Product packaging for Ribociclib-d8(Cat. No.:)

Ribociclib-d8

Cat. No.: B12402825
M. Wt: 442.6 g/mol
InChI Key: RHXHGRAEPCAFML-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ribociclib-d8 is a useful research compound. Its molecular formula is C23H30N8O and its molecular weight is 442.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N8O B12402825 Ribociclib-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N8O

Molecular Weight

442.6 g/mol

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-2-pyridinyl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i9D2,10D2,11D2,12D2

InChI Key

RHXHGRAEPCAFML-PMCMNDOISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C)([2H])[2H])[2H]

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Origin of Product

United States

Foundational & Exploratory

Ribociclib-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ribociclib-d8 is the deuterium-labeled analog of Ribociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Due to its mass shift, this compound serves as an ideal internal standard for the quantitative analysis of Ribociclib in biological matrices through mass spectrometry-based methods.[2] Deuteration can also modify a drug's metabolic profile, making such analogs valuable in pharmacokinetic research.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental protocols relevant to this compound for professionals in drug development and scientific research.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

PropertyValueReferences
IUPAC Name 7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[3]
Molecular Formula C₂₃H₂₂D₈N₈O[1][3][4]
Molecular Weight 442.59 g/mol [1][3]
CAS Number 2167898-24-8[1][3][5][6]
Appearance Pale Brown to Off-white/Light Yellow Solid[1][5]
Solubility Soluble in Methanol[5]
Storage Condition 2-8 °C[5]
Unlabeled CAS 1211441-98-3[1][4]

Mechanism of Action: CDK4/6 Inhibition

Ribociclib functions by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[7][8] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.[8][9]

In response to mitogenic signals, D-type cyclins are synthesized and form active complexes with CDK4 or CDK6.[7][10] These complexes then phosphorylate the retinoblastoma protein (Rb).[11] This phosphorylation event causes Rb to release the E2 transcription factor (E2F), which in turn activates the transcription of genes necessary for the cell to transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase.[7][10]

Ribociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb.[9][11] As a result, Rb remains bound to E2F, halting the cell cycle in the G1 phase and suppressing tumor cell proliferation.[8][9]

Ribociclib_MoA Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb p-Rb Complex->pRb Phosphorylates Arrest G1 Arrest Rb Rb E2F_free E2F pRb->E2F_free E2F_bound Rb-E2F E2F_bound->Rb S S Phase (DNA Synthesis) E2F_free->S Activates Gene Transcription for G1 G1 Phase (Cell Growth) G1->S Progression Ribociclib Ribociclib Ribociclib->Complex Inhibits

Ribociclib inhibits the CDK4/6-Rb pathway, causing G1 cell cycle arrest.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Ribociclib in complex biological samples.

Protocol: Quantification of Ribociclib in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ribociclib concentrations in plasma, a common practice in therapeutic drug monitoring and pharmacokinetic studies.[2][12]

1. Reagents and Materials:

  • Ribociclib analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (or Ammonium Acetate)

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ribociclib and this compound in methanol.[2]

  • Working Standard Solutions (WS): Serially dilute the Ribociclib stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 5 ng/mL to 6000 ng/mL).[2][13]

  • Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with ACN to a fixed concentration (e.g., 225 ng/mL). This solution will be used for protein precipitation.[2]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 300 µL of the ISWS.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).[12][13]

  • Mobile Phase: A gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the following precursor → product ion transitions:

    • Ribociclib: m/z 435.2 → 252.1[12]

    • This compound: m/z 443.3 → 252.1 (Note: m/z for d8 is calculated from d6 transition; exact value should be optimized).[12]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Ribociclib/Ribociclib-d8) against the nominal concentration of the calibrators.

  • Use a weighted (1/x²) linear regression to determine the concentrations of unknown samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma 1. Plasma Sample (Calibrator, QC, or Unknown) Add_IS 2. Add this compound (Internal Standard) in Acetonitrile Plasma->Add_IS Precipitate 3. Vortex (Protein Precipitation) Add_IS->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS System Supernatant->Inject LC 7. Chromatographic Separation (C18 Column) Inject->LC MS 8. Mass Spectrometry (Detection & Quantification) LC->MS Data 9. Data Processing (Calculate Concentration) MS->Data

Workflow for the quantification of Ribociclib using this compound as an internal standard.
Protocol: Purity Assessment by RP-HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to assess the purity of a this compound substance. This method is adapted from a validated protocol for Ribociclib.[14]

1. Reagents and Materials:

  • This compound substance

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

2. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (25 mM, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[14]

  • Diluent: Use the mobile phase as the diluent.

  • Standard Solution (10 µg/mL): Accurately weigh and dissolve the this compound substance in the diluent to prepare a stock solution. Dilute this stock solution with the diluent to achieve a final concentration of approximately 10 µg/mL.[14]

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Flow Rate: 0.8 mL/min.[14]

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 40°C.[14]

  • Detection Wavelength: 276 nm.[14]

4. Data Analysis:

  • Inject the standard solution into the HPLC system.

  • Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities.

  • Calculate the area percent of the main this compound peak relative to the total area of all observed peaks to determine its purity. The retention time for Ribociclib is approximately 3 minutes under these conditions.[14]

Applications in Drug Development

Deuterated standards like this compound are indispensable tools in modern drug development. Their primary role as internal standards ensures the accuracy, precision, and reproducibility of bioanalytical methods. This is critical for:

  • Pharmacokinetic (PK) Studies: Accurately determining drug absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Therapeutic Drug Monitoring (TDM): Ensuring patients maintain drug concentrations within the therapeutic window to maximize efficacy and minimize toxicity, such as neutropenia or QT prolongation.[15][16]

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

  • Metabolite Identification: Aiding in the structural elucidation of metabolites in complex biological matrices.

References

Ribociclib-d8: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of Ribociclib-d8, the deuterated analog of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. Given the absence of a publicly available, step-by-step synthesis protocol for this compound, this guide outlines a highly plausible synthetic route based on established methods for the preparation of Ribociclib and related compounds. Furthermore, it details the expected analytical characterization of the final product.

This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies of Ribociclib, enabling precise quantification in biological matrices through mass spectrometry-based methods.[1][2] The incorporation of eight deuterium atoms on the piperazine moiety provides a distinct mass shift, facilitating its differentiation from the non-labeled drug.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a Buchwald-Hartwig amination reaction, a common and effective method for forming carbon-nitrogen bonds. This reaction couples the key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, with a deuterated piperazine derivative.

Synthetic Scheme

The overall proposed synthetic scheme is presented below:

Step Reactants Reagents and Conditions Product
12-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-d8-1-carboxylatePd₂(dba)₃, Xantphos, NaOtBu, Toluenetert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-d8-1-carboxylate
2tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-d8-1-carboxylateTrifluoroacetic acid (TFA), Dichloromethane (DCM)This compound
Experimental Protocol

Step 1: Buchwald-Hartwig Amination

  • To a dry reaction vessel, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), tert-butyl 4-(6-aminopyridin-3-yl)piperazine-d8-1-carboxylate (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and degassed toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected this compound intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

dot

Caption: Proposed workflow for the two-step synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through a series of analytical techniques to verify its structure, purity, and isotopic enrichment.

Expected Analytical Data
Technique Parameter Expected Result for this compound Comparison with Ribociclib
HPLC/UPLC Purity≥98%Similar retention time, purity should be comparable.
HRMS (ESI+) [M+H]⁺m/z 443.30 (calculated)m/z 435.25 (calculated)
¹H NMR Chemical Shifts (δ)Signals corresponding to piperazine protons will be absent.Signals for piperazine protons are present.
¹³C NMR Chemical Shifts (δ)Signals for deuterated carbons will be triplets with lower intensity.Signals for piperazine carbons are singlets.
Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 276 nm and 342 nm.[3]

  • Injection Volume: 10 µL.

High-Resolution Mass Spectrometry (HRMS)

  • System: Thermo Scientific Q Exactive Orbitrap or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: Bruker Avance III 400 MHz or equivalent.

  • Solvent: DMSO-d₆ or CDCl₃.

  • ¹H NMR: Acquire standard proton spectra. The absence of signals around 3.0-3.2 ppm and 2.8-3.0 ppm (corresponding to the piperazine ring protons in Ribociclib) is expected.

  • ¹³C NMR: Acquire standard carbon spectra. The signals for the deuterated carbons on the piperazine ring are expected to appear as low-intensity triplets due to C-D coupling.

dot

Characterization_Workflow Start Synthesized this compound Purity Purity Assessment (HPLC/UPLC) Start->Purity Structure Structural Verification Start->Structure Final Characterized this compound Purity->Final Mass Mass Determination (HRMS) Structure->Mass NMR_Analysis Isotopic Labeling Confirmation (¹H & ¹³C NMR) Structure->NMR_Analysis Mass->Final NMR_Analysis->Final

Caption: Workflow for the analytical characterization of this compound.

Mechanism of Action: CDK4/6 Inhibition

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often hyperactive, leading to uncontrolled cell proliferation. Ribociclib inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[4]

dot

CDK46_Pathway cluster_0 Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Binds & Inhibits pRb p-Rb (Inactive) pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Caption: Ribociclib's mechanism of action in the CDK4/6 signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a Buchwald-Hartwig amination with a deuterated piperazine intermediate, is a robust and plausible approach. The detailed characterization protocols ensure the identity, purity, and isotopic enrichment of the final product, which is essential for its application as an internal standard in quantitative bioanalytical assays. A thorough understanding of these technical aspects is critical for researchers and professionals involved in the development and analysis of Ribociclib and other targeted cancer therapies.

References

Deuterated Ribociclib: A Technical Guide to its Function and Application in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3][4][5] Its mechanism of action centers on the disruption of the cell cycle, thereby impeding the proliferation of cancer cells.[5][6] In the pursuit of advancing our understanding of Ribociclib's behavior in biological systems and optimizing its clinical application, the use of isotopically labeled analogues, such as deuterated Ribociclib, has become indispensable.

This technical guide provides an in-depth exploration of the function and use of deuterated Ribociclib. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its core applications, relevant experimental protocols, and quantitative data.

Core Function of Ribociclib: A Selective CDK4/6 Inhibitor

Ribociclib exerts its anti-cancer effects by selectively targeting the CDK4/cyclin D1 and CDK6/cyclin D3 complexes.[3][7] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[5][6] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. By inhibiting CDK4/6, Ribociclib effectively maintains Rb in its active state, leading to cell cycle arrest at the G1 checkpoint and subsequent suppression of tumor growth.[5][6]

Signaling Pathway of Ribociclib Action

The following diagram illustrates the signaling pathway targeted by Ribociclib.

Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb (Inactive) E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition promotes Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 inhibits

Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.

Function and Use of Deuterated Ribociclib

Deuterated Ribociclib, most commonly available as Ribociclib-d6, serves a critical role as a stable isotope-labeled internal standard in bioanalytical method development and validation.[1][2][8][9] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass but identical chemical properties to the parent drug. This characteristic is invaluable for quantitative analysis using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary application of deuterated Ribociclib is to improve the accuracy and precision of quantifying Ribociclib concentrations in various biological matrices, including plasma and dried blood spots.[1][2][9] By adding a known amount of the deuterated internal standard to a sample, any variability in sample preparation, extraction, and instrument response can be normalized, leading to more reliable and reproducible results.

While deuteration has the potential to alter the pharmacokinetic and metabolic profiles of drugs, there is currently a lack of publicly available data specifically comparing the therapeutic function (e.g., IC50 values, in vivo efficacy) of deuterated Ribociclib with its non-deuterated counterpart. Therefore, its primary and well-established use in the scientific community remains as an analytical standard.

Quantitative Data

The following tables summarize key quantitative data for Ribociclib.

Table 1: In Vitro Potency of Ribociclib

TargetIC50 (nM)Assay TypeReference
CDK4/cyclin D110Cell-free assay[6][10]
CDK6/cyclin D339Cell-free assay[6][10]
Neuroblastoma Cell Lines (mean)307Growth Inhibition Assay[6]
Renal Cell Carcinoma Cell Lines76 - 280Cell Proliferation Assay[4]

Table 2: Pharmacokinetic Parameters of Ribociclib (600 mg, once daily)

ParameterValueMatrixReference
Median Time to Max. Concentration (Tmax)2.4 hoursPlasma[7][11]
Mean Effective Half-life (t1/2)32.0 hoursPlasma[7][11]
Oral Bioavailability65.8%-[7]
Geometric Mean Max. Concentration (Cmax)1820 ng/mLPlasma[12]
Geometric Mean Exposure (AUC0–24)23,800 ng·h/mLPlasma[12]

Experimental Protocols

Cell Proliferation Assay (CCK8 Method)

This protocol describes a common method to assess the effect of Ribociclib on cancer cell proliferation.[13]

Materials:

  • MDA-MB-231 breast cancer cells (or other suitable cell line)

  • DMEM with 10% FBS and 2% FBS

  • 96-well plates

  • Ribociclib (LEE011)

  • CCK8 solution

  • SpectraMax Absorbance Reader

Procedure:

  • Suspend MDA-MB-231 cells in DMEM with 10% FBS and seed them in 96-well plates at a density of 2000 cells/well.

  • After 24 hours, replace the medium with DMEM containing 2% FBS and various concentrations of Ribociclib (e.g., 0-20 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for desired time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • At each time point, add 10 µL of CCK8 solution to each well.

  • Incubate for an additional 0-4 hours.

  • Measure the absorbance at 450 nm using a SpectraMax Absorbance Reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Tumor Growth Inhibition

This protocol outlines a general procedure for evaluating the in vivo efficacy of Ribociclib in a xenograft model.[13]

Materials:

  • Male nude mice (4-6 weeks old)

  • MDA-MB-231 cells

  • PBS

  • Ribociclib (LEE011)

  • 0.5% methylcellulose (vehicle)

  • Calipers

Procedure:

  • Suspend 5 × 10^6 MDA-MB-231 cells in 100 µL of PBS.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=4 per group).

  • Administer Ribociclib (e.g., 200 mg/kg) in 0.5% methylcellulose or vehicle alone orally once daily for a specified duration (e.g., 18 days).

  • Monitor and record the body weight of the mice and tumor dimensions throughout the study.

  • Calculate tumor volume using the formula: (length × width²)/2.

Quantitative Analysis of Ribociclib using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a framework for the quantitative analysis of Ribociclib in biological samples.[1][8][9]

Materials:

  • Plasma or dried blood spot samples

  • Ribociclib analytical standard

  • Ribociclib-d6 (internal standard)

  • Methanol

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For plasma: Perform a protein precipitation by adding acetonitrile to the plasma sample.

    • For dried blood spots: Punch a specific diameter disc and extract with an appropriate solvent.

  • Internal Standard Spiking: Add a known concentration of Ribociclib-d6 working solution to all samples, calibration standards, and quality controls.

  • LC Separation: Inject the prepared samples onto an appropriate LC column (e.g., C18) and separate the analytes using a suitable mobile phase gradient.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Ribociclib and Ribociclib-d6. For example:

      • Ribociclib: m/z 435.2 → 252.1

      • Ribociclib-d6: m/z 441.2 → 252.1

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Ribociclib to Ribociclib-d6 against the concentration of the calibration standards. Determine the concentration of Ribociclib in the unknown samples from this curve.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Ribociclib using a deuterated internal standard.

Sample_Collection Biological Sample Collection (e.g., Plasma, DBS) IS_Spiking Internal Standard Spiking (Ribociclib-d6) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, Extraction) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Ribociclib-d8: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the deuterated form of Ribociclib, Ribociclib-d8. It includes key molecular data, a detailed experimental protocol for its application, and a visualization of its parent compound's mechanism of action.

Core Molecular Data

This compound is the deuterium-labeled version of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies, where it is often used as an internal standard for mass spectrometry-based quantification of the parent drug.

PropertyValue
Chemical Formula C23H22D8N8O
Molecular Weight 442.6 g/mol [1][2][3]
Parent Compound Ribociclib
Therapeutic Class CDK4/6 Inhibitor

Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib, the parent compound of this compound, targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a critical regulator of the cell cycle.[1][2][3][4][5] In many forms of cancer, this pathway is dysregulated, leading to uncontrolled cell proliferation.

Mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex.[1] This complex then phosphorylates the retinoblastoma protein (pRb).[4] Phosphorylation of pRb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[2]

Ribociclib acts as a selective inhibitor of CDK4 and CDK6, preventing the phosphorylation of pRb.[2][4] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F.[2] Consequently, the transcription of S-phase genes is blocked, and the cell cycle is arrested in the G1 phase, thereby inhibiting the proliferation of cancer cells.[2][4]

Ribociclib_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cell_cycle Cell Cycle Regulation cluster_inhibition Inhibition by Ribociclib Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb (Active) Cyclin D-CDK4/6 Complex->pRb Phosphorylation pRb-P pRb-P (Inactive) pRb->pRb-P E2F E2F pRb-P->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibits

Ribociclib's inhibition of the CDK4/6 pathway.

Experimental Protocol: Quantification of Ribociclib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol for the quantification of Ribociclib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method employs a deuterated internal standard, such as this compound, for accurate and precise measurement, which is crucial for pharmacokinetic analysis.

1. Materials and Reagents:

  • Ribociclib analytical standard

  • This compound (or another suitable deuterated analog like Ribociclib-d6) as an internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of Ribociclib and this compound in a suitable solvent like DMSO or methanol.

  • From these stock solutions, prepare a series of working solutions for calibration curve standards and quality control (QC) samples by serial dilution in 50/50 methanol/water (v/v).

  • Prepare a working solution of the internal standard (e.g., 100 ng/mL in 50/50 methanol/water).

3. Sample Preparation (Protein Precipitation & SPE):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • The supernatant can be directly injected, or for cleaner samples, subjected to solid-phase extraction.

  • For SPE, condition the cartridge with methanol followed by water. Load the supernatant and wash with a low-organic solvent. Elute the analytes with a high-organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for Ribociclib and this compound. For example:

    • Ribociclib: m/z 435.5 → 112.1

    • Ribociclib-d6 (as an example for a deuterated IS): m/z 441.7 → 112.1

  • The specific transitions for this compound should be determined empirically.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ribociclib to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Determine the concentration of Ribociclib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Workflow for Ribociclib quantification.

References

An In-depth Technical Guide on the Mass Shift of Ribociclib-d8 versus Ribociclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift between Ribociclib and its deuterated analog, Ribociclib-d8. This document outlines the structural basis for this mass difference, presents relevant quantitative data, details experimental methodologies for its characterization, and visualizes the associated biological pathway and analytical workflow.

Introduction to Ribociclib and Its Deuterated Analog

Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), which are key regulators of the cell cycle. By inhibiting CDK4/6, Ribociclib effectively halts the proliferation of cancer cells and is utilized in the treatment of certain types of breast cancer.

Stable isotope-labeled internal standards are crucial for quantitative bioanalysis using mass spectrometry. This compound, a deuterated version of Ribociclib, serves as an ideal internal standard in such assays due to its similar physicochemical properties to the parent drug, while being distinguishable by its mass.

Molecular Structure and Mass Shift

The key difference between Ribociclib and this compound lies in the isotopic composition of the piperazine moiety. In this compound, the eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms. This substitution results in a predictable and significant mass shift.

Table 1: Molecular Properties of Ribociclib and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
RibociclibC₂₃H₃₀N₈O434.54434.2597
This compoundC₂₃H₂₂D₈N₈O442.60442.3099

The nominal mass shift between the two compounds is 8 Da, corresponding to the eight deuterium atoms. This distinct mass difference allows for the precise and accurate quantification of Ribociclib in complex biological matrices using mass spectrometry-based methods.

Ribociclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib exerts its therapeutic effect by targeting the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates this signaling cascade and the point of intervention by Ribociclib.

Ribociclib Signaling Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Upregulation PI3K/Akt/mTOR Pathway->Cyclin D Upregulation Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation pRb Phosphorylated Rb E2F E2F Rb->E2F Sequesters G1-S Transition G1-S Transition pRb->G1-S Transition Promotes E2F->G1-S Transition Activates Gene Transcription for Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibition

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.

Experimental Protocols

The analysis of Ribociclib and this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are representative experimental methodologies.

Synthesis of this compound

A plausible synthetic route to this compound involves the use of a deuterated piperazine precursor. The general strategy would be:

  • Synthesis of Piperazine-d8: Commercially available piperazine can be deuterated using methods such as catalytic deuterium exchange or by synthesis from deuterated starting materials.

  • Coupling Reaction: The deuterated piperazine-d8 is then coupled to the appropriate pyridinyl precursor, which is subsequently linked to the pyrrolo[2,3-d]pyrimidine core of Ribociclib. This is often achieved through a Buchwald-Hartwig amination or a similar cross-coupling reaction.

  • Final Assembly and Purification: The final steps of the Ribociclib synthesis are then carried out, incorporating the deuterated piperazine moiety. The final product is purified using standard chromatographic techniques.

LC-MS/MS Analysis of Ribociclib and this compound

Table 2: Typical LC-MS/MS Parameters for Ribociclib Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA gradient from low to high organic phase (e.g., 5% to 95% B)
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Ribociclib)m/z 435.3
Product Ion (Ribociclib)m/z 322.2
Precursor Ion (this compound)m/z 443.3
Product Ion (this compound)m/z 322.2
Collision EnergyOptimized for fragmentation
Dwell Time50 - 100 ms

Note: The specific m/z values can vary slightly depending on the instrument and its calibration.

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative analysis of Ribociclib in a biological matrix using this compound as an internal standard.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample\n(e.g., Plasma) Biological Sample (e.g., Plasma) Spike with\nthis compound (IS) Spike with This compound (IS) Biological Sample\n(e.g., Plasma)->Spike with\nthis compound (IS) Protein Precipitation\n(e.g., with Acetonitrile) Protein Precipitation (e.g., with Acetonitrile) Spike with\nthis compound (IS)->Protein Precipitation\n(e.g., with Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(e.g., with Acetonitrile)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Inject Supernatant Inject Supernatant Collect Supernatant->Inject Supernatant LC Separation\n(C18 Column) LC Separation (C18 Column) Inject Supernatant->LC Separation\n(C18 Column) ESI Ionization\n(Positive Mode) ESI Ionization (Positive Mode) LC Separation\n(C18 Column)->ESI Ionization\n(Positive Mode) MS/MS Detection\n(MRM) MS/MS Detection (MRM) ESI Ionization\n(Positive Mode)->MS/MS Detection\n(MRM) Integrate Peak Areas\n(Ribociclib & this compound) Integrate Peak Areas (Ribociclib & this compound) MS/MS Detection\n(MRM)->Integrate Peak Areas\n(Ribociclib & this compound) Calculate Peak Area Ratios\n(Analyte/IS) Calculate Peak Area Ratios (Analyte/IS) Integrate Peak Areas\n(Ribociclib & this compound)->Calculate Peak Area Ratios\n(Analyte/IS) Quantification using\nCalibration Curve Quantification using Calibration Curve Calculate Peak Area Ratios\n(Analyte/IS)->Quantification using\nCalibration Curve

Caption: A typical bioanalytical workflow for Ribociclib quantification.

Conclusion

The 8 Da mass shift of this compound, resulting from the substitution of eight hydrogen atoms with deuterium on the piperazine ring, provides a robust and reliable tool for the quantitative analysis of Ribociclib. This technical guide has detailed the molecular basis of this mass shift, the relevant biological pathway, and the experimental methodologies for its characterization and application in a research and drug development setting. The use of this compound as an internal standard in LC-MS/MS assays ensures high accuracy and precision, which are paramount for pharmacokinetic and other bioanalytical studies.

A Technical Guide to the Isotopic Purity of Ribociclib-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Ribociclib-d8, a critical internal standard for the bioanalysis of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. This document outlines the mechanism of action of Ribociclib, details the experimental protocols for determining isotopic purity, and presents quantitative data and visual workflows to support its application in research and development.

Introduction to Ribociclib and the Role of a Deuterated Internal Standard

Ribociclib (Kisqali®) is an orally administered inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] By inhibiting these kinases, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[1] This mechanism of action has established Ribociclib as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification of the drug substance by mass spectrometry. This compound, in which eight hydrogen atoms are replaced by deuterium, is the SIL-IS of choice for Ribociclib. Its chemical and physical properties are nearly identical to Ribociclib, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for clear differentiation in a mass spectrometer. The high isotopic purity of the internal standard is paramount to prevent cross-interference with the analyte signal and ensure the accuracy and reliability of the bioanalytical method.

Ribociclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib targets the core machinery of cell cycle progression. In normal and cancerous cells, the transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is tightly controlled by the Cyclin D-CDK4/6-Rb pathway. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry. Upon phosphorylation by the Cyclin D-CDK4/6 complex, Rb releases E2F, allowing for the transcription of target genes and progression through the cell cycle. Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity and maintaining Rb in its active, hypophosphorylated state, thereby inducing G1 arrest.

Ribociclib_Signaling_Pathway cluster_0 Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Rb Rb E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb Phosphorylation Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Ribociclib Ribociclib Ribociclib->CyclinD_CDK46

Caption: Ribociclib's inhibition of the CDK4/6 pathway.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical quality attribute. It is defined by the extent of deuterium incorporation and the distribution of isotopic species. High isotopic purity ensures minimal contribution of the internal standard to the signal of the unlabeled analyte. The molecular formula of this compound is C₂₃H₂₂D₈N₈O.

ParameterSpecification/Value
Chemical Purity (HPLC) >99%
Isotopic Purity ≥98% Deuterium Incorporation
Molecular Formula C₂₃H₂₂D₈N₈O
Molecular Weight 442.60 g/mol
Deuterium Incorporation 8 Deuterium atoms per molecule

Table 1: Quality Specifications for this compound Internal Standard

The isotopic distribution of a representative batch of high-purity this compound is detailed below. This distribution is typically determined by high-resolution mass spectrometry.

IsotopologueMass ShiftRepresentative Abundance (%)
d0+0<0.01
d1+1<0.01
d2+2<0.01
d3+3<0.05
d4+4<0.1
d5+50.2
d6+61.5
d7+78.0
d8 +8 >90.0

Table 2: Representative Isotopic Distribution of this compound

Note: The data in Table 2 is representative of a high-purity batch and may vary slightly between different lots.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of this compound requires a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of this compound from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Resolution: >10,000 FWHM.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ ion of Ribociclib (m/z 435.3) and this compound (m/z 443.3).

    • From the full scan mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the different isotopologues (d0 to d8).

    • Calculate the percentage of each isotopologue to determine the isotopic distribution. The isotopic purity is reported as the percentage of the d8 species.

HRMS_Workflow Start Start Sample_Prep Sample Preparation (1 µg/mL this compound) Start->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization HRMS_Analysis HRMS Analysis (Full Scan) ESI_Ionization->HRMS_Analysis Data_Analysis Data Analysis (Isotopic Distribution) HRMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for isotopic purity determination by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

Objective: To confirm the positions of deuterium labeling and the overall structural integrity of the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analysis: Compare the spectrum of this compound with that of an authentic standard of non-deuterated Ribociclib. The signals corresponding to the protons that have been replaced by deuterium should be absent or significantly reduced in intensity. This confirms the location of deuterium incorporation.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a one-dimensional ²H NMR spectrum.

    • Analysis: The spectrum should show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

  • ¹³C NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹³C NMR spectrum.

    • Analysis: The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and may have a slight upfield shift compared to the corresponding signals in the non-deuterated Ribociclib spectrum. This further confirms the positions of deuteration.

NMR_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) Start->Sample_Prep H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR H2_NMR ²H NMR Acquisition Sample_Prep->H2_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Spectral_Analysis Spectral Analysis and Positional Confirmation H1_NMR->Spectral_Analysis H2_NMR->Spectral_Analysis C13_NMR->Spectral_Analysis End End Spectral_Analysis->End

Caption: Workflow for positional confirmation by NMR.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of quantitative bioanalytical assays for Ribociclib. This technical guide has provided a comprehensive overview of the importance of using a high-purity internal standard, the mechanism of action of Ribociclib, and detailed experimental protocols for the determination of isotopic purity using high-resolution mass spectrometry and NMR spectroscopy. The presented quantitative data and visual workflows serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the accuracy and integrity of their bioanalytical data. Adherence to these analytical principles is essential for the successful application of this compound as an internal standard in regulated and research environments.

References

Technical Guide: Understanding the Analytical Profile of Ribociclib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Ribociclib-d8, a deuterated internal standard crucial for the accurate quantification of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. While a singular, complete Certificate of Analysis for this compound is not publicly available, this document synthesizes key analytical parameters and experimental protocols from various sources to serve as a detailed reference.

Quantitative Data Summary

The following tables summarize the essential quantitative information for this compound and its non-labeled counterpart, Ribociclib, as found in public documentation.

Identifier Value Source
Chemical Name7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[1]
Molecular FormulaC23H22D8N8OInferred
Molecular Weight442.6 g/mol [1]
AppearancePale Brown Solid[2]
Deuterium PurityNot explicitly stated for d8, but 99% for D6-Ribociclib and 98.7% for D8-abemaciclib are cited as examples of isotopic purity for similar compounds.[3]
Compound Precursor Ion (m/z) Product Ion (m/z) Source
Ribociclib435.2252.1[4]
Ribociclib-d6441.2252.1[4]
Ribociclib (alternative)435.0322.0[5]

Experimental Protocols

The quantification of Ribociclib in biological matrices is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), where this compound serves as an internal standard. Below are detailed methodologies synthesized from published research.

LC-MS/MS Method for Quantification in Human Plasma

This method is adapted from protocols for the therapeutic monitoring of Ribociclib.

  • Sample Preparation:

    • Stock solutions of Ribociclib and this compound (as an internal standard) are prepared. For instance, a stock solution of Ribociclib can be made at 2 mg/mL in methanol.[3]

    • Working solutions for calibration curves and quality controls are prepared by diluting the stock solutions in methanol.[3]

    • Plasma samples are subjected to protein precipitation. An internal standard working solution is used for this precipitation step.[3]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 x 4.6 mm, 3 µm) is often used.[5]

    • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer like 10 mM ammonium acetate, often in a gradient or isocratic elution.[5]

    • Flow Rate: A typical flow rate is around 0.7 mL/min.[5]

    • Injection Volume: 10 µL.[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ribociclib: m/z 435.2 → 252.1[4]

      • d6-Ribociclib (as a proxy for d8): m/z 441.2 → 252.1[4]

    • Ionization Source Temperature: Approximately 300°C.[5]

    • Capillary Voltage: Around 5,000 V.[5]

Method Validation Parameters

Analytical methods for Ribociclib are validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters include:

  • Linearity: The method demonstrates linearity over a specific concentration range. For example, one method showed linearity from 5 to 100 ng/mL with a correlation coefficient (R²) of 0.9991.[4][5] Another established a range of 120–6000 ng/mL.[3]

  • Accuracy and Precision: The accuracy and precision of quality control samples should be within acceptable limits (typically ±15%).[4]

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed and minimized.

  • Stability: The stability of Ribociclib in the biological matrix is evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the analysis of Ribociclib using an internal standard like this compound and the signaling pathway it targets.

CoA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Report Generate Report (Certificate of Analysis) Quantify->Report

Analytical workflow for Ribociclib quantification.

Ribociclib_Pathway CDK46 CDK4/6 Rb Rb Protein CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits pRb pRb (Phosphorylated) pRb->E2F releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle promotes Ribociclib Ribociclib Ribociclib->CDK46 inhibits

Simplified signaling pathway of Ribociclib's mechanism of action.

References

Commercial Sources and Technical Applications of Ribociclib-d8: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, key quantitative data, and bioanalytical applications of Ribociclib-d8. This compound is the deuterated form of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Its primary application in a research setting is as an internal standard for the quantification of Ribociclib in biological matrices using mass spectrometry-based methods.

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The table below summarizes key information from some of the prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis for detailed purity and isotopic enrichment data.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedchemExpressThis compound2167898-24-899.23%[1]100 µg, 1 mg, 5 mg, 10 mg[1]
InvivochemThis compound2167898-24-8≥98%[2]500mg, 1g, and bulk inquiry[2]
ClinivexThis compound1211441-98-3 (unlabeled)Not specified10MG, 25MG, 50MG, 100MG[3]
Simson PharmaRibociclib D82167898-24-8Not specifiedCustom Synthesis[4]
Daicel PharmaThis compoundNot specifiedNot specifiedNot specified[5]
Alentris ResearchThis compound2167898-24-8Not specifiedInquiry required[5]

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₃H₂₂D₈N₈O[4]
Molecular Weight 442.59 g/mol [1][4]
Appearance Pale Brown Solid[5]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[2]
Storage (In solvent) -80°C for 6 months, -20°C for 1 month[1]
Solubility DMSO: 100 mg/mL (225.94 mM)[1]

Ribociclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, estrogen receptor signaling and other mitogenic pathways lead to the formation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the retinoblastoma protein (pRb), releasing the E2F transcription factor. E2F subsequently promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell proliferation. Ribociclib and other CDK4/6 inhibitors block the phosphorylation of pRb, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[4][6]

CDK4_6_Pathway cluster_upstream Upstream Mitogenic Signals cluster_cell_cycle_machinery Cell Cycle Machinery cluster_rb_e2f Rb-E2F Pathway cluster_downstream Downstream Effects Estrogen Receptor Estrogen Receptor Cyclin D Cyclin D Estrogen Receptor->Cyclin D Other Growth Factors Other Growth Factors Other Growth Factors->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylation pRb-E2F Complex pRb-E2F Complex pRb-E2F Complex->pRb releases E2F E2F pRb-E2F Complex->E2F releases G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition Cell Proliferation Cell Proliferation G1-S Phase Transition->Cell Proliferation Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibits

Ribociclib's inhibition of the CDK4/6 signaling pathway.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is predominantly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ribociclib in various biological matrices like plasma and tissue homogenates. The stable isotope-labeled IS co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for reliable correction and precise quantification.

General Workflow for Bioanalytical Sample Preparation and Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Ribociclib using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (e.g., C18 column) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Ribociclib Concentration Calibration_Curve->Quantification

References

The Role of Ribociclib-d8 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of ribociclib-d8 as an internal standard in the bioanalysis of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, ribociclib. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for pharmacokinetic studies and clinical drug monitoring.

Core Mechanism of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. In this technique, a known quantity of the stable isotope-labeled analyte (this compound) is added to the biological sample containing the unlabeled analyte (ribociclib) at the earliest stage of analysis, typically before sample extraction.[1]

This compound is an ideal internal standard because it is chemically identical to ribociclib, with the only difference being the substitution of eight hydrogen atoms with deuterium atoms.[2] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3][4]

The core advantages of using a stable isotope-labeled internal standard like this compound include:

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.[1]

  • Compensation for Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound co-elutes with ribociclib, it experiences the same matrix effects, allowing for accurate correction.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved, as variations in injection volume and instrument response are accounted for.[5]

Quantitative Data Summary

The following tables summarize key validation parameters from various published bioanalytical methods that employ a deuterated internal standard for ribociclib quantification. These data highlight the robustness and reliability of this approach across different laboratories and experimental conditions.

Table 1: Linearity and Sensitivity of Ribociclib Quantification using a Deuterated Internal Standard

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma5 - 20005>0.99[5]
Human Plasma10 - 1000010>0.9983[6]
Human Plasma0.05 - 100.05>0.998[1]
Rat Plasma1.008 - 1027.6241.008Not Reported[7]
Mouse Plasma62.5 - 1000062.5Not Reported[8]

Table 2: Accuracy and Precision of Ribociclib Quantification

Biological MatrixQC LevelAccuracy (%)Precision (%RSD)Reference
Human PlasmaLLOQ, Low, Mid, High94.2 - 103.40.2 - 3.4[5]
Human PlasmaLow, Mid, High95.1 - 102.7≤ 5.1[6]
Human PlasmaNot SpecifiedWithin ±15≤15[9]
Rat PlasmaLow, Mid, HighWithin ±15Within ±15[7]
Mouse PlasmaLLOQ, Low, Mid, HighWithin ±20 (LLOQ), ±15Within ≤20 (LLOQ), ≤15[8]

Table 3: Recovery and Matrix Effect

Biological MatrixRecovery (%)Matrix EffectReference
Human Plasma>100 (Ion Enhancement)Compensated by IS[5]
Rat PlasmaComplete ExtractionNegligible[7]

Experimental Protocols

The following sections provide a generalized, detailed methodology for the quantification of ribociclib in human plasma using this compound as an internal standard, based on common practices reported in the literature.[1][5][6][8]

Materials and Reagents
  • Ribociclib reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates or microcentrifuge tubes

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve ribociclib and this compound in a suitable solvent (e.g., DMSO or methanol) to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions:

    • Prepare serial dilutions of the ribociclib stock solution in a suitable solvent (e.g., 50:50 methanol/water) to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples.

  • Vortex mix the samples for 30 seconds.

  • Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortex mix the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix the plate for 1 minute.

  • The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ribociclib: m/z 435.1 → 322.1[5]

      • This compound: The precursor ion will be shifted by +8 Da (m/z 443.2), while the product ion may or may not be shifted depending on the location of the deuterium labels. A common transition for a deuterated analog is m/z 441.7 → 112.1 for ribociclib-d6.[1]

    • Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, nebulizer gas, and collision energy for maximum signal intensity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the bioanalytical workflow and the underlying principle of using an internal standard.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Plasma Sample (Analyte) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantification via Calibration Curve Ratio->Calibration

Caption: Bioanalytical workflow for ribociclib quantification.

Internal_Standard_Principle cluster_Process Analytical Process (Extraction, Injection, Ionization) Analyte Ribociclib (Unknown Amount) Variability Introduces Variability Analyte->Variability IS This compound (Known Amount) IS->Variability Analyte_Response Analyte Signal (Variable) Variability->Analyte_Response IS_Response IS Signal (Proportionally Variable) Variability->IS_Response Ratio Signal Ratio (Analyte / IS) = Constant Analyte_Response->Ratio IS_Response->Ratio

Caption: Principle of internal standard correction.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of ribociclib in complex biological matrices. Its mechanism of action as an internal standard is based on the principle of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations inherent in the bioanalytical workflow. The data presented in this guide, compiled from various validated methods, underscore the reliability and robustness of using this compound. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers and scientists in the field of drug development and therapeutic drug monitoring, ensuring the generation of high-quality data for pharmacokinetic and clinical studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ribociclib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ribociclib-d8, a deuterated analog of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. This document is intended for use by researchers, scientists, and professionals in the field of drug development and bioanalytical studies.

Introduction

This compound is the deuterium-labeled version of Ribociclib (LEE011), a highly specific inhibitor of CDK4 and CDK6.[1] The parent compound, Ribociclib, is an approved therapeutic agent used in the treatment of certain types of breast cancer.[2] It functions by arresting the cell cycle in the G1 phase, thereby preventing cancer cell proliferation.[2][3] The incorporation of deuterium atoms (d8) into the piperazine moiety of the molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in bioanalytical assays.[4] Deuteration can potentially alter the metabolic profile of a drug, making such analogs crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Physical Properties

The physical characteristics of this compound are summarized below. The compound is typically supplied as a solid.

PropertyValueReference(s)
Appearance Solid[1]
Color Off-white to light yellow or Pale Brown Solid[1][6]
Melting Point Data not available in public sources
Boiling Point 730.8±70.0 °C (Predicted)[3]
Density 1.39±0.1 g/cm³ (Predicted)[3]

Chemical Properties

The key chemical identifiers and properties of this compound are detailed in the following table.

PropertyValueReference(s)
Molecular Formula C₂₃H₂₂D₈N₈O[1][7][8]
Molecular Weight 442.59 g/mol or 442.6 g/mol [1][6][9]
CAS Number 2167898-24-8[1][6]
IUPAC Name 7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide[5]
Hydrogen Bond Donor Count 2[5][9]
Hydrogen Bond Acceptor Count 7[5]
Rotatable Bond Count 5[5]
XLogP3-AA 2.2[9]

Solubility and Storage

Proper solubility and storage are critical for maintaining the integrity of this compound for experimental use.

Solubility

  • Methanol: Soluble[6]

  • DMSO: Soluble (up to 10 mg/ml)[3]

  • Water: Insoluble[10]

  • Ethanol: Insoluble[10]

Storage Conditions

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]

  • In Solvent: Aliquot and store solutions at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

The compound is stable for shipment at room temperature.[5][7]

Mechanism of Action and Signaling Pathway

This compound, like its non-deuterated counterpart, is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is over-activated, leading to uncontrolled cell growth.[2] Ribociclib blocks the phosphorylation of the Retinoblastoma protein (pRb).[2][11] This action prevents the cell from progressing from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thus inducing G1 arrest and inhibiting tumor cell proliferation.[3][11]

CDK46_Pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Inhibition by this compound CyclinD Cyclin D ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb pRb ActiveComplex->pRb Phosphorylation E2F E2F pRb->E2F Inhibits pRb_P pRb-P G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Ribociclib This compound Ribociclib->ActiveComplex Inhibits

Caption: The CDK4/6-pRb signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are typically proprietary to the manufacturer. However, standard methodologies as described in pharmacopeias are generally followed.

6.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chemical purity of this compound and quantify any impurities.

  • Methodology:

    • Standard Preparation: A standard solution of this compound is prepared in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration.

    • Sample Preparation: A sample of the test article is prepared at the same concentration as the standard.

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV spectrum of Ribociclib (e.g., 254 nm).

      • Injection Volume: 10 µL.

    • Analysis: The chromatogram of the sample is compared to the standard. The area of the main peak relative to the total area of all peaks is used to calculate the purity. Impurities are identified by their relative retention times.

6.2 Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • Objective: To confirm the molecular weight and structure, including the location of deuterium atoms.

  • Methodology (MS):

    • A solution of this compound is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The instrument is operated in positive ion mode using electrospray ionization (ESI).

    • The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical exact mass of C₂₃H₂₂D₈N₈O.

  • Methodology (NMR):

    • The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The absence of proton signals in the deuterated regions of the molecule and the corresponding changes in the ¹³C NMR spectrum confirm the isotopic labeling. The overall spectra are compared to a reference standard of non-labeled Ribociclib.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and quality control of a deuterated standard like this compound.

Characterization_Workflow cluster_QC Final Quality Control start Synthesis of Deuterated Precursor synthesis Final Synthesis Step: Coupling with Ribociclib Core start->synthesis purification Purification (e.g., Chromatography) synthesis->purification prelim_qc Preliminary QC (TLC, LC-MS) purification->prelim_qc final_product Isolated this compound (Solid Powder) prelim_qc->final_product qc_ms Mass Spectrometry (Identity & MW) final_product->qc_ms qc_nmr NMR Spectroscopy (Structure & Isotopic Purity) final_product->qc_nmr qc_hplc HPLC Analysis (Chemical Purity) final_product->qc_hplc coa Certificate of Analysis (CoA) Generation qc_ms->coa qc_nmr->coa qc_hplc->coa release Product Release coa->release

Caption: A generalized workflow for the synthesis and quality control of this compound.

References

A Technical Guide to the Solubility of Ribociclib-d8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Ribociclib-d8 in various organic solvents. The information herein is intended to support research, development, and formulation activities involving this compound. This document details the mechanism of action of Ribociclib, presents quantitative solubility data, and outlines the experimental protocols for solubility determination.

Introduction to this compound

This compound is the deuterated form of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Ribociclib is utilized in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3] The incorporation of deuterium, a stable isotope of hydrogen, can potentially alter the pharmacokinetic and metabolic properties of the drug.[1][2] Understanding the solubility of this compound in organic solvents is crucial for its synthesis, purification, formulation, and in vitro experimental design.

While specific solubility data for the deuterated form (this compound) is not widely published, the following data for Ribociclib is presented as a close approximation, given that deuteration is not expected to significantly impact solubility in organic solvents.

Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway

Ribociclib functions by selectively inhibiting CDK4 and CDK6.[3][4][5] These kinases are key regulators of the cell cycle at the G1 to S phase transition.[4][6] In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[5][7]

Mitogenic signals lead to the association of Cyclin D with CDK4/6, forming an active complex.[6][7] This complex then phosphorylates the Retinoblastoma protein (pRb).[3][6] Phosphorylation of pRb releases the E2F transcription factors, which in turn activate the transcription of genes required for the cell to transition from the G1 to the S phase of the cell cycle.[6][7] Ribociclib inhibits the kinase activity of CDK4/6, preventing the phosphorylation of pRb and thereby causing G1 cell cycle arrest.[3][4]

Ribociclib_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation (G1 Phase) Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb-P p-Rb Cyclin D-CDK4/6 Complex->pRb-P Phosphorylation pRb Rb pRb->pRb-P E2F E2F pRb->E2F Inhibition pRb-P->E2F Release G1-S Transition G1-S Transition E2F->G1-S Transition Transcription of S-phase genes Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibition

Figure 1: Ribociclib's inhibition of the Cyclin D-CDK4/6-Rb signaling pathway.

Quantitative Solubility Data

The mole fraction solubility of Ribociclib in water and ten different organic solvents was determined at various temperatures from 293.2 K to 313.2 K. The data reveals that solubility generally increases with temperature, indicating an endothermic dissolution process.[8][9]

Solvent293.2 K298.2 K303.2 K308.2 K313.2 K
Methanol (MeOH) 4.50 x 10⁻⁴5.40 x 10⁻⁴6.40 x 10⁻⁴7.20 x 10⁻⁴8.10 x 10⁻⁴
Ethanol (EtOH) 7.90 x 10⁻⁴9.30 x 10⁻⁴1.08 x 10⁻³1.22 x 10⁻³1.37 x 10⁻³
Isopropyl Alcohol (IPA) 9.70 x 10⁻⁴1.12 x 10⁻³1.28 x 10⁻³1.43 x 10⁻³1.58 x 10⁻³
n-Butanol (n-BuOH) 2.11 x 10⁻³2.40 x 10⁻³2.67 x 10⁻³2.95 x 10⁻³3.23 x 10⁻³
Propylene Glycol (PG) 3.42 x 10⁻³3.93 x 10⁻³4.43 x 10⁻³4.91 x 10⁻³5.39 x 10⁻³
Polyethylene Glycol-400 (PEG-400) 1.71 x 10⁻²1.95 x 10⁻²2.19 x 10⁻²2.42 x 10⁻²2.66 x 10⁻²
Acetone 2.05 x 10⁻³2.32 x 10⁻³2.59 x 10⁻³2.85 x 10⁻³3.11 x 10⁻³
Ethyl Acetate (EA) 9.10 x 10⁻⁴1.04 x 10⁻³1.16 x 10⁻³1.28 x 10⁻³1.41 x 10⁻³
Transcutol-HP (THP) 6.49 x 10⁻³7.48 x 10⁻³8.44 x 10⁻³9.29 x 10⁻³1.00 x 10⁻²
Dimethyl Sulfoxide (DMSO) 3.24 x 10⁻³3.71 x 10⁻³4.17 x 10⁻³4.59 x 10⁻³5.00 x 10⁻³
Water 1.07 x 10⁻⁵1.34 x 10⁻⁵1.63 x 10⁻⁵1.98 x 10⁻⁵2.38 x 10⁻⁵
Table 1: Mole fraction solubility of Ribociclib in various solvents at different temperatures. Data sourced from a 2022 study on Ribociclib solubility.[8][9]

Based on this data, Ribociclib exhibits the highest solubility in PEG-400 and the lowest in water.[8][9]

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.[10][11] This method establishes the equilibrium between the dissolved and solid states of the solute.[12]

4.1. Shake-Flask Method

The general procedure for the shake-flask method is as follows:

  • Preparation: An excess amount of this compound is added to a vial containing the organic solvent of interest. The amount should be sufficient to ensure a saturated solution with undissolved solid present at equilibrium.[10]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 298.2 K or 310.2 K) for a sufficient period (typically 24-72 hours) to reach equilibrium.[11]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated. This is a critical step and can be achieved by centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles.[11]

  • Sample Preparation: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase or solvent for analysis.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis-spectroscopy.[13] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

Solubility_Workflow cluster_workflow Solubility Determination Workflow A 1. Preparation Add excess this compound to organic solvent B 2. Equilibration Agitate at constant temperature (24-72h) A->B C 3. Phase Separation Centrifuge or filter to get clear supernatant B->C D 4. Sample Preparation Dilute supernatant for analysis C->D E 5. Quantification Analyze concentration (e.g., via HPLC) D->E

Figure 2: Experimental workflow for the shake-flask solubility determination method.

4.2. Important Considerations

  • Purity: Both the solute (this compound) and the solvents must be of high purity to ensure accurate results.[13]

  • Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.[8][9][13]

  • pH: For ionizable compounds, the pH of the solution significantly impacts solubility. While less critical for organic solvents, any aqueous component would necessitate pH control and measurement.[12]

  • Solid Phase: It is important to ensure that the solid in equilibrium with the solution is the thermodynamically stable crystalline form.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, critical for its application in pharmaceutical research and development. The provided data and protocols serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide to the Storage and Handling of Ribociclib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity and stability of deuterated compounds like Ribociclib-d8 are paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive overview of the recommended storage and handling procedures for this compound, including quantitative stability data, detailed experimental protocols, and relevant biological pathway information.

Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDuration
Long-term Storage-20°C3 years[1]
Short-term Storage4°C2 years[1]
ShippingRoom TemperatureAs specified by the supplier[1][2]

Table 2: Recommended Storage Conditions for this compound in Solution

SolventTemperatureDuration
DMSO-80°C6 months[1]
DMSO-20°C1 month[1]

Note: It is crucial to prevent repeated freeze-thaw cycles of solutions to maintain product stability. Aliquoting the stock solution is highly recommended.[1]

Recent changes for the non-deuterated drug product, Kisqali® (Ribociclib), indicate a shift to refrigerated storage (2°C to 8°C) to ensure product quality throughout its shelf-life.[3][4] While this applies to the commercial drug formulation, it underscores the importance of controlled temperature storage for this class of compounds.

Handling and Safety Precautions

This compound is a pharmaceutical-related compound with unknown potency, and appropriate safety measures should be employed during handling.[5] The non-deuterated form, Ribociclib, is known to cause skin, eye, and respiratory irritation.[6]

Table 3: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecification
Eye ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Hand ProtectionHandle with gloves inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
Body ProtectionWear fire/flame resistant and impervious clothing.[5]
Respiratory ProtectionUse only in a well-ventilated area.[6] If handling large quantities or in case of insufficient ventilation, wear a suitable respirator.
General Handling Guidelines:
  • Ventilation: Ensure adequate ventilation in the handling area.[5]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling.[6]

  • Spills: In case of a spill, avoid inhalation of dust. Keep unnecessary personnel away. Wear appropriate personal protective equipment.[5]

  • Disposal: Dispose of waste material at a licensed hazardous material disposal company. Ensure compliance with all federal and local regulations.[5]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated micropipettes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1] d. To aid dissolution, ultrasonic and warming or heating to 60°C may be applied.[1] e. Vortex the solution until the compound is completely dissolved. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol for Assessing the Stability of this compound in Solution
  • Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

  • Materials: this compound stock solution, appropriate solvent, HPLC or LC-MS/MS system, calibrated analytical balance, volumetric flasks.

  • Procedure: a. Prepare a known concentration of this compound in the solvent of interest. b. Divide the solution into multiple aliquots. c. Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). d. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot for analysis. e. Analyze the concentration of this compound in the aliquot using a validated HPLC or LC-MS/MS method. f. Compare the measured concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation. g. A compound is generally considered stable if the degradation is less than 10%.

Signaling Pathway and Experimental Workflow

Ribociclib is a highly specific inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle. The following diagrams illustrate the canonical CDK4/6 signaling pathway and a general workflow for a cell-based assay using this compound.

CDK4_6_Pathway cluster_0 G1 Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates CDK4_6->Rb pRb releases E2F E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Ribociclib_d8 This compound Ribociclib_d8->CDK4_6 Inhibits

Caption: Canonical CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Cell-Based Assay Workflow Cell_Culture 1. Cell Seeding (e.g., Breast Cancer Cell Line) Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-72 hours) Treatment->Incubation Assay 4. Cell Viability or Proliferation Assay (e.g., MTT, BrdU) Incubation->Assay Data_Analysis 5. Data Analysis (e.g., IC50 determination) Assay->Data_Analysis

Caption: A general experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

References

Ribociclib-d8: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for Ribociclib-d8, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. The information presented is compiled from available safety data sheets (SDS) and is intended to inform laboratory safety practices and handling procedures.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that for many physical properties, data is not available in the provided safety data sheets.

PropertyData
Molecular Formula C₂₃H₂₂D₈N₈O
Molecular Weight 442.6 g/mol
Appearance Data not available
Odor Data not available
Melting Point/Freezing Point Data not available
Boiling Point Data not available
Flash Point Data not available
Solubility Data not available

Toxicological Information

The toxicological profile of this compound has not been extensively characterized. The provided safety data sheet indicates a lack of specific data for acute toxicity, skin and eye irritation, and other toxicological endpoints.[1] Researchers should handle this compound with the caution appropriate for a pharmaceutical-related compound of unknown potency.

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation) No data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) No data available[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard No data available[1]

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to ensure safety when working with this compound. The following table outlines the recommended practices.

AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage is in a refrigerator.[1]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]
Respiratory Protection Use in a well-ventilated area. If dust is formed, use a suitable respirator.
Incompatible Materials Strong oxidizing agents.

Mechanism of Action: CDK4/6 Inhibition

While the safety data sheet for this compound does not detail its mechanism of action, it is expected to be identical to that of Ribociclib. Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3][4][5] These kinases, when activated by D-type cyclins, play a crucial role in the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase.[2][3][4] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), which in its active, hypophosphorylated state, sequesters the E2F transcription factor.[3][6] This action blocks the transcription of genes required for the G1-S transition, leading to cell cycle arrest and a reduction in tumor cell proliferation.[2][3][4]

Ribociclib_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb Phosphorylated Rb (pRb) ActiveComplex->pRb Phosphorylation CellCycleArrest G1 Phase Cell Cycle Arrest Rb Retinoblastoma Protein (Rb) E2F E2F Transcription Factor Rb->E2F Binds and Inactivates GeneTranscription Gene Transcription for S Phase Entry E2F->GeneTranscription Activates Ribociclib This compound Ribociclib->ActiveComplex Inhibits

Caption: Mechanism of action of this compound as a CDK4/6 inhibitor, leading to G1 phase cell cycle arrest.

Experimental Protocols

The safety data sheet for this compound does not provide detailed experimental protocols for the toxicological assessments.[1] The document indicates that data for various endpoints such as acute toxicity and skin irritation are not available. For a comprehensive safety evaluation of any new chemical entity, a standard battery of in vitro and in vivo studies is typically conducted, following guidelines from regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) and the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). These studies would include, but are not limited to, assessments of acute toxicity, repeated dose toxicity, genotoxicity, and reproductive toxicity.

Emergency Procedures

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. Medical attention is required in all cases of significant exposure.[1]

First_Aid_Measures cluster_exposure Exposure Type cluster_action First-Aid Action Inhalation Inhalation MoveToFreshAir Move to fresh air. If breathing is difficult, provide respiratory support. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoap Take off contaminated clothing. Wash off with soap and plenty of water. SkinContact->WashWithSoap EyeContact Eye Contact RinseWithWater Rinse with pure water for at least 15 minutes. EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth with water. Do not induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention WashWithSoap->SeekMedicalAttention RinseWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First-aid workflow for different types of exposure to this compound.

Accidental Release Measures

In the case of a spill or accidental release of this compound, the following workflow should be followed to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment_cleanup Containment and Cleanup cluster_disposal Disposal Evacuate Keep unnecessary personnel away. Ventilate Ensure adequate ventilation. Evacuate->Ventilate WearPPE Wear appropriate personal protective equipment (PPE). Ventilate->WearPPE AvoidDust Avoid inhalation of dust from the spilled material. WearPPE->AvoidDust NoTouch Do not touch damaged containers or spilled material without appropriate protective clothing. AvoidDust->NoTouch PreventDischarge Avoid discharge into drains, water courses, or onto the ground. NoTouch->PreventDischarge Cleanup Clean up spills with inert absorbent material. PreventDischarge->Cleanup Dispose Dispose of in a suitable, closed container according to federal and local regulations. Cleanup->Dispose

Caption: Workflow for responding to an accidental release of this compound.

Disclaimer

The information provided in this guide is based on the available Safety Data Sheet for this compound and is intended for informational purposes for trained research professionals.[1] It does not purport to be all-inclusive and should be used only as a guide. The absence of complete toxicological data necessitates that this compound be handled with the utmost care and with the implementation of appropriate safety precautions. Users should conduct their own risk assessments and consult with their institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ribociclib in Human Plasma Using a Validated LC-MS/MS Method with Ribociclib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ribociclib in human plasma. Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is an important therapeutic agent in the treatment of certain types of breast cancer.[1][2] This method utilizes a stable isotope-labeled internal standard, Ribociclib-d8, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for rapid sample processing. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 3 minutes, making it suitable for the analysis of a large number of samples.[3][4] The method has been validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.

Introduction

Ribociclib is an orally administered drug that, in combination with an aromatase inhibitor, is used for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[2][5] Therapeutic drug monitoring (TDM) of Ribociclib can be beneficial for optimizing treatment efficacy and minimizing toxicity. A reliable and validated bioanalytical method is crucial for supporting pharmacokinetic studies and TDM.[6][7] This application note presents a detailed protocol for the quantification of Ribociclib in human plasma using LC-MS/MS with this compound as the internal standard. The method is designed to be straightforward, rapid, and suitable for high-throughput clinical research.

Experimental

Materials and Reagents
  • Ribociclib reference standard (Purity ≥99.5%)

  • This compound internal standard (Purity ≥99%, Deuterium incorporation ≥98%)

  • LC-MS grade methanol, acetonitrile, and water (J.T. Baker or equivalent)[4]

  • Formic acid (≥98%) and ammonium acetate (≥99%)[3][4]

  • Human plasma (K2-EDTA) from a certified vendor

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

  • Analytical balance

  • Centrifuge

  • Pipettes and general laboratory consumables

Stock and Working Solutions Preparation
  • Ribociclib Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ribociclib and dissolve it in 10 mL of dimethyl sulfoxide (DMSO).[3][4]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Ribociclib stock solution using this compound.

  • Ribociclib Working Solutions: Prepare a series of working solutions by serially diluting the Ribociclib stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration curve and quality control samples.[8]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of Ribociclib working solutions into blank human plasma.[9] A typical calibration curve range is 5-1000 ng/mL.[2] QC samples are typically prepared at four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).[9]

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_addition Add 150 µL IS Solution (this compound in Acetonitrile) plasma->is_addition vortex Vortex for 30 seconds is_addition->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis G cluster_lcms LC-MS/MS Analysis Workflow sample_injection Inject Prepared Sample lc_separation Chromatographic Separation (C18 Column) sample_injection->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization q1_selection Quadrupole 1: Select Precursor Ions (Ribociclib & this compound) esi_ionization->q1_selection q2_fragmentation Quadrupole 2: Collision-Induced Dissociation q1_selection->q2_fragmentation q3_detection Quadrupole 3: Select & Detect Product Ions q2_fragmentation->q3_detection data_processing Data Acquisition & Processing q3_detection->data_processing

References

Application Note: Quantification of Ribociclib in Human Plasma using Ribociclib-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ribociclib in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ribociclib-d8, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Ribociclib in a biological matrix.

Introduction

Ribociclib is an orally administered inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). It is primarily used in combination with an aromatase inhibitor for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. The therapeutic efficacy and potential toxicity of Ribociclib are correlated with its plasma concentrations, making accurate quantification crucial for clinical and pharmacological research.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus compensating for variability in these steps and leading to more accurate and precise results.

Signaling Pathway of Ribociclib

Ribociclib exerts its therapeutic effect by inhibiting the activity of CDK4 and CDK6. In normal cell cycle progression, the cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint and thereby inhibiting the proliferation of cancer cells.

Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylation Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibits Rb Rb Rb->Cyclin D-CDK4/6 Complex E2F E2F pRb->E2F Releases G1/S Phase Transition G1/S Phase Transition E2F->G1/S Phase Transition Promotes Cell Proliferation Cell Proliferation G1/S Phase Transition->Cell Proliferation cluster_0 Sample Preparation Plasma Sample Plasma Sample Add IS Add this compound Working Solution Plasma Sample->Add IS Add Acetonitrile Add Acetonitrile (Protein Precipitation) Add IS->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Transfer Supernatant Centrifuge->Supernatant Transfer Evaporate Evaporate to Dryness Supernatant Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Reconstitute->Inject

Application Notes and Protocols for the Pharmacokinetic Study of Ribociclib-d8 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2][3] By inhibiting CDK4/6, Ribociclib blocks the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent suppression of tumor growth.[3][4][5] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[6] Understanding the pharmacokinetic (PK) profile of Ribociclib is crucial for optimizing dosing strategies and ensuring its efficacy and safety.

Stable isotope-labeled internal standards, such as Ribociclib-d8, are essential for accurate quantification of drug concentrations in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for conducting a pharmacokinetic study of Ribociclib in animal models, utilizing this compound as an internal standard.

Mechanism of Action Signaling Pathway

Ribociclib targets the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the G1 to S phase transition in the cell cycle.[1][5] In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation.[2] Ribociclib's inhibition of CDK4/6 prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[2][4] Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase, thereby arresting the cell cycle.[1][4]

Ribociclib_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Therapeutic Intervention Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation pRb pRb E2F E2F pRb->E2F Releases G1-S Phase\nProgression G1-S Phase Progression E2F->G1-S Phase\nProgression Activates Transcription Ribociclib Ribociclib Ribociclib->CDK4/6 Inhibits

Figure 1. Ribociclib's mechanism of action in the cell cycle.

Experimental Protocols

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (male, 7-9 weeks old) are a commonly used model for pharmacokinetic studies.[7][8]

  • Housing: Animals should be housed in standard laboratory conditions with free access to food and water and allowed to acclimatize for at least one week before the study.[8]

  • Ethics: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosing and Administration
  • Drug Formulation: Ribociclib can be formulated as a suspension in a suitable vehicle such as 0.5% (w/v) methylcellulose in water for oral administration.

  • Dose: A typical oral dose for a pharmacokinetic study in rats could range from 10 to 50 mg/kg.

  • Administration: Administer the drug formulation orally via gavage.[9][10] The volume of administration should be appropriate for the size of the animal, typically 5-10 mL/kg for rats.[11]

Blood Sample Collection
  • Method: Serial blood samples can be collected via the tail vein or a jugular vein cannula.[12][13] For terminal procedures, cardiac puncture can be used to collect a larger volume of blood.[14]

  • Sample Volume: Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).[12]

  • Time Points: A typical blood collection schedule for an oral dosing study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Ribociclib

This protocol outlines a sensitive and selective method for the quantification of Ribociclib in rat plasma using this compound as an internal standard (IS).

1. Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Ribociclib and this compound in a suitable solvent like DMSO.[15]

  • Working Solutions: Prepare serial dilutions of the Ribociclib stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.[16]

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 acetonitrile:water.

  • Calibration Standards and QCs: Spike blank rat plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.[17]

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 50 µL of each plasma sample, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ribociclib: m/z 435.2 → 252.1[16]

      • This compound: (The exact transition will depend on the labeling pattern, but a common approach is to monitor a fragment ion that does not contain the deuterium labels, or a fragment that retains them, leading to a mass shift. Assuming a precursor of m/z 443.3) m/z 443.3 → corresponding fragment. Note: The specific MRM transition for this compound should be optimized based on the deuterated standard used.

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:[18][19]

  • Selectivity and Specificity: [20] Ensuring no interference from endogenous matrix components.

  • Linearity: [20] The range over which the assay is accurate and precise.

  • Accuracy and Precision: [20] Both within-day (intra-day) and between-day (inter-day) variability.

  • Recovery: [20] The efficiency of the extraction process.

  • Matrix Effect: [20] The influence of matrix components on the ionization of the analyte.

  • Stability: [17] The stability of the analyte in plasma under various storage and handling conditions.

Data Presentation

The pharmacokinetic parameters of Ribociclib should be calculated from the plasma concentration-time data using non-compartmental analysis.

Table 1: Representative Pharmacokinetic Parameters of Ribociclib in Rats (Oral Administration)

ParameterUnitValue
Cmaxng/mL[Insert Data]
Tmaxh[Insert Data]
AUC(0-t)ngh/mL[Insert Data]
AUC(0-inf)ngh/mL[Insert Data]
t1/2h[Insert Data]
CL/FmL/h/kg[Insert Data]
Vd/FL/kg[Insert Data]

Note: The values in this table should be populated with data from the specific pharmacokinetic study conducted.

Table 2: Bioanalytical Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99[Insert Data]
LLOQS/N ≥ 10[Insert Data]
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)[Insert Data]
Intra-day Accuracy (%Bias)± 15% (± 20% at LLOQ)[Insert Data]
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)[Insert Data]
Inter-day Accuracy (%Bias)± 15% (± 20% at LLOQ)[Insert Data]
Recovery (%)Consistent and reproducible[Insert Data]
Matrix EffectWithin acceptable limits[Insert Data]

Note: The values in this table should be populated with data from the bioanalytical method validation experiments.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Animal Acclimatization B Dosing (Oral Gavage) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Preparation (Protein Precipitation with this compound) D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Pharmacokinetic Modeling G->H I Report Generation H->I

Figure 2. Workflow for a typical pharmacokinetic study.

Conclusion

This document provides a comprehensive framework for conducting pharmacokinetic studies of Ribociclib in animal models using this compound as an internal standard. The detailed protocols for animal handling, dosing, sample collection, and bioanalytical quantification by LC-MS/MS are designed to ensure the generation of high-quality, reliable data. Adherence to these protocols will enable researchers to accurately characterize the pharmacokinetic profile of Ribociclib, which is essential for its continued development and clinical application.

References

Application Note: Therapeutic Drug Monitoring of Ribociclib Using a Validated LC-MS/MS Method with Ribociclib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer.[1][2] Significant inter-individual pharmacokinetic variability has been observed, which can impact both the efficacy and toxicity of the drug. Therapeutic Drug Monitoring (TDM) offers a strategy to optimize Ribociclib therapy by personalizing dosage to achieve concentrations within the therapeutic window. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribociclib in human plasma, using Ribociclib-d8 as the stable isotope-labeled internal standard. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical TDM of Ribociclib.

Introduction

Ribociclib is an oral targeted therapy administered in combination with an aromatase inhibitor or fulvestrant.[1][3] The standard starting dose for metastatic breast cancer is 600 mg once daily for 21 consecutive days, followed by a 7-day break.[4][5] However, adverse events such as neutropenia, hepatobiliary toxicity, and QT interval prolongation are common and often necessitate dose reductions to 400 mg or 200 mg daily.[1][4][6]

Exposure-response analyses suggest a relationship between Ribociclib concentration and both therapeutic efficacy and the likelihood of adverse events.[7] TDM has been proposed as a valuable tool to guide dose adjustments, ensuring that patients maintain therapeutic drug levels while minimizing toxicity.[2] This document provides a detailed protocol for the quantitative analysis of Ribociclib in plasma using LC-MS/MS, a highly selective and sensitive analytical technique, with this compound as an internal standard to ensure accuracy and precision.

Signaling Pathway and Mechanism of Action

Ribociclib functions by inhibiting the cyclin D-CDK4/6 complex. This complex is crucial for cell cycle progression from the G1 (growth) to the S (synthesis) phase. By inhibiting this complex, Ribociclib prevents the phosphorylation of the retinoblastoma protein (pRb), thereby arresting the cell cycle in the G1 phase and suppressing cancer cell proliferation.[8]

Ribociclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Therapeutic Intervention CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription Ribociclib Ribociclib Ribociclib->CDK46 inhibits

Caption: Ribociclib's mechanism of action in halting cell cycle progression.

Experimental Protocols

This section outlines the materials, sample preparation, and analytical conditions for the quantification of Ribociclib in human plasma.

Materials and Reagents
  • Analytes: Ribociclib (purity ≥99.5%), this compound (stable isotope-labeled internal standard, purity ≥98%).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade), ammonium formate.

  • Plasma: Drug-free human plasma (K2-EDTA).

  • Equipment:

    • Liquid chromatograph (e.g., Shimadzu, Waters).

    • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher).

    • Analytical column: Reversed-phase C18 column (e.g., Phenomenex, Waters, 50 x 4.6 mm, 3 µm).[9]

    • Microcentrifuge.

    • Vortex mixer.

    • Calibrated pipettes.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Ribociclib and this compound in dimethyl sulfoxide (DMSO) to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions:

    • Prepare intermediate working solutions of Ribociclib by serial dilution of the stock solution with 50:50 methanol/water.

    • Prepare an internal standard (IS) working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

  • Calibration Standards and Quality Controls (QCs):

    • Spike blank human plasma with the Ribociclib working solutions to prepare calibration standards at concentrations ranging from 5 to 2000 ng/mL.

    • Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 15, 150, and 1500 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma (calibrator, QC, or patient sample) into the corresponding tube.

  • Add 150 µL of the this compound internal standard working solution (in methanol) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column Phenomenex C18 (50 x 4.6 mm, 3 µm) or equivalent[9]
Mobile Phase A 10 mM Ammonium Acetate in Water[9]
Mobile Phase B Acetonitrile[9]
Gradient Isocratic (e.g., 90% B) or a shallow gradient
Flow Rate 0.7 mL/min[9]
Column Temperature 40°C[10]
Injection Volume 10 µL
Total Run Time ~3-5 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
MRM Transition
RibociclibQ1: 435.2 m/z → Q3: 252.1 m/z[1]
This compoundQ1: 443.3 m/z → Q3: 252.1 m/z (Predicted)
Collision Energy Optimized for specific instrument
Dwell Time 100-200 ms

Method Validation and Data Presentation

The analytical method was validated according to regulatory guidelines for bioanalytical method validation. Key performance characteristics are summarized below.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 5 - 2000 ng/mL[9]
Correlation Coefficient (r²) > 0.999[9]
Lower Limit of Quantification (LLOQ) 5 ng/mL[9]
Intra-day Precision (%CV) < 8.2%[9]
Inter-day Precision (%CV) < 7.5%[9]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[9]
Recovery > 90% and consistent across QC levels
Matrix Effect Minimal and compensated by the internal standard

Clinical Application and Workflow

TDM with this validated method can be integrated into clinical practice to guide Ribociclib dosing. The workflow involves sample collection at steady-state, rapid analysis, and interpretation of results in the context of the patient's clinical status.

TDM_Workflow cluster_workflow Therapeutic Drug Monitoring Workflow cluster_decision Clinical Decision Making cluster_outcomes Patient Management Patient Patient on Ribociclib Therapy Sample Collect Trough Plasma Sample (Steady-State) Patient->Sample Analysis Quantify Ribociclib using LC-MS/MS Sample->Analysis Result Plasma Concentration (ng/mL) Analysis->Result Interpretation Compare to Therapeutic Window Result->Interpretation DoseAdj Dose Adjustment Decision Interpretation->DoseAdj Maintain Maintain Current Dose DoseAdj->Maintain Therapeutic Reduce Reduce Dose (e.g., 600mg -> 400mg) DoseAdj->Reduce Supratherapeutic/ Toxicity Increase Consider Dose Increase (if sub-therapeutic & tolerated) DoseAdj->Increase Sub-therapeutic

Caption: Workflow for implementing Ribociclib TDM in a clinical setting.

Discussion

The LC-MS/MS method presented here is sensitive, specific, and reliable for the quantification of Ribociclib in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

The clinical utility of this assay lies in its application to TDM. Current clinical practice for managing Ribociclib toxicity involves reactive dose reductions based on clinical and laboratory assessments, such as complete blood counts and liver function tests.[1][8] TDM provides a proactive approach, allowing for dose adjustments based on pharmacokinetic data before severe toxicities manifest. For instance, a patient with consistently high trough concentrations, even without overt signs of toxicity, may be a candidate for a preemptive dose reduction from 600 mg to 400 mg to mitigate future risks.[2] Conversely, a patient experiencing disease progression on a reduced dose might be evaluated for a dose increase if their plasma levels are found to be sub-therapeutic.

TDM_Logic cluster_input Patient Data cluster_logic Personalized Dosing Logic cluster_output Dosing Outcome Concentration Ribociclib Trough Concentration Decision Personalized Dose Adjustment Concentration->Decision Toxicity Clinical Toxicity (Neutropenia, LFTs, QTc) Toxicity->Decision Efficacy Treatment Efficacy (Tumor Markers, Imaging) Efficacy->Decision Dose_Maintain Maintain Dose Decision->Dose_Maintain Therapeutic & Tolerated Dose_Reduce Reduce Dose Decision->Dose_Reduce High Concentration or Toxicity Dose_Consider_Increase Consider Increase Decision->Dose_Consider_Increase Low Concentration & Progression

Caption: Logical relationship for personalized Ribociclib dosage using TDM.

Conclusion

This application note provides a comprehensive protocol for the therapeutic drug monitoring of Ribociclib using a validated LC-MS/MS method with this compound as an internal standard. The method is suitable for clinical research and has the potential to be a valuable tool for personalizing Ribociclib therapy, thereby optimizing the balance between efficacy and toxicity for patients with advanced breast cancer.

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Ribociclib using Ribociclib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib is an orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6)[1][2]. It is a critical component in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer[3]. The therapeutic efficacy of Ribociclib is linked to its ability to block the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle at the G1 to S phase transition[4][5][6]. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation[5][6]. By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the Rb protein, maintaining it in a hypophosphorylated state. This, in turn, keeps the E2F transcription factors bound to Rb, thereby halting the cell cycle in the G1 phase and inhibiting tumor growth[2][5][6].

Accurate quantification of Ribociclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides detailed protocols for the sample preparation of Ribociclib from plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing Ribociclib-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Ribociclib Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib targets the cyclin D-CDK4/6-Rb pathway, a critical regulator of the cell cycle. The following diagram illustrates this signaling cascade and the point of intervention by Ribociclib.

Ribociclib Signaling Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Bind PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinases->PI3K/AKT Pathway Activate Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Activate Cyclin D Cyclin D PI3K/AKT Pathway->Cyclin D Upregulate Ras/MAPK Pathway->Cyclin D Upregulate Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates p-Rb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits p-Rb->E2F Releases G1/S Transition Genes G1/S Transition Genes E2F->G1/S Transition Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression G1/S Transition Genes->Cell Cycle Progression Promotes Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibits

Caption: The CDK4/6 signaling pathway and the inhibitory action of Ribociclib.

Experimental Protocols

This section details three common sample preparation methods for the quantification of Ribociclib in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method may depend on factors such as desired sample cleanliness, throughput, and available resources.

General Workflow for Ribociclib Analysis

The following diagram outlines the general experimental workflow from sample collection to data analysis.

Experimental Workflow Plasma Sample Collection Plasma Sample Collection Spiking with this compound (IS) Spiking with this compound (IS) Plasma Sample Collection->Spiking with this compound (IS) Sample Preparation Sample Preparation Spiking with this compound (IS)->Sample Preparation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Sample Preparation->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Sample Preparation->Solid-Phase Extraction Evaporation and Reconstitution Evaporation and Reconstitution Protein Precipitation->Evaporation and Reconstitution Liquid-Liquid Extraction->Evaporation and Reconstitution Solid-Phase Extraction->Evaporation and Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation and Reconstitution->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification

Caption: General workflow for the bioanalysis of Ribociclib.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Materials:

  • Plasma samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol

  • Centrifuge capable of 14,000 rpm

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution to each plasma sample and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix the samples vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT, reducing matrix effects.

Materials:

  • Plasma samples

  • This compound internal standard (IS) working solution

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Ammonium hydroxide (optional, to adjust pH)

  • Centrifuge

  • Vortex mixer

  • Evaporator

  • Reconstitution solution

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean glass tube.

  • Add 20 µL of the this compound IS working solution.

  • (Optional) Add 20 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of the extraction solvent (e.g., MTBE).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup, minimizing matrix interference and improving assay sensitivity.

Materials:

  • Plasma samples

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., C8, C18, or mixed-mode cation exchange)[8][9]

  • Methanol (for conditioning and elution)

  • Water (for conditioning and washing)

  • Elution solvent (e.g., methanol or methanol with 5% ammonium hydroxide)[8]

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • Evaporator

  • Reconstitution solution

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean tube and add 20 µL of the this compound IS working solution.

  • Pre-treat the plasma sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elute the analytes: Elute Ribociclib and this compound with 1 mL of the elution solvent.[8]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Ribociclib using LC-MS/MS with a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterTypical ValueReference
LC ColumnC18 or Phenyl column[8][10]
Mobile Phase A0.1% Formic acid in water or 10 mM Ammonium Acetate[10][11]
Mobile Phase BAcetonitrile or Methanol[10][11]
Flow Rate0.2 - 0.7 mL/min[10][12]
Injection Volume5 - 10 µL[13][14]
Ionization ModePositive Electrospray Ionization (ESI+)[15]
MRM Transition (Ribociclib)m/z 435.0 -> various product ions[10]
MRM Transition (this compound)Specific to the deuterated standard
Total Run Time3 - 9.5 minutes[10][11]

Table 2: Method Validation Parameters

ParameterTypical RangeReference
Linearity Range1 - 10,000 ng/mL[12][16][17]
Correlation Coefficient (r²)> 0.99[10]
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL[13][16][18]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[16][19]
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)[16][19]
Extraction Recovery> 75%[15]

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the sample preparation and quantification of Ribociclib in plasma using this compound as an internal standard. The selection of the appropriate sample preparation method will depend on the specific requirements of the study. Protein precipitation offers a rapid and simple approach, while liquid-liquid and solid-phase extraction provide cleaner extracts for enhanced sensitivity and reduced matrix effects. All three methods, when properly validated, can yield accurate and precise results for the bioanalysis of Ribociclib, supporting its clinical and preclinical development.

References

Application Note: Protein Precipitation Protocol for Ribociclib Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribociclib is a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[1][2] Accurate quantification of Ribociclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3] Protein precipitation is a widely used, simple, and rapid method for sample preparation prior to the analysis of small molecules like Ribociclib by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5][6] This application note provides a detailed protocol for the protein precipitation of human plasma samples for the subsequent quantification of Ribociclib.

Experimental Protocol: Protein Precipitation for Ribociclib Quantification

This protocol is based on established and validated methods for the bioanalysis of Ribociclib in plasma.[1][3][7]

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ribociclib analytical standard

  • Internal Standard (IS) (e.g., Ribociclib-d6)[1][2]

  • Acetonitrile (ACN), HPLC or LC-MS grade[1][3][7]

  • Methanol, HPLC or LC-MS grade

  • Dimethyl sulfoxide (DMSO)

  • Water, HPLC or LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • HPLC or autosampler vials

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Ribociclib (e.g., 1 mg/mL) in DMSO or methanol.[8]

    • Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in DMSO or methanol.

    • From the stock solutions, prepare working solutions of Ribociclib and the Internal Standard at appropriate concentrations by serial dilution with a suitable solvent (e.g., 50:50 methanol/water).[9]

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples for 10-30 seconds to ensure homogeneity.[3]

    • Centrifuge the plasma samples at approximately 3000 x g for 10 minutes to pellet any particulate matter.[3]

  • Protein Precipitation:

    • Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.[7][10]

    • Add a specific volume of the Internal Standard working solution (e.g., 25 µL).[3]

    • Add the precipitating agent, acetonitrile. A common ratio is 2:1 or 3:1 of acetonitrile to plasma volume. For a 50 µL plasma sample, this would be 100 µL or 150 µL of acetonitrile, respectively.[4] Some protocols use a larger volume, for instance, 500 µL of acetonitrile for a 975 µL plasma sample which has been spiked with 25 µL of working solution.[3]

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.[3]

  • Centrifugation:

    • Centrifuge the tubes at a high speed, for example, 7000 rpm for 10 minutes at 4°C, to pellet the precipitated proteins.[3]

  • Supernatant Transfer:

    • Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.

    • Transfer the supernatant to a clean HPLC or autosampler vial for analysis. Some methods may include a dilution step of the supernatant before injection into the LC-MS/MS system.[7]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the supernatant (e.g., 3-10 µL) into the LC-MS/MS system for quantification.[3][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated bioanalytical methods for Ribociclib quantification using protein precipitation.

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaRat PlasmaHuman Plasma
Precipitating Agent AcetonitrileAcetonitrileAcetonitrile
Linearity Range (ng/mL) 10 - 10,000[11][12]1.008 - 1027.624[1][2][5]2 - 200[7][10]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3][13]1.008 ng/mL[1][2][5]2 ng/mL[7][10]
Extraction Recovery High (≥ 92.3%)[11]Complete[1][2][5]Not explicitly stated
Accuracy (% bias) Within ±15%[3]Within ±15%[1][2][5]Within ±15% (except LLOQ ≤20%)[7][10]
Precision (% CV) ≤15%[3]≤15%[1][2][5]≤15% (except LLOQ ≤20%)[7][10]
Internal Standard D6-Ribociclib[11]Ribociclib-D6[1][2][5]Not explicitly stated

Visualizations

Experimental Workflow for Protein Precipitation

G cluster_prep Sample Preparation cluster_precip Protein Precipitation cluster_analysis Analysis A Thaw and Vortex Plasma Sample B Centrifuge Plasma (3000 x g, 10 min) A->B C Aliquot Plasma (e.g., 50 µL) B->C D Add Internal Standard C->D E Add Acetonitrile (e.g., 150 µL) D->E F Vortex Vigorously (30-60 sec) E->F G Centrifuge at High Speed (e.g., 7000 rpm, 10 min) F->G H Collect Supernatant G->H I Transfer to HPLC Vial H->I J Inject into LC-MS/MS System I->J

Caption: Workflow of the protein precipitation protocol for Ribociclib quantification.

References

Preparing Stock and Working Solutions of Ribociclib-d8: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib is a highly specific, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6).[1][2] Its deuterated isotopologue, Ribociclib-d8, serves as an internal standard for pharmacokinetic studies and as a tool in drug metabolism research.[2] Ribociclib functions by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[3] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby halting the cell cycle at the G1-S transition phase and inhibiting cancer cell proliferation.[4] This application note provides detailed protocols for the preparation of this compound stock and working solutions for both in vitro and in vivo research applications.

This compound: Properties and Storage

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance Pale Brown Solid[5]
Molecular Formula C₂₃H₂₂D₈N₈O[5]
Molecular Weight 442.6 g/mol [5]
Solubility DMSO (~22 mg/mL), Methanol[1][5]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[2]
Storage (Stock Solution) -80°C for 6 months, -20°C for 1 month[2]

Ribociclib Signaling Pathway

The diagram below illustrates the signaling pathway targeted by Ribociclib. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Ribociclib inhibits CDK4/6, thereby preventing Rb phosphorylation and causing cell cycle arrest.

Ribociclib_Signaling_Pathway cluster_0 Cell Cycle Progression Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Ribociclib Ribociclib Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb E2F E2F G1_S_Transition G1-S Phase Transition pRb->G1_S_Transition E2F->G1_S_Transition Gene Transcription Ribociclib->CyclinD_CDK46

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.426 mg of this compound (Molecular Weight = 442.6 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

ParameterValue
Stock Solution Concentration 10 mM
Solvent DMSO
Storage Temperature -20°C or -80°C
Stability at -20°C 1 month
Stability at -80°C 6 months
Preparation of this compound Working Solutions for In Vitro Assays

This protocol outlines the dilution of the stock solution to prepare working solutions for cell-based assays. The final concentration of the working solution will depend on the specific experimental requirements. Ribociclib has shown activity in the nanomolar to low micromolar range in various cell lines.[7]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. For example, a final concentration of 100 nM might be desired.

  • Intermediate Dilution (Optional but Recommended): To ensure accuracy, it is often best to perform a serial dilution. For example, to achieve a 100 nM final concentration from a 10 mM stock, you could first prepare a 100 µM intermediate solution by diluting the stock 1:100 in cell culture medium (e.g., 2 µL of 10 mM stock in 198 µL of medium).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 100 nM working solution from a 100 µM intermediate, add 1 µL of the intermediate solution to 999 µL of cell culture medium.

  • DMSO Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]

  • Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration.

Cell Line ExampleAssay TypeIC₅₀ / GI₅₀Incubation TimeReference
DFSP105 Growth Inhibition276 nM24 h[1]
IMRS Growth Inhibition873 nM72 h[1]
Myoblast Growth Inhibition1035 nM72 h[1]
MDA-MB-231 Cell Viability11 µM24, 48, or 72 h[7]
MCF-7 Cell Viability20 µM24, 48, or 72 h[7]

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for preparing and using this compound in cell-based experiments.

In_Vitro_Workflow cluster_Preparation Solution Preparation cluster_Experiment Cell-Based Assay Weigh_Powder Weigh this compound Powder Dissolve_DMSO Dissolve in DMSO to make Stock Solution Weigh_Powder->Dissolve_DMSO Aliquot_Store Aliquot and Store Stock at -80°C Dissolve_DMSO->Aliquot_Store Thaw_Stock Thaw Stock Aliquot Aliquot_Store->Thaw_Stock Prepare_Working Prepare Working Solutions in Cell Culture Medium Thaw_Stock->Prepare_Working Treat_Cells Treat Cells with Working Solutions Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay_Readout Perform Assay (e.g., MTT, Western Blot) Incubate->Assay_Readout

References

Application Notes and Protocols for the Quantification of Ribociclib and Ribociclib-d8 using MRM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib (Kisqali®) is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[1][2] Accurate and sensitive quantification of Ribociclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the analysis of Ribociclib and its deuterated internal standard, Ribociclib-d8, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Ribociclib Signaling Pathway

Ribociclib targets the Cyclin D-CDK4/6-Rb pathway, which is a key regulator of the cell cycle. By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the Retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately leading to cell cycle arrest.[3][4]

Ribociclib_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Ribociclib Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates (inactivates) Rb-E2F Complex Rb-E2F Complex E2F E2F G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition Promotes Rb-E2F Complex->E2F Releases Ribociclib Ribociclib Ribociclib->Inhibition

Ribociclib's mechanism of action via CDK4/6 inhibition.

MRM Transitions for Ribociclib and this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique ideal for quantifying analytes in complex matrices. The following table summarizes the precursor and product ion transitions for Ribociclib and its deuterated internal standard, this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarityReference
Ribociclib435.2252.1Positive[5][6]
Ribociclib435.0322.0Positive[7]
Ribociclib435.5112.1Positive[8]
Ribociclib-d6441.2252.1Positive[5][6]
Ribociclib-d6441.0373.0Positive[9][10]
Ribociclib-d6441.7112.1Positive[8]

Experimental Protocols

Below are two representative protocols for the bioanalysis of Ribociclib in plasma, derived from published methods.

Protocol 1: Solid Phase Extraction (SPE) Method for Mouse Plasma

This protocol is adapted from a method for the analysis of Ribociclib in mouse plasma.[5]

1. Sample Preparation (Solid Phase Extraction)

  • To 50 µL of mouse plasma, add 50 µL of the internal standard working solution (Ribociclib-d6).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series HPLC
Column C18 column (e.g., 100Å, 50x4.6 mm, 3µ)
Mobile Phase Gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Ribociclib: 435.2 → 252.1; Ribociclib-d6: 441.2 → 252.1
Protocol 2: Protein Precipitation Method for Human Plasma

This protocol is a common and rapid sample preparation technique for the analysis of drugs in plasma.[11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in the mobile phase if further concentration is needed.

2. LC-MS/MS Conditions

ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column C18 column (e.g., Zorbax SB-C18, 4.6 × 75 mm, 3.5 μm)[8]
Mobile Phase Acetonitrile and 5mM ammonium formate (90:10, v/v)
Flow Rate 0.7 mL/min[7]
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Ribociclib: 435.5 → 112.1; Ribociclib-d6: 441.7 → 112.1[8]

Experimental Workflow

The general workflow for the bioanalysis of Ribociclib using LC-MS/MS is depicted below.

Experimental_Workflow Start Start Sample_Collection Biological Sample Collection (e.g., Plasma) Start->Sample_Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (SPE or Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

A generalized workflow for Ribociclib bioanalysis.

Summary of Quantitative Data

The following table summarizes the linear range, LLOQ (Lower Limit of Quantification), and LOD (Limit of Detection) from various published methods for Ribociclib quantification.

MatrixLinear RangeLLOQLODReference
Human Liver Microsomes1–3000 ng/mL0.98 ng/mL0.33 ng/mL[1]
Formulation5–100 ng/mL2.5 ng/mL0.8 ng/mL[7]
Mouse Plasma62.5–10000 ng/mL62.5 ng/mL6.9 ng/mL[5]
Ringer's Solution0.1–100 ng/mL0.1 ng/mL0.05 ng/mL[5]
Human Plasma50.00–10000.00 pg/mL50.0 pg/mL10.5 pg/mL[8]
Human Plasma10–10000 ng/mL--[11]

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of Ribociclib and its deuterated internal standard using LC-MS/MS with MRM. The selection of the appropriate sample preparation technique and LC-MS/MS conditions will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The presented information serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important anticancer therapeutic.

References

Troubleshooting & Optimization

minimizing ion suppression for Ribociclib quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Ribociclib using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Ribociclib quantification?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Ribociclib, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to inaccurate and unreliable quantification, manifesting as poor sensitivity, reproducibility, and underestimation of the true analyte concentration. Common sources of ion suppression in biological matrices like plasma include phospholipids, salts, and proteins.[1][2]

Q2: What are the most common sample preparation techniques to minimize ion suppression for Ribociclib analysis?

A2: The most frequently employed techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2][3][4]

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[3][5] While convenient, it may not effectively remove other matrix components like phospholipids, which are a major cause of ion suppression.[1][2]

  • Solid-Phase Extraction (SPE): This technique offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice versa.[3][6] SPE is generally more effective at removing interfering substances compared to PPT.[2]

  • Liquid-Liquid Extraction (LLE): This method separates Ribociclib from matrix components based on their differential solubility in two immiscible liquid phases. LLE can be effective but may require more optimization.[4]

Q3: How does the choice of an internal standard (IS) help in mitigating ion suppression?

A3: An ideal internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement effects. The use of a stable isotope-labeled (SIL) internal standard for Ribociclib (e.g., d6-Ribociclib or d8-Ribociclib) is highly recommended.[6][7] Since a SIL-IS has nearly identical physicochemical properties to Ribociclib, it compensates for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.[6]

Q4: Can chromatographic conditions be optimized to reduce ion suppression?

A4: Yes, optimizing the liquid chromatography (LC) method is crucial. By achieving good chromatographic separation, you can ensure that Ribociclib elutes at a different retention time from the majority of matrix components that cause ion suppression.[8] This can be achieved by adjusting the mobile phase composition, gradient profile, and selecting an appropriate LC column (e.g., C18, C8, biphenyl).[6][8]

Troubleshooting Guides

Issue 1: Low Ribociclib Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Evaluate Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like SPE or employing phospholipid removal plates.[2] Phospholipids are a major contributor to ion suppression in plasma samples.[1]

  • Optimize Chromatography: Modify your LC gradient to better separate Ribociclib from the early-eluting, highly polar matrix components and late-eluting lipids.[8]

  • Check for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Ribociclib solution into the mass spectrometer while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion suppression occurs.[7]

  • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS like d6-Ribociclib can help compensate for signal loss due to ion suppression.[7]

Issue 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples

Possible Cause: Inconsistent matrix effects between different sample lots or inefficient sample cleanup.

Troubleshooting Steps:

  • Improve Sample Cleanup: Implement a more robust sample preparation method such as SPE or phospholipid removal strategies to ensure consistent removal of interfering matrix components across different samples.[6]

  • Assess Matrix Factor: Evaluate the matrix effect in multiple sources of blank matrix to understand the variability. The matrix factor is calculated by comparing the analyte peak area in a post-extraction spiked sample to the peak area in a neat solution.[6] A consistent and minimal matrix factor is desirable.

  • Ensure Internal Standard Suitability: Verify that your internal standard is performing correctly. A SIL-IS is the best choice to track and correct for variability.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ribociclib Quantification in Mouse Plasma

This protocol is adapted from a validated LC-MS/MS method for Ribociclib analysis.[6]

Materials:

  • Mouse plasma

  • Ribociclib and d6-Ribociclib (as internal standard) stock solutions

  • SPE cartridges

  • Methanol

  • Water

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 50 µL of mouse plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute Ribociclib and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Phospholipid Removal using a Pass-Through Plate

This is a general protocol based on the principle of phospholipid removal plates.

Materials:

  • Human plasma

  • Ribociclib and a suitable internal standard

  • Phospholipid removal plate (e.g., Ostro)

  • Acetonitrile

Procedure:

  • Protein Precipitation: In a well of the phospholipid removal plate, add 3 parts of acetonitrile containing the internal standard to 1 part of plasma.

  • Mixing: Mix thoroughly to ensure complete protein precipitation.

  • Filtration: Apply a vacuum or positive pressure to the plate to draw the sample through the phospholipid-retaining sorbent.

  • Collection: Collect the filtrate, which is now depleted of proteins and phospholipids, for direct injection or after evaporation and reconstitution into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods for Ribociclib.

Sample Preparation MethodMatrixAnalyteRecovery (%)Matrix Effect (%)Citation
Protein PrecipitationHuman Liver MicrosomesRibociclib100.83 ± 3.1398.97 ± 4.44[9]
Solid-Phase ExtractionMouse PlasmaRibociclib>85 (implied)Minimal ion suppression[6]
Protein PrecipitationHuman PlasmaRibociclib≥ 92.3Not explicitly quantified, but IS corrects for it[7]
Protein PrecipitationHuman PlasmaRibociclib> 100 (indicates ion enhancement)Ion enhancement observed[10]

Table 2: LC-MS/MS Parameters for Ribociclib Quantification from Various Studies.

ParameterMethod 1Method 2Method 3Citation
LC Column C18 (50x4.6 mm, 3µ)Polaris C8-A (50x2.0 mm, 5 µ)Biphenyl (150 × 4.6 mm, 2.6 µm)[6][8][11]
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water0.1% Formic acid in water[8][9]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile[8][9]
Flow Rate 0.2 mL/minGradient0.4 mL/min[8][9]
Ionization Mode ESI PositiveESI PositiveESI Positive[6][7]
MRM Transition 435.2 → 252.1435.2 → 252.1435.0 → 322.0[6][11]
Internal Standard Ponatinibd6-Ribociclibd6-Ribociclib[6][7][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., d6-Ribociclib) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple spe Solid-Phase Extraction add_is->spe Selective plr Phospholipid Removal add_is->plr Targeted extract Clean Extract ppt->extract spe->extract plr->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition & Quantification lcms->data troubleshooting_logic start Problem: Inaccurate Ribociclib Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? start->check_is use_sil Action: Implement SIL-IS (e.g., d6-Ribociclib) check_is->use_sil No check_cleanup What is the current sample cleanup method? check_is->check_cleanup Yes use_sil->check_cleanup ppt Protein Precipitation (PPT) check_cleanup->ppt spe_lle SPE / LLE check_cleanup->spe_lle improve_cleanup Action: Enhance Cleanup - Use SPE - Use Phospholipid Removal Plates ppt->improve_cleanup optimize_lc Action: Optimize Chromatography - Gradient elution - Different column chemistry spe_lle->optimize_lc solution Result: Minimized Ion Suppression & Accurate Quantification improve_cleanup->solution optimize_lc->solution

References

Technical Support Center: Troubleshooting Carryover Issues with Ribociclib-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Ribociclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover issues related to the Ribociclib-d8 internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern for my this compound internal standard?

A1: Carryover is the unintentional presence of a residual analyte from a previous injection in a subsequent analysis.[1][2] For an internal standard like this compound, carryover can lead to its detection in blank samples or artificially inflate its peak area in subsequent study samples. This compromises the accuracy and precision of the quantitative analysis, as the IS is added at a constant amount to normalize for variations during sample preparation and analysis.[3][4]

Q2: What are the common causes of carryover in an LC-MS/MS system?

A2: Carryover can originate from various components of the LC-MS/MS system where the sample comes into contact with surfaces. The most common sources include the autosampler needle, injection valve rotor seals, sample loops, transfer tubing, the analytical column (including frits), and the mass spectrometer's ion source.[2][5][6][7] Adsorption of analytes to these surfaces, especially for compounds like Ribociclib which can be "sticky," is a primary cause.[6][8]

Q3: How can I distinguish between carryover and system contamination?

A3: A systematic injection of blank and standard solutions can help differentiate between carryover and contamination.[5] In a typical carryover scenario, injecting a blank sample immediately after a high-concentration standard will show the highest carryover, with the signal decreasing in subsequent blank injections.[5][8] If all blank injections show a similar, consistent signal, it is more likely due to contamination of the mobile phase, blank solution, or a system component.[5][8]

Q4: What properties of this compound might make it prone to carryover?

A4: Ribociclib is a basic compound.[8] Basic compounds can exhibit ionic interactions with metallic surfaces within the LC system, such as stainless steel tubing and frits, leading to adsorption and subsequent carryover.[7][8] Hydrophobic interactions can also contribute to the "stickiness" of the molecule, causing it to be retained in the system and slowly leach out in subsequent runs.[5] Deuterated internal standards like this compound are chemically identical to the analyte and will exhibit the same carryover behavior.[9][10]

Q5: What is an acceptable level of carryover for a bioanalytical method?

A5: According to regulatory guidelines, the response from carryover in a blank sample following the highest calibration standard (ULOQ) should not be more than 20% of the response of the lowest calibration standard (LLOQ), and not more than 5% for the internal standard.[5]

Troubleshooting Guides

Guide 1: Systematic Identification of the Carryover Source

This guide provides a step-by-step process to pinpoint the component in your LC-MS/MS system responsible for the this compound carryover.

Experimental Protocol: Carryover Source Identification

  • Establish Baseline Carryover:

    • Inject a high-concentration this compound standard.

    • Immediately follow with three consecutive blank injections (e.g., mobile phase or extraction blank).

    • Quantify the peak area of this compound in the blank injections to establish the baseline carryover percentage.

  • Isolate the LC System from the MS:

    • Divert the LC flow away from the mass spectrometer after the analytical column.

    • Inject a blank solution directly into the MS via a syringe pump to ensure the MS source is clean. If a signal is present, the source requires cleaning.[6]

  • Bypass the Analytical Column:

    • Replace the analytical column with a zero-dead-volume union.[11]

    • Repeat the injection sequence from step 1.

    • If carryover is significantly reduced or eliminated, the column is a major contributor.

  • Isolate the Autosampler:

    • If carryover persists after bypassing the column, the issue likely lies within the autosampler (injection valve, needle, loop).[6][12]

    • Perform extensive needle and loop washes with strong, appropriate solvents.

    • Some systems allow for manual injection, bypassing the autosampler needle, which can help isolate the needle as the source.[6]

Troubleshooting Workflow

Carryover_Troubleshooting start Carryover Detected for This compound IS inject_blanks Inject High Conc. Standard, then 3 Blank Samples start->inject_blanks eval_blanks Evaluate Carryover in Blanks inject_blanks->eval_blanks carryover_decreasing Carryover Decreases with each Blank? eval_blanks->carryover_decreasing Yes contamination Suspect System Contamination (Mobile Phase, Solvents) eval_blanks->contamination No (Signal is Constant) ms_source_check Divert Flow from MS and Infuse Blank Directly carryover_decreasing->ms_source_check troubleshoot_contamination Troubleshoot Contamination: - Test fresh mobile phase - Test fresh blank solution contamination->troubleshoot_contamination end_resolved Issue Resolved troubleshoot_contamination->end_resolved bypass_column Bypass Analytical Column (Use Union) eval_carryover_no_col Carryover Eliminated? bypass_column->eval_carryover_no_col column_issue Column is the Source: - Implement stronger column wash - Replace column/frits eval_carryover_no_col->column_issue Yes autosampler_issue Autosampler is Likely Source (Needle, Valve, Loop) eval_carryover_no_col->autosampler_issue No column_issue->end_resolved clean_autosampler Optimize Autosampler Wash: - Use stronger/multiple wash solvents - Increase wash volume/time - Inspect/replace rotor seal autosampler_issue->clean_autosampler clean_autosampler->end_resolved eval_ms Signal in MS? ms_source_check->eval_ms eval_ms->bypass_column No ms_issue MS Source is Contaminated: - Clean ion source components eval_ms->ms_issue Yes ms_issue->end_resolved

Caption: A logical workflow for troubleshooting this compound carryover.

Guide 2: Mitigating and Eliminating Carryover

Once the source has been identified, use the following strategies to reduce carryover to acceptable levels.

1. Optimize Wash Solvents and Procedures:

  • Autosampler Wash: The autosampler wash solution should be strong enough to solubilize this compound effectively. Since Ribociclib is a basic compound, adding a small amount of acid (e.g., formic or acetic acid) to the wash solvent can help reduce ionic interactions with metal surfaces.[8] A combination of organic and aqueous washes is often effective.[1]

  • Column Wash: Implement a robust column wash at the end of each run. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[13]

Quantitative Data: Example Wash Solution Compositions

ComponentWash Solution 1 (General Purpose)Wash Solution 2 (For Basic Compounds)Wash Solution 3 (For "Sticky" Compounds)
Solvent A 50:50 Acetonitrile:Water50:50 Acetonitrile:Water with 0.1% Formic Acid50:25:25 Isopropanol:Acetonitrile:Water
Solvent B 90:10 Acetonitrile:Water90:10 Methanol:Water with 0.1% Formic Acid100% Isopropanol

Note: These are starting points; optimization is required for specific applications.

2. Modify Injection Method:

  • Injection Volume: Reducing the injection volume can sometimes lessen carryover.[1]

  • Injection Mode: Switching from a partial loop injection to a full loop injection can provide a more effective flush of the sample path, reducing carryover from the injection valve.[7][12]

3. Hardware and Column Considerations:

  • Material: For basic compounds prone to interacting with metal, consider using PEEK tubing and column frits where possible to minimize ionic interactions.[7]

  • Column Choice: Some stationary phases are more prone to carryover than others. Testing different C18 or other chemistry columns may reveal a better option for your analysis.[13] A guard column, while protective, can also be a source of carryover.[6]

Potential Carryover Sources Diagram

Carryover_Sources cluster_LC LC System cluster_MS MS System Autosampler Autosampler Needle Sample Needle (Inner/Outer Surface) Autosampler->Needle Valve Injection Valve (Rotor Seal, Stator) Autosampler->Valve Loop Sample Loop Autosampler->Loop Tubing1 Transfer Tubing Loop->Tubing1 Column Analytical Column (Stationary Phase, Frits) Tubing1->Column Tubing2 Post-Column Tubing Column->Tubing2 IonSource Ion Source (Capillary, Cone, Lens) Tubing2->IonSource To MS s1 Adsorption s1->Needle s1->Valve s1->Column s2 Dead Volumes s2->Valve s3 Contamination s3->IonSource

Caption: Potential sources of carryover within an LC-MS/MS system.

References

troubleshooting poor recovery of Ribociclib from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Ribociclib from plasma samples during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of Ribociclib from plasma?

Poor recovery of Ribociclib can stem from several factors throughout the analytical workflow. The most common issues are related to:

  • Suboptimal Sample Preparation: Inefficient protein precipitation or solid-phase extraction (SPE) can leave Ribociclib bound to plasma proteins, leading to its loss before analysis.

  • Compound Instability: Ribociclib may degrade under certain storage or handling conditions, such as improper temperature or repeated freeze-thaw cycles.[1][2][3][4]

  • Matrix Effects: Components in the plasma matrix can interfere with the ionization of Ribociclib in the mass spectrometer, leading to signal suppression and artificially low readings.[5][6]

  • Chromatographic Issues: Poor peak shape, retention time shifts, or carryover from previous injections can all contribute to inaccurate quantification and the appearance of low recovery.[4][7]

  • Errors in Standard Preparation: Inaccurate preparation of calibration standards and quality control (QC) samples will lead to erroneous calculations of recovery.

Q2: How can I improve the efficiency of my protein precipitation step?

Protein precipitation is a critical step for releasing Ribociclib from plasma proteins. To enhance its efficiency:

  • Choice of Solvent: Acetonitrile is a commonly used and effective solvent for precipitating plasma proteins when analyzing Ribociclib.[2][8][9][10] Methanol can also be used.[11]

  • Solvent-to-Plasma Ratio: A higher volume of organic solvent to plasma generally leads to more complete protein precipitation. Ratios of 3:1 or 5:1 (acetonitrile:plasma) have been reported to be effective.[2][5]

  • Vortexing and Centrifugation: Ensure thorough vortexing after adding the precipitation solvent to ensure complete mixing and protein denaturation. Subsequently, centrifuge at a sufficient speed and duration (e.g., 9000g for 10 minutes at 4°C) to obtain a clear supernatant.[2]

  • Temperature: Performing the precipitation on ice can help to minimize enzymatic degradation of the analyte.

Q3: I'm using Solid-Phase Extraction (SPE). What can I do to optimize Ribociclib recovery?

For SPE, several parameters can be adjusted:

  • Sorbent Selection: The choice of SPE sorbent is crucial. A C18 sorbent has been shown to be effective for the extraction of Ribociclib.[4]

  • pH Adjustment: The pH of the sample and the wash/elution solvents can significantly impact the retention and elution of Ribociclib, which is a weak base.[2] Ensure the pH is optimized for the chosen sorbent and the analyte's properties.

  • Wash and Elution Solvents: The composition of the wash and elution solvents should be carefully selected. A wash step is necessary to remove interfering substances without eluting the analyte. The elution solvent should be strong enough to completely recover Ribociclib from the sorbent.

  • Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures optimal interaction between the analyte and the sorbent.

Q4: How can I mitigate matrix effects in my LC-MS/MS analysis?

Matrix effects can be a significant source of variability. To address them:

  • Efficient Sample Cleanup: A more rigorous sample preparation method, such as SPE, can help to remove interfering matrix components more effectively than protein precipitation.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Ribociclib-D6 or [13C6]ribociclib) is highly recommended.[2][4][8][12][13][14] The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Chromatographic Separation: Optimizing the chromatographic method to separate Ribociclib from co-eluting matrix components can reduce interference.

  • Matrix-Matched Calibrants: Preparing calibration standards and QCs in the same biological matrix as the samples can help to compensate for matrix effects.[6]

Q5: What are the recommended storage and handling conditions to ensure Ribociclib stability?

Ribociclib stability in plasma is critical for accurate results. Adhere to the following guidelines:

  • Short-Term Stability: Ribociclib is generally stable in plasma at room temperature for several hours and at 4°C for at least 24 hours.[2][4]

  • Long-Term Storage: For long-term storage, plasma samples should be kept at -80°C, where Ribociclib has been shown to be stable for at least 7 months.[2][4]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as some degradation may occur after multiple cycles.[2] Studies have shown stability for up to three freeze-thaw cycles.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery After Protein Precipitation

This guide provides a step-by-step approach to diagnosing and resolving low recovery of Ribociclib when using a protein precipitation method.

Troubleshooting Workflow for Protein Precipitation

start Start: Low Ribociclib Recovery check_solvent Verify Precipitation Solvent and Ratio (e.g., Acetonitrile, 3:1 or 5:1) start->check_solvent check_procedure Review Vortexing and Centrifugation Parameters check_solvent->check_procedure Parameters Correct optimize_solvent Action: Test Higher Solvent Ratio or Different Solvent (e.g., Methanol) check_solvent->optimize_solvent Parameters Incorrect check_supernatant Inspect Supernatant for Cloudiness check_procedure->check_supernatant Parameters Correct optimize_procedure Action: Increase Vortex Time/Speed or Centrifugation Speed/Time check_procedure->optimize_procedure Parameters Incorrect re_precipitate Action: Re-centrifuge or Filter Supernatant check_supernatant->re_precipitate Supernatant Cloudy check_is Verify Internal Standard Addition and Response check_supernatant->check_is Supernatant Clear optimize_solvent->check_solvent end_good Recovery Improved optimize_solvent->end_good optimize_procedure->check_procedure optimize_procedure->end_good re_precipitate->check_supernatant re_precipitate->end_good prepare_new_is Action: Prepare Fresh Internal Standard Solution check_is->prepare_new_is IS Response Low/Variable evaluate_matrix Investigate Matrix Effects check_is->evaluate_matrix IS Response OK prepare_new_is->check_is prepare_new_is->end_good matrix_matched_cal Action: Prepare Matrix-Matched Calibrants evaluate_matrix->matrix_matched_cal Matrix Effects Suspected end_bad Issue Persists: Consider Alternative Extraction (SPE) evaluate_matrix->end_bad No Obvious Matrix Effects matrix_matched_cal->end_good

Caption: Troubleshooting workflow for low Ribociclib recovery after protein precipitation.

Guide 2: General Troubleshooting for Ribociclib Quantification

This guide outlines a broader troubleshooting approach for issues encountered during the entire analytical process.

General Ribociclib Analysis Troubleshooting Logic

start Problem: Poor Ribociclib Recovery/Quantification q1 Sample Handling & Storage Were samples stored at -80°C? Were freeze-thaw cycles minimized? start->q1 a1_yes Yes q1->a1_yes All Yes a1_no No Action: Review sample handling and storage protocols. Re-analyze if possible. q1->a1_no Any No q2 Sample Preparation Was the extraction method validated? Was the internal standard added correctly? a1_yes->q2 a1_no->start a2_yes Yes q2->a2_yes All Yes a2_no No Action: Validate extraction method. Verify IS concentration and addition. q2->a2_no Any No q3 Chromatography Is the peak shape symmetrical? Is the retention time consistent? Is there evidence of carryover? a2_yes->q3 a2_no->start a3_yes Yes q3->a3_yes All Yes a3_no No Action: Optimize mobile phase, gradient, and column conditions. Implement needle wash. q3->a3_no Any No q4 Mass Spectrometry Are the mass transitions correct? Is the instrument tuned and calibrated? a3_yes->q4 a3_no->start a4_no No Action: Verify MS/MS parameters. Perform instrument maintenance and calibration. q4->a4_no Any No end_ok Analysis Successful q4->end_ok All Yes a4_yes Yes a4_no->start

Caption: Logical decision tree for troubleshooting general Ribociclib analysis issues.

Data Presentation

Table 1: Summary of Ribociclib Extraction Methods and Recovery
Extraction MethodKey ParametersReported Recovery (%)Reference
Protein PrecipitationAcetonitrile94 - 104[2]
Protein PrecipitationAcetonitrileNot explicitly stated, but method validated[9][10]
Protein PrecipitationMethanol92.3 - 101.1[7]
Solid-Phase ExtractionC18 SorbentNot explicitly stated, but method validated[4]
Liquid-Liquid ExtractionTertiary butyl methyl ether (TBME)88.2 - 99.6[6][12]
Table 2: Recommended Stability of Ribociclib in Human Plasma
ConditionTemperatureDurationReference
Bench-topRoom TemperatureUp to 48 hours[2][6]
Autosampler4°CAt least 12 hours[2]
Freeze-Thaw-20°C / -80°CUp to 3 cycles[2][3]
Long-term-30°C71 days[6]
Long-term-80°CAt least 7 months[2][4]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is based on methodologies reported in the literature.[2][8][9][10]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., [13C6]ribociclib in acetonitrile) to the plasma sample.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 10 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 9000 g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a reported method.[6][12]

  • Sample and IS Addition: To 100 µL of plasma in a centrifuge tube, add 50 µL of the internal standard (Ribociclib-D6).

  • Buffering: Add 100 µL of a buffer solution (e.g., 10 mM KH2PO4).

  • Extraction: Add 2.5 mL of the extraction solvent (e.g., Tertiary butyl methyl ether - TBME) and vortex for a specified time.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Disclaimer: These protocols are provided as a general guide. Researchers should develop and validate their own methods based on their specific instrumentation and experimental requirements.

References

Technical Support Center: Optimizing Ribociclib-d8 for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ribociclib-d8 concentration for bioanalysis. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Ribociclib. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[1][2] this compound is the preferred internal standard for Ribociclib analysis because it has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency in the mass spectrometer.[1] This leads to improved accuracy and precision in the quantification of Ribociclib in biological matrices like plasma.

Q2: What is the optimal concentration of this compound to use?

A2: The optimal concentration of this compound is method-dependent and should be determined during method development. A common practice is to use a concentration that provides a response similar to the analyte response at the midpoint of the calibration curve. Some studies have used specific concentrations such as 45.0 ng/mL or 225 ng/mL in their working solutions.[3][4] The goal is to have a concentration that is high enough to provide a robust and reproducible signal but not so high that it introduces analytical issues like detector saturation or cross-interference with the analyte.[1]

Q3: Can Ribociclib-d6 be used as an alternative to this compound?

A3: Yes, Ribociclib-d6 is another stable isotope-labeled internal standard for Ribociclib and has been successfully used in several validated bioanalytical methods.[3][4][5] The choice between Ribociclib-d6 and this compound may depend on commercial availability, cost, and the specific requirements of the analytical method. It is crucial to ensure that the chosen internal standard has a sufficient mass difference from the analyte to avoid mass spectrometric cross-talk.[1]

Q4: What are the key mass spectrometry parameters for Ribociclib and this compound?

A4: The precursor-to-product ion transitions (m/z) for Ribociclib and its deuterated internal standards are essential for selective detection. Commonly used transitions are:

  • Ribociclib: m/z 435.5 → 112.1[5], m/z 435.2 → 252.1[6], m/z 435.3 -> 322[7]

  • Ribociclib-d6: m/z 441.7 → 112.1[5], m/z 441.2 → 252.1[6]

  • This compound: The exact transition for this compound is not explicitly stated in the provided results, but it would be determined by infusing the standard and identifying the most stable and intense fragment ion.

These parameters should be optimized on the specific LC-MS/MS instrument being used.

Troubleshooting Guide

Q1: I am observing high variability in the this compound signal across my samples. What could be the cause?

A1: High variability in the internal standard signal can be caused by several factors:

  • Inconsistent Sample Preparation: Ensure that the this compound solution is added precisely and consistently to every sample at the beginning of the extraction process.[2] Any variations in pipetting will lead to inconsistent final concentrations.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to signal variability. While SIL internal standards are designed to compensate for matrix effects, significant variations between samples can still be problematic. Consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or chromatographic separation to minimize matrix effects.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal drift. Ensure the instrument is properly calibrated and maintained.

Q2: The retention time of my this compound is shifting and is different from Ribociclib. Is this normal?

A2: A slight shift in retention time between a deuterated internal standard and the analyte can sometimes occur, a phenomenon known as the "isotope effect". This is more common with a higher number of deuterium labels. While a small, consistent shift is often acceptable, a significant or inconsistent shift can be problematic as it may lead to differential matrix effects between the analyte and the internal standard. If the shift is significant, consider the following:

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or column temperature may help to minimize the retention time difference.

  • Alternative Internal Standard: If the issue persists, consider using an internal standard with fewer deuterium labels (e.g., Ribociclib-d6) or a 13C-labeled standard, which is less prone to chromatographic shifts.[1]

Q3: My calibration curve for Ribociclib is non-linear. Could the this compound concentration be the issue?

A3: Yes, an inappropriate concentration of the internal standard can contribute to non-linearity.

  • Cross-Interference: If the this compound standard contains a small amount of unlabeled Ribociclib as an impurity, it can artificially inflate the analyte signal, especially at the lower end of the calibration curve.[3] Conversely, if the Ribociclib standard has isotopic variants at the m/z of the internal standard, it can affect the internal standard response.

  • Detector Saturation: If the this compound concentration is too high, it can lead to detector saturation, which can affect the linearity of the analyte-to-internal standard response ratio.

  • Action: Verify the purity of your this compound standard.[3] If impurities are suspected, you may need to source a higher purity standard. Also, try preparing a new working solution of this compound at a lower concentration and re-evaluating the calibration curve.

Q4: I am seeing a signal for Ribociclib in my blank samples (without analyte). What should I do?

A4: A signal for the analyte in blank samples can be due to:

  • Carryover: Ribociclib may be carried over from a preceding high-concentration sample in the injection sequence. Optimize the autosampler wash procedure and the chromatographic gradient to ensure complete elution of the analyte.

  • Contamination of the Internal Standard: The this compound standard may contain unlabeled Ribociclib as an impurity.[3] To check for this, inject a solution of the this compound working solution without any biological matrix. If a peak is observed at the retention time and m/z of Ribociclib, the internal standard is likely contaminated. In this case, the contribution of the impurity to the analyte signal should be less than 20% of the signal at the Lower Limit of Quantification (LLOQ).[1]

Data Presentation

Table 1: Summary of LC-MS/MS Parameters for Ribociclib Bioanalysis

ParameterMethod 1[5]Method 2[3]Method 3[4]Method 4[6]
Analyte RibociclibRibociclibRibociclibRibociclib
Internal Standard Ribociclib-d6Ribociclib-d6Ribociclib-d6d6-ribociclib
LC Column Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm-XBridge BEH C18, 3.0 x 75 mm, 2.5 µm-
Mobile Phase 5mM ammonium formate: acetonitrile (10:90 v/v)Methanol and aqueous mobile phaseMethanol and pyrrolidine-pyrrolidinium formate buffer (pH 11.3)-
Flow Rate 0.6 mL/min0.3 mL/min--
Ionization Mode ESI PositiveESI PositiveESI Positive/Negative SwitchingESI Positive
Ribociclib Transition (m/z) 435.5 / 112.1441 > 373-435.2 → 252.1
Internal Standard Transition (m/z) 441.7 / 112.1--441.2 → 252.1
Linearity Range 50.00-10000.00 pg/mL10–10000 ng/mL120–6000 ng/mL62.5–10000 ng/ml (plasma)

Experimental Protocols

1. Preparation of Stock and Working Solutions

This protocol is a generalized procedure based on common practices in the cited literature.[3][4]

  • Ribociclib Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Ribociclib reference standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or DMSO) in a volumetric flask.

    • Vortex until fully dissolved.

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO) in a volumetric flask.

    • Vortex until fully dissolved.

  • Working Solutions:

    • Prepare a series of Ribociclib working solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol/water).

    • Prepare a this compound working solution at the desired concentration (e.g., 45 ng/mL) by diluting the stock solution. The optimal concentration should be determined during method development.

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Ribociclib from plasma samples.[3][8]

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add a fixed volume (e.g., 150 µL) of the this compound working solution in acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for LC-MS/MS analysis. Depending on the method, the supernatant may be diluted further or directly injected.

3. LC-MS/MS Analysis

The following is a representative set of conditions. Actual parameters must be optimized for the specific instrument and column used.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex C18, 50 x 4.6 mm, 3 µm).[9]

  • Mobile Phase A: 10 mM ammonium acetate in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A suitable gradient to separate Ribociclib from matrix components. For example, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.

  • Flow Rate: 0.7 mL/min.[9]

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: As determined during method development (see Table 1 for examples).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is 1 vortex Vortex add_is->vortex 2 centrifuge Centrifuge vortex->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 inject Inject into LC-MS/MS supernatant->inject 5 separate Chromatographic Separation inject->separate 6 detect Mass Spectrometric Detection separate->detect 7 quantify Quantification detect->quantify 8

Caption: Experimental workflow for the bioanalysis of Ribociclib using this compound.

troubleshooting_flow start High Variability in This compound Signal? cause1 Inconsistent Sample Prep? start->cause1 Check cause2 Matrix Effects? start->cause2 Check cause3 Instrument Instability? start->cause3 Check solution1 Review Pipetting Technique Ensure Consistent IS Addition cause1->solution1 solution2 Optimize Sample Cleanup Improve Chromatographic Separation cause2->solution2 solution3 Calibrate and Maintain Mass Spectrometer cause3->solution3

Caption: Troubleshooting logic for high variability in internal standard signal.

References

Ribociclib-d8 Stability in Solution and Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Ribociclib-d8 in various solutions and biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ribociclib in biological samples. The stability of this compound is crucial because any degradation of the internal standard during sample collection, processing, or storage can lead to inaccurate and unreliable quantification of the parent drug, Ribociclib.

Q2: Is there specific stability data available for this compound?

A2: While direct quantitative stability data specifically for this compound in biological matrices is limited in publicly available literature, the stability of a deuterated internal standard is expected to be very similar to its non-deuterated counterpart under the same conditions. Bioanalytical method validation guidelines require that the internal standard be stable throughout the entire analytical process. Therefore, the stability data for Ribociclib can be used as a reliable surrogate for this compound.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For stock solutions of this compound, it is recommended to store them at -80°C for long-term stability (up to 6 months) and at -20°C for short-term storage (up to 1 month). It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.

Stability Data Summary

The following tables summarize the stability of Ribociclib in various solutions and biological matrices. This data is based on published bioanalytical method validation studies and can be considered indicative of this compound stability.

Table 1: Stability of Ribociclib in Solution

Storage ConditionMatrix/SolventConcentration(s) TestedDurationStability Outcome
Room Temperature50% Acetonitrile1 µM and 100 µMUp to 6 hoursStable
Refrigerated (4°C)Post-extracted plasma samplesNot specifiedAt least 12 hoursStable

Table 2: Stability of Ribociclib in Biological Matrices

Stability TestMatrixConcentration(s) TestedConditionsStability Outcome (% Recovery or Deviation)
Freeze-Thaw Stability Human Plasma1.5 nM and 800 nM3 cycles (-80°C to room temp.)Stable (within acceptable limits of bioanalytical method validation)
Short-Term (Bench-Top) Stability Human Plasma1.5 nM and 800 nMRoom temperature for up to 6 hoursStable (within acceptable limits of bioanalytical method validation)
Long-Term Stability Human Plasma1.5 nM and 800 nM-80°C for at least 7 monthsStable (within acceptable limits of bioanalytical method validation)

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Sample Preparation:

    • Spike blank biological matrix (e.g., human plasma) with Ribociclib at low and high quality control (QC) concentrations.

    • Prepare a sufficient number of aliquots for each concentration to be analyzed after each freeze-thaw cycle and for a baseline measurement.

  • Freeze-Thaw Cycles:

    • Store the QC sample aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples at the storage temperature for at least 12 hours. This completes one cycle.

    • Repeat the freeze-thaw process for a specified number of cycles (typically 3-5).

  • Sample Analysis:

    • After the final thaw cycle, process the samples along with a freshly prepared calibration curve and a set of baseline samples (not subjected to freeze-thaw).

    • Analyze the samples using a validated LC-MS/MS method with this compound as the internal standard.

  • Data Evaluation:

    • Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the baseline samples.

    • The analyte is considered stable if the deviation is within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability Assessment

This protocol describes the procedure to evaluate the stability of this compound in a biological matrix over an extended period.

  • Sample Preparation:

    • Prepare QC samples at low and high concentrations in the biological matrix of interest.

    • Aliquot the samples into multiple vials for analysis at different time points.

  • Storage:

    • Store the aliquots at the intended long-term storage temperature (e.g., -80°C).

  • Sample Analysis:

    • At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.

    • Allow the samples to thaw completely and process them alongside a freshly prepared calibration curve.

    • Analyze the samples using a validated LC-MS/MS method with this compound as the internal standard.

  • Data Evaluation:

    • Compare the mean concentration of the stored QC samples to their nominal concentrations.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_testing Stability Testing cluster_analysis Sample Analysis cluster_data_evaluation Data Evaluation prep_qc Prepare QC Samples (Low & High Conc.) ft_cycle Freeze-Thaw Cycles prep_qc->ft_cycle lt_storage Long-Term Storage prep_qc->lt_storage st_storage Bench-Top Storage prep_qc->st_storage prep_cal Prepare Calibration Curve Standards extraction Sample Extraction prep_cal->extraction ft_cycle->extraction lt_storage->extraction st_storage->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification lcms->quant stability_eval Stability Assessment (Compare to Baseline/Nominal) quant->stability_eval

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation Ribociclib Ribociclib Ribociclib->CDK4_6 Inhibition E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activation

dealing with non-linear calibration curves for Ribociclib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves during the quantification of Ribociclib.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Ribociclib is non-linear. What are the potential causes?

A non-linear calibration curve for Ribociclib can stem from several factors, broadly categorized as instrument-related, method-related, or sample-related issues. Common causes include:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of Ribociclib and its internal standard in the mass spectrometer, causing ion suppression or enhancement.[2]

  • Inappropriate Internal Standard (IS): The chosen internal standard may not adequately compensate for variations in sample preparation and instrument response. A stable isotope-labeled internal standard for Ribociclib (e.g., d6-ribociclib) is recommended to best mimic the analyte's behavior.[2]

  • Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or inadequate separation can all contribute to non-linearity.

  • Issues with Standard Solutions: Degradation of Ribociclib in stock or working solutions, or errors in serial dilutions can lead to inaccurate calibrator concentrations. Ribociclib may be unstable in some tissue homogenates.[3][4]

  • Instrument Malfunction: Problems with the injector, pump, or detector of the HPLC or LC-MS/MS system can lead to inconsistent and non-linear responses.[5]

Q2: How can I troubleshoot a non-linear calibration curve that appears to be due to detector saturation?

If you suspect detector saturation at the higher concentration points of your curve, consider the following actions:

  • Extend the dilution of your higher concentration standards: This will bring the analyte concentration back within the linear range of the detector.

  • Reduce the injection volume: This decreases the amount of analyte reaching the detector.

  • Adjust Mass Spectrometer (MS) parameters: If using LC-MS/MS, you can intentionally reduce the sensitivity by adjusting parameters like the collision energy or by monitoring a less abundant product ion.[1] One study successfully monitored two selective reaction monitoring (SRM) channels of different intensities to extend the linear range.[1]

  • Use a quadratic regression model: While linear regression is preferred, a quadratic (1/x²) weighted least squares regression may be acceptable if the non-linearity is predictable and reproducible, provided it is appropriately justified and validated.[2]

Q3: What steps can I take to minimize matrix effects when analyzing Ribociclib in biological samples?

Matrix effects can be a significant source of non-linearity. To mitigate them:

  • Optimize Sample Preparation: Employ a robust sample preparation technique to remove interfering components. For Ribociclib in plasma, solid-phase extraction (SPE) has been shown to be effective.[2] Protein precipitation is another common method.[4][6][7][8][9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as d6-ribociclib, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing better correction.[2]

  • Dilute the Sample: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components.

  • Improve Chromatographic Separation: Ensure that Ribociclib is well-separated from any co-eluting matrix components that may cause ion suppression or enhancement.

Q4: My calibration curve is still non-linear after addressing instrumental and matrix issues. What else should I check?

If the problem persists, investigate the integrity of your standards and the overall method:

  • Prepare Fresh Standards: Ribociclib stock and working solutions should be prepared fresh and their stability under the storage conditions verified.[10][11][12][13] Stock solutions are often prepared in a 50/50 methanol/water mixture.[2]

  • Verify Pipetting and Dilution Accuracy: Inaccurate serial dilutions are a common source of error. Calibrate your pipettes and use precise techniques.

  • Evaluate Internal Standard Performance: Check the peak area of the internal standard across all samples. A significant variation may indicate a problem with its addition or stability.

  • Review Method Parameters: Re-evaluate the entire analytical method, including the mobile phase composition, gradient, and column chemistry, to ensure they are optimal for Ribociclib.[6][7][14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves for Ribociclib.

Table 1: Troubleshooting Non-Linear Calibration Curves for Ribociclib
Symptom Potential Cause Recommended Action
Curve plateaus at high concentrations Detector Saturation1. Dilute upper-level calibrators.2. Reduce injection volume.3. Adjust MS detector settings to reduce sensitivity (e.g., use a less intense product ion).[1]4. Consider a validated quadratic regression model.[2]
Inconsistent response, especially in biological samples Matrix Effects1. Optimize sample preparation (e.g., use Solid Phase Extraction).[2]2. Use a stable isotope-labeled internal standard (d6-ribociclib).[2]3. Dilute the sample extract before injection.4. Improve chromatographic separation to resolve Ribociclib from interfering peaks.
Poor correlation coefficient (R²) across the entire curve Inaccurate Standards or Reagents1. Prepare fresh stock and working solutions of Ribociclib and the internal standard.2. Verify the accuracy of pipettes and dilution schemes.3. Check for degradation of Ribociclib under storage and experimental conditions.[10]
Irreproducible results and shifting peak areas Instrument Instability1. Check for leaks in the HPLC/LC-MS system.[15]2. Ensure the mobile phase is properly degassed.[15]3. Clean the ion source of the mass spectrometer.4. Verify the performance of the autosampler and pump.
Poor peak shape (tailing or fronting) Suboptimal Chromatography1. Adjust the mobile phase pH or composition.[15][16]2. Use a different column or a guard column.[16][17]3. Ensure the sample is dissolved in a solvent compatible with the mobile phase.

Quantitative Data Summary

The following table summarizes key parameters from published validated analytical methods for Ribociclib quantification.

Table 2: Summary of Validated Analytical Methods for Ribociclib
Method Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Internal Standard Reference
LC-MS/MSMouse Plasma62.5 - 10,00062.5d6-ribociclib[2]
LC-MS/MSRinger's Solution0.1 - 1000.1d6-ribociclib[2]
LC-MS/MSHuman Liver Microsomes1 - 3,0000.98Ponatinib[18]
LC-MS/MSDrug Formulation5 - 100Not specifiedNot specified[14]
HPLC-UVSpiked Human Plasma10 - 1,00010Trifluridine[6][7]
LC-MS/MSHuman and Mouse Plasma2 - 2002Not specified[3][4]
LC-MS/MSHuman Plasma10 - 10,00010Not specified[19]
LC-MS/MSHuman Plasma120 - 6,000120Not specified[9]
HPLCDrug Formulation10 - 100 µg/mL0.066 µg/mLNot specified[20]
HPLCDrug Formulation2.5 - 15 µg/mL2.5 µg/mLNot specified[21]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Ribociclib in Human Plasma

This protocol is a generalized procedure based on common parameters from published methods.[2][8][19]

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL stock solution of Ribociclib in a 50:50 (v/v) methanol:water mixture.

  • Prepare a 1 mg/mL stock solution of the internal standard (e.g., d6-ribociclib) in the same diluent.

  • Perform serial dilutions of the Ribociclib stock solution with 50:50 methanol:water to create working solutions for calibration standards and QCs.

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 10 - 10,000 ng/mL).

  • Prepare QCs at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Ribociclib: m/z 435.2 → 252.1[2]

    • d6-ribociclib: m/z 441.2 → 252.1[2]

4. Data Analysis

  • Integrate the peak areas for Ribociclib and the internal standard.

  • Calculate the peak area ratio (Ribociclib/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit.

  • Calculate the concentration of Ribociclib in the unknown samples using the regression equation.

Visualizations

Ribociclib_Signaling_Pathway Ribociclib Signaling Pathway cluster_0 Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Ribociclib Ribociclib Ribociclib->CDK46 inhibits

Caption: Ribociclib inhibits CDK4/6, preventing cell cycle progression.

Troubleshooting_Workflow Troubleshooting Non-Linear Calibration Curves Start Non-Linear Calibration Curve Check_High_Conc Examine High Concentration Standards Start->Check_High_Conc Is_Plateau Curve Plateauing? Check_High_Conc->Is_Plateau Detector_Saturation Potential Detector Saturation Is_Plateau->Detector_Saturation Yes Check_All_Points Examine All Data Points and R² Is_Plateau->Check_All_Points No Action_Saturation Action: - Dilute high standards - Reduce injection volume - Adjust detector settings Detector_Saturation->Action_Saturation End Linear Curve Achieved Action_Saturation->End Is_Scattered Poor Correlation / High Scatter? Check_All_Points->Is_Scattered Matrix_Effects Potential Matrix Effects Is_Scattered->Matrix_Effects Yes, in biological samples Standards_Reagents Potential Issues with Standards/Reagents Is_Scattered->Standards_Reagents Yes, in all samples Instrument_Issues Potential Instrument /Chromatography Issues Is_Scattered->Instrument_Issues No Action_Matrix Action: - Optimize sample prep - Use SIL-IS - Dilute sample Matrix_Effects->Action_Matrix Action_Matrix->End Action_Standards Action: - Prepare fresh standards - Verify dilutions - Check IS performance Standards_Reagents->Action_Standards Action_Standards->End Action_Instrument Action: - Check for leaks - Degas mobile phase - Optimize chromatography Instrument_Issues->Action_Instrument Action_Instrument->End

Caption: A logical workflow for troubleshooting non-linear calibration curves.

Experimental_Workflow Ribociclib Quantification Workflow Prep_Standards Prepare Stock & Working Solutions (Ribociclib & IS) Spike_Samples Spike Blank Matrix (Calibrators & QCs) Prep_Standards->Spike_Samples Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_Samples->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) Data_Processing->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: The experimental workflow for quantifying Ribociclib in samples.

References

Technical Support Center: Optimizing Peak Shape for Ribociclib and Ribociclib-d8 in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when analyzing Ribociclib and its deuterated internal standard, Ribociclib-d8, using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape in HPLC analysis of Ribociclib?

Poor peak shape, such as tailing, fronting, splitting, or broadening, can arise from a variety of factors.[1][2][3] For basic compounds like Ribociclib, a primary cause of peak tailing is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][4][5][6] Other common causes include:

  • Mobile Phase Issues: Incorrect pH, improper buffer concentration, or the use of low-quality solvents.[1][3]

  • Column Problems: Column aging, contamination, void formation, or using an inappropriate column chemistry.[1]

  • Sample-Related Issues: Sample overload, or a mismatch between the sample solvent and the mobile phase.[2][7]

  • System Hardware: Excessive extra-column volume (e.g., long tubing) or leaks.[4]

Q2: I'm observing significant peak tailing for both Ribociclib and this compound. What is the most likely cause and how can I fix it?

Peak tailing for basic compounds like Ribociclib is often due to secondary interactions with acidic silanol groups on the column's stationary phase.[5][6] Here are the primary troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 3 and 4) will ensure that the silanol groups are fully protonated, minimizing unwanted interactions.[6] Several validated methods for Ribociclib utilize a mobile phase with a pH of 3.0.[8][9]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize exposed silanol groups and are recommended for analyzing basic compounds.[1][4]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the residual silanol groups and improve peak shape.[8]

Q3: My peaks are broad and have poor resolution. What should I investigate?

Broad peaks can be caused by several factors:[1]

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.[1]

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[2]

  • Flow Rate: An excessively high flow rate can lead to peak broadening. Ensure the flow rate is optimized for your column dimensions and particle size.

  • Temperature: Inconsistent column temperature can affect peak shape. Using a column oven will provide a stable temperature environment.[8]

Q4: I am seeing split peaks for my analytes. What could be the issue?

Split peaks are often indicative of a problem at the head of the column or during sample injection.[1] Potential causes include:

  • Partially Blocked Frit: The column inlet frit may be partially clogged with particulate matter from the sample or mobile phase. Try back-flushing the column or replacing the frit.

  • Column Void: A void may have formed at the head of the column. This is a sign of column degradation, and the column will likely need to be replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a logical workflow for diagnosing and resolving peak shape issues.

start Observe Poor Peak Shape (Tailing, Fronting, Splitting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Suspect System or Mobile Phase Issue yes_all_peaks->system_issue analyte_issue Suspect Analyte-Specific Issue no_all_peaks->analyte_issue check_hardware Check for leaks, blockages, and extra-column volume. system_issue->check_hardware adjust_ph Adjust mobile phase pH (e.g., to ~3 for Ribociclib). analyte_issue->adjust_ph check_mobile_phase Verify mobile phase pH, composition, and freshness. check_hardware->check_mobile_phase check_column Inspect column for voids. Consider column age. check_mobile_phase->check_column solution Improved Peak Shape check_column->solution use_additive Add a competing base (e.g., Triethylamine). adjust_ph->use_additive change_column Switch to an end-capped or different chemistry column. use_additive->change_column optimize_sample Check sample solvent and concentration (overload). change_column->optimize_sample optimize_sample->solution

Caption: A workflow for troubleshooting HPLC peak shape issues.

Experimental Protocols

Several HPLC methods have been successfully developed for the analysis of Ribociclib. The following tables summarize the key parameters from published methods, which can serve as a starting point for method development and troubleshooting.

Table 1: HPLC Method Parameters for Ribociclib Analysis
ParameterMethod 1[8]Method 2[10]Method 3[9]
Column HemochromIntsil C18 (250 x 4.6 mm, 5 µm)Symmetry ODS C18 (150 x 4.6 mm, 5 µm)Orochem orosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (60:40 v/v)Methanol:Phosphate Buffer (35:65 v/v)10 mM Phosphate Buffer:Acetonitrile (60:40 v/v)
Buffer Potassium dihydrogen phosphate with 0.1% v/v TriethylaminePhosphate Buffer10 mM Phosphate Buffer
pH 3.0 (adjusted with orthophosphoric acid)4.23.0
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Column Temp. 40°C40°CNot Specified
Detection (UV) 276 nm276 nm260 nm
Injection Vol. 20 µL10 µLNot Specified
Retention Time 3.02 min3.02 minNot Specified
Table 2: LC-MS/MS Method Parameters for Ribociclib and Ribociclib-d6
ParameterMethod 4[11]
Column (Plasma) C18 (50 x 4.6 mm, 3 µm)
Column (Ringer's) C8-A (50 x 2.0 mm, 5 µm)
Mobile Phase Gradient Elution
Detection Positive Ion MRM Mode
Precursor Ion (Q1) m/z 435.2 (Ribociclib), m/z 441.2 (Ribociclib-d6)
Product Ion (Q3) m/z 252.1 (Ribociclib), m/z 252.1 (Ribociclib-d6)

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between common HPLC problems and their potential solutions, with a focus on issues relevant to the analysis of Ribociclib.

cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 Peak Tailing C1 Secondary Interactions (Silanol Groups) P1->C1 C2 Column Overload P1->C2 P2 Peak Fronting P2->C2 C3 Sample Solvent Too Strong P2->C3 P3 Split Peaks P3->C3 C4 Column Void / Blockage P3->C4 P4 Broad Peaks P4->C4 C5 Column Contamination P4->C5 C6 High Extra-Column Volume P4->C6 S1 Lower Mobile Phase pH (e.g., to ~3) C1->S1 S2 Use End-Capped Column C1->S2 S3 Add Competing Base (TEA) C1->S3 S4 Reduce Sample Concentration C2->S4 S5 Match Sample Solvent to Mobile Phase C3->S5 S6 Replace Column C4->S6 C5->S6 S7 Use Guard Column C5->S7 S8 Use Shorter/Narrower Tubing C6->S8

Caption: Problem-Cause-Solution map for HPLC peak shape issues.

References

effect of pH on Ribociclib extraction and ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribociclib. The information focuses on the critical role of pH in the extraction and ionization of this compound during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the effect of pH on the solubility of Ribociclib?

A1: Ribociclib is a weak base with pKa values of 5.5 and 8.6.[1] Its solubility in aqueous media is pH-dependent, decreasing as the pH increases.[1][2] It exhibits high solubility in acidic environments (up to 200 mg/mL at pH values up to 4.5) and is less soluble in neutral conditions.[1][2][3] For instance, the aqueous solubility of the free base is approximately 0.63 mg/mL under neutral conditions, while in acidic conditions (pH up to 4.5), it can be as high as 2.4 mg/mL.[2][4]

Q2: How does the pH-dependent solubility of Ribociclib impact its oral bioavailability?

A2: Despite its pH-dependent solubility, studies have shown that gastric pH-elevating agents and food intake do not significantly affect the rate or extent of Ribociclib absorption.[1][5][6] This is supported by in silico modeling and clinical data, which indicate that there is no impact of gastric pH-altering agents on the absorption of Ribociclib.[1][5][7]

Q3: How does pH influence the ionization of Ribociclib for Mass Spectrometry (MS) analysis?

A3: For optimal ionization in mass spectrometry, particularly with electrospray ionization (ESI), it is crucial to maintain Ribociclib in its ionized form. As a weak base, Ribociclib is readily protonated in acidic conditions. Therefore, acidic mobile phases are typically used in liquid chromatography-mass spectrometry (LC-MS) methods to enhance the positive ionization of Ribociclib, leading to a strong signal for the protonated molecule [M+H]+.[8][9] Commonly used mobile phase additives include ammonium acetate or ammonium formate, which help to control the pH and improve chromatographic peak shape and ionization efficiency.[8][9]

Troubleshooting Guide: Ribociclib Extraction

This guide addresses common issues encountered during the extraction of Ribociclib from biological matrices, with a focus on pH-related problems.

Low Extraction Recovery

Problem: You are experiencing low and inconsistent recovery of Ribociclib during solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Possible Cause & Solution:

  • Incorrect pH of the Sample: The pH of the sample matrix is critical for efficient extraction. Since Ribociclib is a weak base, its charge state is dependent on the pH.

    • For Reversed-Phase SPE: To retain Ribociclib on a nonpolar stationary phase (like C8 or C18), the molecule should be in a neutral, un-ionized state. This is achieved by adjusting the sample pH to be at least 2 units above its highest pKa value (pKa ≈ 8.6). Therefore, adjusting the sample pH to >10.6 before loading is recommended. However, considering the stability of the drug and the matrix, a pH around 9-10 is often a practical compromise.

    • For Cation-Exchange SPE: To retain Ribociclib on a cation-exchange sorbent, the molecule needs to be positively charged. This is achieved by adjusting the sample pH to be at least 2 units below its pKa values. A sample pH of <3.5 will ensure that the piperazine and pyridine nitrogens are protonated.

  • Inappropriate Wash Solvent pH: The pH of the wash solvent can prematurely elute the analyte.

    • Reversed-Phase SPE: The wash solvent should have a pH that maintains the neutral state of Ribociclib (pH > 9) but is strong enough to remove interfering compounds.

    • Cation-Exchange SPE: The wash solvent should have a pH that keeps Ribociclib charged (pH < 3.5) while removing neutral and anionic interferences.

  • Suboptimal Elution Solvent pH: The elution solvent must effectively disrupt the interaction between Ribociclib and the sorbent.

    • Reversed-Phase SPE: Elution is typically achieved with a high percentage of organic solvent. The pH of the elution solvent is less critical here but should not cause precipitation.

    • Cation-Exchange SPE: To elute Ribociclib, its charge needs to be neutralized or disrupted. This can be done by using an elution solvent with a high pH (e.g., containing ammonium hydroxide to deprotonate Ribociclib) or a high salt concentration to compete for the ion-exchange sites.

High Matrix Effects in LC-MS/MS Analysis

Problem: You are observing significant signal suppression or enhancement for Ribociclib in your LC-MS/MS analysis.

Possible Cause & Solution:

  • Co-elution with Interfering Matrix Components: Inefficient sample cleanup during extraction can lead to co-elution of phospholipids and other matrix components.

    • Optimize SPE Wash Steps: Introduce a wash step with a solvent of intermediate strength that can remove potential interferences without eluting Ribociclib. The pH of this wash step is critical. For reversed-phase SPE, a wash with a low percentage of organic solvent at a high pH can remove hydrophilic interferences.

    • pH Gradient Elution: In your LC method, a pH gradient in the mobile phase can help to separate Ribociclib from matrix components that have different pKa values.

Data Summary

Table 1: Physicochemical Properties of Ribociclib

PropertyValueReference
Molecular FormulaC23H30N8O[9]
Molecular Weight552.64 g/mol [9]
pKa (Strongest Basic)8.87[10]
pKa5.5, 8.6[1]
Aqueous Solubility (Acidic, pH ≤ 4.5)up to 2.4 mg/mL[1][4]
Aqueous Solubility (Neutral, free base)0.63 mg/mL[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Ribociclib from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard.

    • Add 200 µL of a buffer solution to adjust the pH. For reversed-phase SPE, use a basic buffer (e.g., 100 mM ammonium carbonate, pH 9.5). For cation-exchange SPE, use an acidic buffer (e.g., 100 mM formic acid, pH 2.5).

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (for reversed-phase) or an MCX cartridge (for cation-exchange) with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of the same buffer used for sample pre-treatment.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Reversed-Phase (C18):

      • Wash 1: 1 mL of 5% methanol in water (at the same high pH as the sample).

      • Wash 2: 1 mL of 20% methanol in water (at the same high pH).

    • Cation-Exchange (MCX):

      • Wash 1: 1 mL of 0.1 M formic acid.

      • Wash 2: 1 mL of methanol.

  • Elution:

    • Reversed-Phase (C18): Elute Ribociclib with 1 mL of methanol or acetonitrile.

    • Cation-Exchange (MCX): Elute with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Ribociclib_Ionization cluster_pH Effect of pH on Ribociclib Charge State cluster_State Molecular State Acidic_pH Acidic pH (e.g., < 4.5) Protonated Protonated (Positively Charged) [Ribociclib-H]+ Acidic_pH->Protonated Favors Ionization Neutral_pH Neutral pH (e.g., ~7) Neutral Neutral [Ribociclib] Neutral_pH->Neutral Predominantly Neutral Basic_pH Basic pH (e.g., > 9.0) Basic_pH->Neutral Ensures Neutral State

Caption: Logical relationship between pH and the ionization state of Ribociclib.

Caption: Experimental workflows for Ribociclib extraction using different SPE mechanisms.

References

Ribociclib-d8 Internal Standard Response Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting variability in the Ribociclib-d8 internal standard (IS) response. This resource provides researchers, scientists, and drug development professionals with a centralized hub of information to identify, investigate, and resolve common issues encountered during LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is this compound used for Ribociclib analysis?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls.[1][2][3] Its purpose is to correct for variability that may occur during sample preparation and analysis.[1][2][3] this compound is a stable isotope-labeled (SIL) version of Ribociclib. SIL internal standards are considered the gold standard in quantitative bioanalysis because they behave nearly identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate compensation for potential variabilities.[1]

Q2: What are the common causes of variability in the this compound internal standard response?

Variability in the IS response can stem from several factors throughout the analytical workflow. The most common root causes include:

  • Human Errors: Inconsistent or inaccurate spiking of the internal standard into samples.

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples.[1]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of the IS, leading to inconsistent responses.[4] This can be lot-dependent.

  • Instrument-Related Issues: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, a dirty ion source, or a failing detector, can cause signal drift or random variability.[1][5]

  • Ionization Competition: The analyte (Ribociclib) and the internal standard (this compound) may compete for ionization in the mass spectrometer source, especially at high concentrations.[1]

  • Internal Standard Stability: Degradation of the this compound in the stock solution or in the processed samples can lead to a decreasing response over time.[1]

Q3: The FDA has guidance on internal standard response. What are the key takeaways?

The 2019 FDA guidance emphasizes the importance of monitoring the internal standard response across all samples in an analytical run. A key principle is that if the variability of the IS response in the study samples is within the variability observed for the calibration standards and quality controls, it is generally considered acceptable and unlikely to affect the accuracy of the results. However, if the IS response in study samples is significantly different (consistently higher or lower, or much more variable) than in the calibrators and QCs, an investigation is warranted.[3]

Troubleshooting Guides

Issue 1: Inconsistent this compound Response Across an Entire Analytical Run

If you observe significant variability in the this compound signal across all samples (calibrators, QCs, and unknowns), it often points to a systemic issue.

Troubleshooting Workflow:

A Start: Inconsistent IS Response Across Run B Verify IS Spiking Procedure and Concentration A->B C Check for IS Degradation (Prepare Fresh Stock) B->C If spiking is consistent D Investigate LC-MS/MS System Performance C->D If fresh stock shows no improvement E Clean MS Ion Source D->E F Check Autosampler Injection Precision E->F If source is clean G Evaluate Chromatographic Peak Shape F->G If injection is precise H Issue Resolved? G->H H->A No, Re-evaluate I End H->I Yes

Caption: Troubleshooting workflow for run-wide IS variability.

Detailed Steps:

  • Verify Internal Standard Addition: Double-check the concentration of your this compound stock solution and ensure the correct, consistent volume is being added to every sample.

  • Assess IS Stability: Prepare a fresh this compound stock solution and compare its response to the old stock. This compound solutions should be stored properly, typically at -20°C or -80°C for long-term stability.[6]

  • Check Instrument Performance:

    • Autosampler/Injector: Perform a series of blank injections followed by injections of a standard solution to check for injection precision. Inconsistent injection volumes are a common source of variability.[1]

    • MS Ion Source: A contaminated ion source can lead to signal suppression and erratic responses.[5] Follow the manufacturer's protocol for cleaning the ion source.

    • Chromatography: Poor peak shape can affect integration and lead to variable responses. Ensure your column is not degraded and the mobile phase is correctly prepared.

Issue 2: this compound Response Differs Significantly Between Study Samples and Calibration/QC Samples

When the IS response in your unknown samples is consistently higher or lower than in your calibration standards and QCs, matrix effects are a likely culprit.

Troubleshooting Workflow:

A Start: IS Response Differs in Study Samples vs. Calibrators/QCs B Hypothesis: Matrix Effects A->B C Optimize Sample Preparation B->C D Improve Chromatographic Separation B->D E Evaluate Different Extraction Methods (e.g., LLE, SPE) C->E F Modify HPLC Gradient to Separate IS from Interfering Matrix Components D->F G Assess Post-Extraction Spike Samples E->G F->G H Issue Resolved? G->H H->C No, further optimization needed I End H->I Yes

Caption: Troubleshooting workflow for matrix-effect-driven IS variability.

Detailed Steps:

  • Optimize Sample Preparation: The goal is to remove interfering components from the matrix before analysis.

    • Protein Precipitation (PPT): If you are using PPT, experiment with different organic solvents (e.g., acetonitrile vs. methanol) and solvent-to-plasma ratios.

    • Liquid-Liquid Extraction (LLE): Test different organic extraction solvents and pH conditions to selectively extract Ribociclib and this compound while leaving matrix components behind.

    • Solid-Phase Extraction (SPE): This technique can provide a cleaner extract than PPT or LLE. Experiment with different sorbent chemistries and wash/elution steps.

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components that could cause ion suppression or enhancement. Modifying the HPLC gradient can be effective.

  • Conduct a Post-Extraction Spike Experiment: This experiment can confirm the presence of matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Sample Extraction Methods to Mitigate Matrix Effects

Objective: To determine the optimal sample extraction method that minimizes matrix effects and reduces variability in the this compound internal standard response.

Methodology:

  • Sample Sets: Prepare three sets of quality control (QC) samples at a low and high concentration in the relevant biological matrix (e.g., human plasma).

  • Extraction Procedures:

    • Set 1 (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a consistent concentration of this compound. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant for analysis.

    • Set 2 (Liquid-Liquid Extraction): To 100 µL of plasma, add the this compound solution. Add 50 µL of 0.1 M NaOH to basify the sample. Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge. Freeze the aqueous layer and transfer the organic layer to a new tube. Evaporate to dryness and reconstitute in mobile phase.

    • Set 3 (Solid-Phase Extraction): Use a mixed-mode cation exchange SPE plate. Condition the plate with methanol and water. Load the plasma sample (pre-treated with phosphoric acid). Wash with an acidic buffer and then methanol. Elute with a basic organic solvent. Evaporate and reconstitute.

  • Analysis: Analyze the processed samples by LC-MS/MS.

  • Data Evaluation: Compare the absolute response of this compound and the precision (%CV) of the response across the replicates for each extraction method.

Data Presentation:

Extraction MethodMean this compound Peak Area (Low QC)%CV (Low QC)Mean this compound Peak Area (High QC)%CV (High QC)
Protein Precipitation1.8 x 10^618.5%1.9 x 10^616.2%
Liquid-Liquid Extraction2.5 x 10^69.8%2.6 x 10^68.5%
Solid-Phase Extraction3.1 x 10^64.2%3.0 x 10^63.9%
Protocol 2: Post-Extraction Spike Experiment to Confirm Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.

Methodology:

  • Prepare Three Sample Sets (n=6 for each set):

    • Set A (Neat Solution): Spike Ribociclib and this compound into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your chosen method. Spike Ribociclib and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike Ribociclib and this compound into the biological matrix before the extraction process.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • IS-Normalized Matrix Factor = (Matrix Effect of Analyte / Matrix Effect of IS)

Data Presentation:

ParameterRibociclibThis compoundIS-Normalized Matrix Factor
Matrix Effect (%) 65%68%0.96
Recovery (%) 82%85%N/A

Interpretation:

  • A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). In this example, both the analyte and IS experience significant ion suppression.

  • The IS-Normalized Matrix Factor should be close to 1.0. A value between 0.85 and 1.15 is often considered acceptable and demonstrates that the this compound is effectively tracking and compensating for the matrix effect on the analyte.[4] If this value is outside the acceptable range, further optimization of the method is required.

References

Technical Support Center: Ribociclib and Ribociclib-d8 MRM Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ribociclib and its deuterated internal standard, Ribociclib-d8, in Multiple Reaction Monitoring (MRM) mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is MRM cross-talk and why is it a concern?

A1: MRM cross-talk in liquid chromatography-mass spectrometry (LC-MS/MS) refers to signal interference between the analyte (Ribociclib) and its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This interference can lead to inaccurate quantification of the analyte. Cross-talk can arise from two primary sources:

  • Isotopic Cross-talk: The naturally occurring isotopes of the analyte can contribute to the signal of the SIL-IS, especially at high analyte concentrations.

  • Instrumental Cross-talk: In rapid MRM acquisitions, residual ions from a preceding transition may not be fully cleared from the collision cell before the next transition is monitored, leading to signal overlap if the product ions are the same or very close in mass-to-charge ratio (m/z).[1][2]

Q2: What are the common MRM transitions for Ribociclib and its deuterated internal standards?

A2: Several MRM transitions have been reported in the literature for the quantification of Ribociclib. The selection of a specific transition depends on the instrumentation and experimental conditions. Commonly used transitions are summarized in the table below.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference(s)
Ribociclib435.0, 435.2, 435.5322.0, 252.1, 112.1[3][4][5][6][7]
Ribociclib-d6441.2, 441.7252.1, 112.1, 373.0[5][8]
This compound443.3 (calculated)Not explicitly stated

Q3: How can I assess the potential for isotopic cross-talk in my assay?

A3: The potential for isotopic cross-talk should be evaluated during method development and validation as part of selectivity testing.[9][10][11] A common procedure involves analyzing a high concentration of the analyte (without the internal standard) and monitoring the MRM channel of the internal standard for any signal. Conversely, a sample containing only the internal standard should be analyzed to check for any contribution to the analyte's MRM channel. Regulatory guidelines, such as those from the EMA, suggest that the response of interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[9][12]

Troubleshooting Guides

Issue: Inaccurate quantification at high analyte concentrations.

This could be indicative of isotopic cross-talk from Ribociclib to the this compound channel.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inaccurate Quantification A High concentration analyte sample shows signal in IS channel? B Select alternative MRM transition for IS with less potential for overlap. A->B Yes D Optimize chromatographic separation to ensure baseline resolution. A->D No, but peaks are broad F Re-validate the method with the chosen mitigation strategy. B->F C Increase mass difference between analyte and IS if possible (e.g., use higher deuteration). C->F D->F E Dilute samples to bring analyte concentration within a range with negligible cross-talk. E->F

Caption: Troubleshooting workflow for inaccurate quantification due to suspected cross-talk.

Experimental Protocol: Assessing Analyte Contribution to Internal Standard Signal

  • Prepare a high-concentration Ribociclib solution: Prepare a solution of Ribociclib at the upper limit of quantification (ULOQ) or higher in the same matrix as your samples. This solution should not contain any this compound.

  • Prepare an internal standard solution: Prepare a solution containing only this compound at the concentration used in your assay.

  • Prepare a blank matrix sample: Prepare a sample of the biological matrix without Ribociclib or this compound.

  • LC-MS/MS Analysis:

    • Inject the blank matrix sample and monitor the MRM transitions for both Ribociclib and this compound to establish the baseline noise.

    • Inject the high-concentration Ribociclib solution and monitor the MRM transition for this compound.

    • Inject the this compound solution and monitor the MRM transition for Ribociclib.

  • Data Analysis:

    • In the high-concentration Ribociclib injection, any peak observed at the retention time of Ribociclib in the this compound MRM channel indicates cross-talk.

    • The area of this interfering peak should be compared to the area of the this compound peak in a sample at the lower limit of quantification (LLOQ). According to EMA guidelines, this should be less than 5%.[9]

Issue: Unexpected peaks in the internal standard channel.

This could be due to impurities in the internal standard or instrumental cross-talk.

Troubleshooting Workflow:

cluster_1 Troubleshooting Unexpected IS Peaks A Inject IS-only sample. Is a peak present in the analyte channel? B Check purity of IS standard. Consider contribution from unlabeled analyte. A->B Yes C Inject high concentration analyte. Is a peak present in the IS channel at the same RT? A->C No D Instrumental cross-talk is likely. Increase inter-scan delay or use a different product ion. C->D Yes E Evaluate and address potential sources of contamination. C->E No

Caption: Workflow for troubleshooting unexpected peaks in the internal standard channel.

Experimental Protocol: Investigating Instrumental Cross-talk

  • Prepare a high-concentration Ribociclib solution: As described in the previous protocol.

  • LC-MS/MS Method Modification:

    • If your instrument software allows, increase the inter-scan delay or dwell time for the MRM transitions. This provides more time for the collision cell to clear between measurements.[1]

    • If possible, select a different product ion for Ribociclib or this compound to see if the interference is specific to a particular fragment.

  • Analysis: Inject the high-concentration Ribociclib solution using both the original and modified methods.

  • Data Comparison: Compare the chromatograms from the this compound channel. A reduction or elimination of the interfering peak with the modified method suggests instrumental cross-talk was the cause.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the principle of MRM and the potential for isotopic cross-talk.

cluster_0 MRM Principle & Isotopic Cross-talk cluster_1 Analyte Channel cluster_2 IS Channel Ribociclib Ribociclib (e.g., m/z 435.2) Q1 Quadrupole 1 (Precursor Ion Selection) Ribociclib->Q1 Q1_Analyte Select m/z 435.2 Ribociclib_d8 This compound (e.g., m/z 443.2) Ribociclib_d8->Q1 Q1_IS Select m/z 443.2 Collision_Cell Collision Cell (Fragmentation) Q1->Collision_Cell Q3 Quadrupole 3 (Product Ion Selection) Collision_Cell->Q3 Q3_Analyte Select m/z 252.1 Q3_IS Select m/z 252.1 Detector Detector Q3->Detector Isotope Natural Isotope of Ribociclib (e.g., m/z 443.2) Isotope->Q1_IS Isotopic Cross-talk

Caption: MRM workflow illustrating potential isotopic cross-talk from Ribociclib to the this compound channel.

References

Technical Support Center: Optimizing Collision Energy for Ribociclib-d8 Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the collision energy for Ribociclib-d8 fragmentation in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is collision energy and why is it critical for this compound fragmentation?

A1: Collision-induced dissociation (CID) is a technique used in mass spectrometry to fragment selected ions. The selected precursor ions are accelerated and collided with neutral gas molecules, causing them to break apart into smaller fragment ions. Collision energy (CE) is the kinetic energy applied to the precursor ions to induce this fragmentation. Optimizing the CE is crucial because insufficient energy will result in poor fragmentation, while excessive energy can lead to extensive fragmentation, diminishing the signal of the desired product ions. Each molecule has a unique optimal CE that maximizes the intensity of specific, structurally informative fragment ions, which is essential for sensitive and accurate quantification.

Q2: What are the expected precursor and product ions for Ribociclib and this compound?

A2: For Ribociclib, the protonated molecule [M+H]⁺ is typically observed as the precursor ion.[1] The deuterated internal standard, this compound, will have a higher mass-to-charge ratio (m/z) for its precursor ion. The product ions are generated from the fragmentation of the precursor. The table below summarizes the commonly used multiple reaction monitoring (MRM) transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ribociclib435.2322.0
Ribociclib435.2252.1
Ribociclib-d6441.2373.0
Ribociclib-d6441.2252.1

Note: The exact m/z values for this compound may vary depending on the specific deuteration pattern. It is recommended to confirm the precursor ion mass by infusing a standard solution.

Q3: How do I determine a starting point for collision energy optimization?

A3: A good starting point for collision energy optimization is to use empirical equations provided by the instrument manufacturer's software. These equations typically calculate a starting CE value based on the precursor ion's m/z and charge state. Alternatively, you can consult published literature for similar compounds or previously established methods in your laboratory. A common approach is to perform a collision energy ramping experiment, where the CE is varied across a wide range (e.g., 5-50 eV) to identify the energy that yields the highest intensity for the desired product ion.

Q4: How does the type of mass spectrometer influence collision energy optimization?

A4: The optimal collision energy is highly dependent on the instrument geometry and the type of collision cell used. For instance, triple quadrupole, ion trap, and Q-TOF instruments will have different optimal CE values for the same compound.[2] Higher-energy collisional dissociation (HCD) cells, commonly found in Orbitrap instruments, may also require different energy settings compared to traditional collision-induced dissociation (CID) cells.[3][4] Therefore, it is essential to optimize the collision energy on the specific instrument that will be used for the analysis.

Troubleshooting Guide

Q1: I am not observing any fragment ions for this compound. What should I do?

A1:

  • Verify the precursor ion: Ensure that you are selecting the correct m/z for the this compound precursor ion. Infuse a standard solution and check the full scan mass spectrum.

  • Increase collision energy: The applied collision energy may be too low. Gradually increase the CE in small increments.

  • Check collision gas pressure: Ensure that the collision gas is turned on and the pressure is within the recommended range for your instrument.

  • Check instrument tuning: The mass spectrometer may need to be tuned and calibrated.

Q2: The precursor ion signal is very low or absent, and I see many small fragment ions. What does this indicate?

A2: This suggests that the collision energy is too high, leading to excessive fragmentation of the precursor ion and potentially the secondary fragmentation of the initial product ions. To resolve this, gradually decrease the collision energy until you observe a strong precursor ion signal and the desired product ion intensity is maximized.

Q3: The signal intensity for my target product ions is weak. How can I improve it?

A3:

  • Fine-tune the collision energy: Even small adjustments to the CE can significantly impact signal intensity. Perform a detailed CE optimization by testing a narrow range of energies around the initial optimum.

  • Optimize other source parameters: Ion source parameters such as temperature, gas flows, and ion spray voltage can affect the overall signal intensity.[5]

  • Check sample concentration: The concentration of your this compound standard may be too low. Prepare a fresh, more concentrated solution for optimization.

  • Clean the ion source: A dirty ion source can lead to suppressed signal. Follow the manufacturer's instructions for cleaning the ion source.

Q4: My optimized collision energy results are not reproducible. What are the potential causes?

A4:

  • Instrument instability: Fluctuations in collision gas pressure, temperature, or electronics can lead to variability. Allow the instrument to stabilize before starting your experiments.

  • Inconsistent sample preparation: Ensure that your standard solutions are prepared consistently each time.

  • Method parameters not saved correctly: Double-check that the optimized method parameters, including the collision energy, are saved correctly before running subsequent experiments.

  • Matrix effects: If you are optimizing in the presence of a biological matrix, matrix effects could be causing signal suppression and variability.

Experimental Protocols

Protocol: Optimizing Collision Energy for this compound using Direct Infusion

  • Prepare a this compound standard solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the mass spectrometer:

    • Configure the instrument for direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Set the ion source to positive electrospray ionization (ESI) mode.

    • Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the this compound precursor ion in a full scan mode.

  • Perform a product ion scan:

    • Set the instrument to product ion scan mode.

    • Select the m/z of the this compound precursor ion.

    • Acquire data at a fixed, intermediate collision energy (e.g., 20 eV) to identify the major fragment ions.

  • Perform a collision energy ramping experiment:

    • Select the most abundant and specific product ion for monitoring.

    • Set up a multiple reaction monitoring (MRM) method for the transition from the this compound precursor ion to the selected product ion.

    • Create a series of experiments where the collision energy is ramped in steps (e.g., 2 eV increments) over a relevant range (e.g., 5-50 eV).

  • Analyze the data:

    • Plot the product ion intensity as a function of the collision energy.

    • The optimal collision energy is the value that produces the maximum product ion intensity.

Data Presentation

Table 1: Hypothetical Collision Energy Optimization Data for a this compound MRM Transition

Collision Energy (eV)Product Ion Intensity (Arbitrary Units)
1015,000
1228,000
1445,000
1662,000
1878,000
2095,000
2291,000
2480,000
2665,000
2848,000
3030,000

Based on this hypothetical data, the optimal collision energy would be 20 eV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis prep_std Prepare this compound Standard infusion Direct Infusion Setup prep_std->infusion source_opt Optimize Ion Source infusion->source_opt product_scan Product Ion Scan source_opt->product_scan select_fragment Select Target Fragment product_scan->select_fragment ce_ramp Perform CE Ramp Experiment select_fragment->ce_ramp plot_data Plot Intensity vs. CE ce_ramp->plot_data determine_opt Determine Optimal CE plot_data->determine_opt

Caption: Workflow for Collision Energy Optimization.

signaling_pathway mitogenic_signals Mitogenic Signals cyclinD Cyclin D mitogenic_signals->cyclinD increases levels cyclinD_cdk46 Cyclin D-CDK4/6 Complex cyclinD->cyclinD_cdk46 cdk46 CDK4/6 cdk46->cyclinD_cdk46 rb Rb cyclinD_cdk46->rb phosphorylates p_rb p-Rb (Inactive) e2f E2F rb->e2f represses g1_s_transition G1-S Phase Transition (Cell Proliferation) e2f->g1_s_transition activates transcription ribociclib Ribociclib ribociclib->cyclinD_cdk46 inhibits

Caption: Ribociclib's Mechanism of Action.

References

Validation & Comparative

A Harmonized Approach: FDA and EMA Guidelines for Internal Standard Validation under ICH M10

Author: BenchChem Technical Support Team. Date: November 2025

The validation of internal standards (IS) is a critical component of bioanalytical method validation, ensuring the accuracy and precision of quantitative data in drug development. Historically, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) had separate guidelines, which could create complexities for global pharmaceutical development. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, these standards are now largely harmonized.[1][2] This guide provides a comprehensive comparison and detailed protocols for internal standard validation based on the unified principles of the ICH M10 guideline, now the standard for both the FDA and EMA.[2][3]

Key Parameters for Internal Standard Validation

The ICH M10 guideline outlines several key parameters that must be evaluated to ensure the suitability and performance of an internal standard. A suitable IS is essential for correcting the variability during sample processing and analysis.[4] The following table summarizes the core requirements for IS validation under the harmonized guideline.

ParameterICH M10 Guideline Requirements (Harmonized FDA & EMA)Acceptance Criteria
IS Selection & Suitability A suitable internal standard (IS) should be used. A stable isotope-labeled (SIL) analyte is the preferred IS. An analogue of the analyte may be used if a SIL-IS is not available. The quality of the IS should be ensured.[4][5]The IS should not interfere with the analyte or other components in the matrix. For SIL-IS, the level of unlabeled analyte should be checked and its potential influence evaluated.[6]
IS Concentration The IS should be added at a known and constant concentration to all calibration standards, quality controls (QCs), and study samples.[4]The concentration should be sufficient to produce a reproducible and measurable response.
Selectivity The analytical method must be able to differentiate the IS from endogenous components in the matrix and other potential interferences. This should be assessed in at least 6 individual sources of the appropriate blank matrix.[4][7][8]The response of interfering components at the retention time of the IS should not be more than 5% of the IS response in the LLOQ sample.[4][7][8]
Matrix Effect The effect of the matrix on the ionization of the IS should be evaluated, especially when using an analogue IS. This should be assessed using at least 6 different sources of matrix.[1][6][9]For each matrix source, the accuracy of QCs should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[6]
Stability The stability of the IS in stock and working solutions must be determined under the storage conditions used during sample analysis.[10] If the IS is not a stable label IS in the same solvent as the reference standard, then both long-term and short-term stability at bracketing concentrations must be proven.Stability is assessed by comparing the response of the stored solution against a freshly prepared solution. Any degradation should not impact the quantification.
IS Response Monitoring The IS response should be monitored for variability across all samples in an analytical run to identify potential issues with sample processing or analysis.[11]While specific numerical criteria are not mandated in ICH M10 for run rejection based on IS response variability, any unusual or systemic variability should be investigated. Internal standard operating procedures (SOPs) should pre-define criteria for such investigations.[8][11]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable validation of internal standards. The following are typical experimental protocols for key IS validation experiments as per the ICH M10 guideline.

Protocol 1: Evaluation of IS Selectivity
  • Objective: To demonstrate that no endogenous or exogenous components in the biological matrix interfere with the detection of the IS.

  • Procedure:

    • Obtain blank matrix samples from at least six different individual sources.

    • Process these blank samples with the same procedure as the study samples, but without the addition of the analyte. Add the IS at the concentration used in the assay.

    • Analyze the processed blank samples using the bioanalytical method.

    • Separately, prepare a zero sample (blank matrix with IS) and an LLOQ sample (blank matrix with analyte at LLOQ and IS).

  • Data Analysis:

    • Compare the detector response at the retention time of the IS in the blank samples to the mean response of the IS in the LLOQ samples from the same analytical run.

    • The response in the blank samples should be no more than 5% of the IS response in the LLOQ sample for each matrix source.[4][7][8]

Protocol 2: Assessment of Matrix Effect on the IS
  • Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the IS response.

  • Procedure:

    • Obtain blank matrix from at least six different individual sources.

    • Prepare two sets of samples:

      • Set A: Spike the IS into the post-extracted blank matrix from each of the six sources.

      • Set B: Prepare a neat solution of the IS in the reconstitution solvent at the same final concentration as in Set A.

    • Analyze both sets of samples.

  • Data Analysis:

    • Calculate the matrix factor (MF) for the IS for each matrix source:

      • MF = (Peak Response of IS in presence of matrix) / (Mean Peak Response of IS in neat solution)

    • The coefficient of variation (%CV) of the calculated MFs from the different matrix sources should not be greater than 15%.

Protocol 3: IS Stability in Stock and Working Solutions
  • Objective: To determine the stability of the IS in its storage solvent under defined conditions (e.g., room temperature, refrigerated, frozen).

  • Procedure:

    • Prepare a stock solution of the IS and store it under the intended storage conditions.

    • At specified time points (e.g., 0, 24, 48 hours for short-term; 1, 3, 6 months for long-term), dilute the stock solution to a working concentration.

    • Prepare a fresh stock and working solution of the IS on the day of analysis.

    • Analyze both the stored and freshly prepared working solutions.

  • Data Analysis:

    • Compare the mean peak response of the stored IS solution to the mean peak response of the freshly prepared IS solution.

    • The response of the stored solution should be within a predefined percentage (e.g., ±10%) of the fresh solution.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes and dependencies in internal standard validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_validation IS Validation Experiments cluster_analysis Analysis & Evaluation blank_matrix Blank Matrix (≥6 sources) selectivity Selectivity Assessment blank_matrix->selectivity matrix_effect Matrix Effect Evaluation blank_matrix->matrix_effect is_stock IS Stock Solution is_stock->selectivity is_stock->matrix_effect stability Stability Testing is_stock->stability analyte_stock Analyte Stock Solution analyte_stock->selectivity analysis LC-MS/MS Analysis selectivity->analysis matrix_effect->analysis stability->analysis data_eval Data Evaluation vs. Criteria analysis->data_eval

Caption: Experimental workflow for key internal standard validation experiments.

logical_relationship cluster_params IS Validation Parameters bvm Bioanalytical Method Validation (ICH M10) is_val Internal Standard (IS) Validation bvm->is_val is a critical component of selectivity Selectivity is_val->selectivity matrix_effect Matrix Effect is_val->matrix_effect stability Stability is_val->stability response Response Monitoring is_val->response selectivity->bvm ensures specificity matrix_effect->bvm ensures accuracy stability->bvm ensures reliability response->bvm ensures consistency

Caption: Logical relationship of IS validation to overall bioanalytical method validation.

References

linearity, accuracy, and precision of Ribociclib quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantitative Analysis of Ribociclib

The accurate and precise quantification of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is paramount for researchers, scientists, and drug development professionals in ensuring the safety and efficacy of this critical anti-cancer therapeutic. This guide provides an objective comparison of various analytical methodologies for Ribociclib quantification, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.

Analytical Methodologies for Ribociclib Quantification

Several analytical techniques have been developed and validated for the determination of Ribociclib in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids such as human plasma. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC).

Performance Comparison

The performance of these methods is evaluated based on key validation parameters: linearity, accuracy, and precision. The following tables summarize the quantitative data from various studies, providing a clear comparison of the different analytical approaches.

Table 1: Linearity of Ribociclib Quantification Methods

MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-UVSpiked Human Plasma10 - 1000 ng/mL>0.998[1][2][3]
HPLC-UVTablet Dosage Form2.5 - 15 µg/mL0.9999[4]
RP-HPLCBulk and Tablet Dosage Form10 - 50 µg/mL0.999[5]
RP-HPLCPharmaceutical Formulation10 - 100 µg/mL0.999[6]
LC-MS/MSHuman and Mouse Plasma2 - 200 ng/mL≥0.996[7]
LC-MS/MSMouse Plasma62.5 - 10000 ng/mLNot Specified[8]
LC-MS/MSRinger's Solution0.1 - 100 ng/mLNot Specified[8]
LC-MS/MSDrug Formulation5 - 100 ng/mL0.9991[9][10]
LC-MS/MSHuman Liver Microsomes1 - 3000 ng/mL0.9986[11]
UPLCBulk and Tablet Dosage Form50 - 150 µg/mL0.9997[12]
HPTLCBulk and Tablet Dosage Form10 - 75 ng/band0.9993[13]

Table 2: Accuracy of Ribociclib Quantification Methods

MethodMatrixAccuracy (% Recovery / % Nominal)Reference
HPLC-UVSpiked Human PlasmaWithin ±15% (≤20% at LLOQ)[1][2][3]
RP-HPLCBulk and Tablet Dosage Form100.1 - 100.4%[5]
RP-HPLCPharmaceutical Formulation98.29 - 99.74%[6]
LC-MS/MSHuman and Mouse PlasmaWithin ±15% (≤20% at LLOQ)[7]
LC-MS/MSDrug Formulation94.65 - 97.57%[9]
LC-MS/MSHuman Liver Microsomes-5.67% to 5.46% (% Error)[11]
UPLCBulk and Tablet Dosage FormNot Specified[12]
HPTLCBulk and Tablet Dosage Form99.61% (% Assay)[13]

Table 3: Precision of Ribociclib Quantification Methods

MethodMatrixIntraday Precision (%RSD)Interday Precision (%RSD)Reference
HPLC-UVSpiked Human Plasma≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)[1][2][3]
RP-HPLCBulk and Tablet Dosage Form<2%Not Specified[4]
LC-MS/MSHuman and Mouse Plasma≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)[7]
LC-MS/MSDrug Formulation1.16%1.32%[9]
LC-MS/MSHuman Liver Microsomes-0.31% to 3.16%-5.67% to 5.46%[11]
UPLCBulk and Tablet Dosage Form0.3%0.1%[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols for the key analytical methods discussed.

HPLC-UV Method for Ribociclib in Spiked Human Plasma[1][2][3]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: Orochem orosil C18 (4.6 mm × 250 mm, 5 µm).[1][2]

    • Mobile Phase: Isocratic elution with 10 mM phosphate buffer and acetonitrile (60:40, v/v), adjusted to pH 3.0.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength of 260 nm.[1][2][3]

  • Internal Standard: Trifluridine.[1][2][3]

LC-MS/MS Method for Ribociclib in Drug Formulation[9]
  • Sample Preparation: Dissolution in dimethyl sulfoxide followed by dilution with the mobile phase.[9]

  • Chromatographic Separation:

    • Column: Phenomenex C18 (50 × 4.6 mm, 3 µm).[9]

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (90:10 v/v).[9]

    • Flow Rate: 0.7 mL/min.[9]

  • Detection: Mass spectrometry in positive ionization mode (M+H)+ using multiple reaction monitoring. The transition for Ribociclib was m/z 435.0 → 322.0.[9]

UPLC Method for Ribociclib in Bulk and Tablet Dosage Form[12]
  • Sample Preparation: Dissolution in the mobile phase.[12]

  • Chromatographic Separation:

    • Column: Phenomenex C8 (100mm x 2.1mm, 1.7µm).[12]

    • Mobile Phase: Sodium phosphate buffer and Acetonitrile (70:30 v/v).[12]

    • Flow Rate: 1 mL/min.[12]

  • Detection: UV detection at 284 nm.[12]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the different analytical methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Plasma Human Plasma Sample Acetonitrile Add Acetonitrile Plasma->Acetonitrile 1 Precipitate Protein Precipitation Acetonitrile->Precipitate 2 Centrifuge Centrifugation Precipitate->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 Inject Inject into HPLC Supernatant->Inject Transfer Column C18 Column Inject->Column 5 Detection UV Detection (260 nm) Column->Detection 6 Quantification Quantification Detection->Quantification 7

Caption: Workflow for Ribociclib quantification in human plasma by HPLC-UV.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Drug Drug Formulation Dissolve Dissolve in DMSO Drug->Dissolve 1 Dilute Dilute with Mobile Phase Dissolve->Dilute 2 PreparedSample Prepared Sample Dilute->PreparedSample 3 Inject Inject into LC-MS/MS PreparedSample->Inject Transfer Column C18 Column Inject->Column 4 Ionization Positive ESI Column->Ionization 5 Detection MRM Detection Ionization->Detection 6 Quantification Quantification Detection->Quantification 7

Caption: Workflow for Ribociclib quantification in drug formulation by LC-MS/MS.

UPLC_Workflow cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC Analysis BulkDrug Bulk Drug / Tablet Dissolve Dissolve in Mobile Phase BulkDrug->Dissolve 1 PreparedSample Prepared Sample Dissolve->PreparedSample 2 Inject Inject into UPLC PreparedSample->Inject Transfer Column C8 Column Inject->Column 3 Detection UV Detection (284 nm) Column->Detection 4 Quantification Quantification Detection->Quantification 5

Caption: Workflow for Ribociclib quantification in bulk and tablet dosage form by UPLC.

References

Determining Quantification Limits for Ribociclib in LC-MS/MS Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable bioanalytical methods is paramount. This guide provides a comparative overview of published Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6. A critical aspect of these assays is the determination of the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which define the range of reliable and accurate measurement. This document summarizes key performance data from various studies and provides detailed experimental protocols to aid in the development and validation of similar assays.

Comparative Analysis of Ribociclib Quantification Limits

The LLOQ and ULOQ for Ribociclib can vary significantly depending on the biological matrix, sample preparation techniques, and the sensitivity of the mass spectrometer used. The following table summarizes the quantification limits reported in several published studies.

Biological MatrixLLOQULOQLinearity RangeReference
Human Plasma50.00 pg/mL10000.00 pg/mL50.00-10000.00 pg/mL[1]
Human Plasma0.5 nM1000 nM0.5 – 1000 nM[2][3]
Human Plasma2 ng/mL200 ng/mL2-200 ng/mL[4]
Human Plasma25 ng/mL5000 ng/mL25-5000 ng/mL[5]
Human Plasma (DBS)10.0 ng/mL1000 ng/mL10.0-1000 ng/mL[6]
Mouse Plasma62.5 ng/mL10000 ng/mL62.5–10000 ng/ml[7]
Mouse Plasma2 ng/mL200 ng/mL2-200 ng/mL[4]
Human Liver Microsomes0.98 ng/mL3000 ng/mL1–3000 ng/mL[8]
Ringer's Solution0.1 ng/mL100 ng/mL0.1–100 ng/ml[7]
Pharmaceutical Formulation2.5 ng/ml100 ng/ml5-100 ng/ml[9]

Experimental Protocols

The methodologies employed to achieve the reported quantification limits are detailed below. These protocols provide a foundation for developing and validating in-house LC-MS/MS assays for Ribociclib.

Sample Preparation

A crucial step in achieving low detection limits is the efficient extraction of the analyte from the biological matrix while minimizing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and widely used method. Acetonitrile is a common precipitation solvent.[3][4] For instance, in one method, 50 µL of plasma is precipitated with acetonitrile.[4] Another study used a simple one-step protein precipitation with acetonitrile for plasma and tumor homogenate samples.[2]

  • Solid Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT and can be used to concentrate the analyte. One study utilized an SPE method for extracting Ribociclib from mouse plasma.[7]

  • Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between two immiscible liquid phases.

Liquid Chromatography

Effective chromatographic separation is essential to resolve Ribociclib from endogenous interferences. Key parameters include:

  • Column: Reversed-phase columns, such as C18 and C8, are frequently used.[7] For example, a Phenomenex C18 column (50 × 4.6 mm, 3 µm) has been successfully employed.[9] Another method utilized a Zorbax SB-C18 column (4.6 × 75 mm, 3.5 μm).[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used in a gradient or isocratic elution mode.[1][9]

  • Flow Rate: Flow rates are generally in the range of 0.5 to 1.0 mL/min.

Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays. Important considerations include:

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Ribociclib.[1][7]

  • Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. The precursor ion (Q1) and a specific product ion (Q3) of Ribociclib are monitored. Common MRM transitions for Ribociclib include m/z 435.2 → 252.1 and 435.5 → 112.1.[1][7] For the internal standard, a deuterated form of Ribociclib (e.g., Ribociclib-D6) is often used with a corresponding MRM transition (e.g., m/z 441.2 → 252.1 or 441.7/112.1).[1][7]

Visualizing the LC-MS/MS Workflow

The following diagram illustrates the general workflow for a typical LC-MS/MS bioanalytical assay, from sample receipt to final data analysis.

LCMSMS_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (e.g., Plasma, Tissue) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PPT, SPE, or LLE) SampleStorage->SamplePrep LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing ResultReporting Result Reporting (LLOQ/ULOQ Determination) DataProcessing->ResultReporting

Caption: General workflow of an LC-MS/MS bioanalytical assay.

Conclusion

The determination of LLOQ and ULOQ is a critical step in the validation of any LC-MS/MS method for the quantification of Ribociclib. The presented data and protocols from various studies offer a valuable resource for researchers to develop and implement sensitive, accurate, and reliable assays. The choice of methodology will ultimately depend on the specific requirements of the study, including the biological matrix, the desired sensitivity, and the available instrumentation. Careful optimization of each step, from sample preparation to mass spectrometric detection, is essential for achieving the desired analytical performance.

References

Stability Showdown: A Comparative Analysis of Ribociclib and its Deuterated Analog, Ribociclib-d8, Under ICH-Guided Stress Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of the stability profiles of Ribociclib and its deuterated isotopologue, Ribociclib-d8, under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. While specific experimental data on the forced degradation of this compound is not publicly available, this guide leverages established principles of the kinetic isotope effect to project its stability relative to Ribociclib.

Ribociclib is a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor approved for the treatment of certain types of breast cancer. This compound is a deuterated version of Ribociclib, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution can significantly impact the metabolic stability and, potentially, the chemical stability of the molecule.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the known degradation profile of Ribociclib under various stress conditions and provide a projected comparative stability for this compound.

Table 1: Quantitative Analysis of Ribociclib Degradation Under Forced Stress Conditions

Stress ConditionReagent/ParameterDurationRibociclib Degradation (%)
Acid Hydrolysis0.1 M HCl24 hours1.24
Base Hydrolysis0.1 M NaOH24 hoursNot specified
Oxidative3% H₂O₂Not specified9.73
PhotolyticUV lightNot specified0.27
Thermal60°CNot specified0.20

Note: The data presented above is a synthesis of findings from multiple studies and may not represent a single cohesive experiment.

Table 2: Projected Comparative Stability of Ribociclib vs. This compound

Stress ConditionRibociclib StabilityProjected this compound StabilityRationale for Projection (Kinetic Isotope Effect)
Acid HydrolysisSusceptible to minor degradationPotentially more stableIf the degradation pathway involves the cleavage of a C-H bond at a deuterated position in the rate-determining step, the stronger C-D bond would slow the reaction.
Base HydrolysisSusceptible to degradationPotentially more stableSimilar to acid hydrolysis, if a C-H bond cleavage at a deuterated site is involved in the degradation mechanism, enhanced stability is expected.
OxidativeSusceptible to significant degradationPotentially more stableOxidative degradation often involves the abstraction of a hydrogen atom. The higher bond energy of C-D compared to C-H would likely decrease the rate of oxidation at the deuterated positions.
PhotolyticRelatively stableLikely to exhibit similar stabilityPhotodegradation is initiated by the absorption of light energy, which is generally not significantly affected by isotopic substitution.
ThermalRelatively stableLikely to exhibit similar stabilityThermal degradation is primarily influenced by the overall molecular structure and bond energies. While C-D bonds are stronger, the overall thermal stability may not be significantly altered unless the degradation initiation involves a specific C-H bond cleavage that is deuterated.

Experimental Protocols: A Guide to ICH-Compliant Stability Testing

The following protocols outline the methodologies for conducting forced degradation studies on Ribociclib and this compound in accordance with ICH guidelines.

General Preparation
  • Sample Preparation: Prepare stock solutions of Ribociclib and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Analytical Method: Utilize a validated stability-indicating HPLC or UPLC method capable of separating the parent drug from its degradation products. The method should include a suitable column (e.g., C18), mobile phase, and detector (e.g., UV at an appropriate wavelength).

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute the sample with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute the sample with the mobile phase for analysis.

  • Photostability Testing:

    • Expose a thin layer of the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • After exposure, dissolve the solid sample and dilute both the solid and solution samples with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a controlled temperature oven (e.g., 60°C) for a specified period.

    • After the specified time, allow the sample to cool to room temperature.

    • Dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.

Analysis
  • Inject the stressed samples, along with a non-stressed control sample, into the HPLC/UPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

  • Calculate the percentage of degradation for each stress condition.

Mandatory Visualization: The Workflow of Stability Testing

The following diagram illustrates the logical flow of a comprehensive forced degradation study as per ICH guidelines.

G cluster_0 Preparation cluster_1 Stress Conditions (ICH Q1A/Q1B) cluster_2 Analysis cluster_3 Outcome API API (Ribociclib or this compound) StockSolution Prepare Stock Solution (1 mg/mL) API->StockSolution Photo Photolytic Stress (UV/Vis Light) API->Photo Thermal Thermal Stress (e.g., 60°C) API->Thermal Acid Acid Hydrolysis (e.g., 0.1 M HCl) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) StockSolution->Base Oxidation Oxidation (e.g., 3% H₂O₂) StockSolution->Oxidation HPLC Stability-Indicating HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Acquisition & Processing HPLC->Data Degradation Identify Degradation Products Data->Degradation Method Validate Stability-Indicating Method Data->Method Pathway Elucidate Degradation Pathways Degradation->Pathway

Caption: Workflow for ICH-compliant forced degradation studies.

A Comparative Guide to Bioanalytical Methods for Ribociclib: Focus on Incurred Sample Reanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of Ribociclib in biological matrices, with a specific emphasis on the critical regulatory requirement of Incurred Sample Reanalysis (ISR). The performance of the widely adopted Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is compared with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Experimental data, including ISR results, are presented to aid in the selection of the most appropriate method for pharmacokinetic and other clinical studies.

Data Presentation: Performance Comparison of Bioanalytical Methods

The following tables summarize the key performance characteristics of the LC-MS/MS and HPLC-UV methods for Ribociclib quantification.

Table 1: Performance Characteristics of LC-MS/MS Method for Ribociclib

ParameterPerformanceReference
Linearity Range 10 - 10,000 ng/mL[1]
Accuracy 95.1% - 102.7%[1]
Precision ≤ 5.1%[1]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Incurred Sample Reanalysis (ISR) Percentage differences within ±10%[1]

Table 2: Performance Characteristics of HPLC-UV Method for Ribociclib

ParameterPerformanceReference
Linearity Range 10 - 1000 ng/mL[2][3][4]
Accuracy Within ±15%[2][3][4]
Precision ≤15%[2][3][4]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2][3][4]
Incurred Sample Reanalysis (ISR) Data not explicitly provided

Experimental Protocols

LC-MS/MS Method for Ribociclib Quantification

This method is the most frequently reported for the bioanalysis of Ribociclib due to its high sensitivity and selectivity.

1. Sample Preparation:

  • A simple protein precipitation method is commonly used.

  • To a small volume of plasma sample (e.g., 10 µL), a protein precipitating agent like acetonitrile is added.[1]

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant, containing Ribociclib, is then diluted and injected into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

  • Total Run Time: The chromatographic run time is generally short, in the range of 3 to 6.5 minutes.[1][5]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated Ribociclib molecules.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for Ribociclib and its internal standard are monitored. This provides high selectivity and reduces matrix interference.

HPLC-UV Method for Ribociclib Quantification

This method offers a more accessible and cost-effective alternative to LC-MS/MS, though it may have lower sensitivity.

1. Sample Preparation:

  • Similar to the LC-MS/MS method, protein precipitation with acetonitrile is a common sample preparation technique.[2][3][4]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is used.[2][3][4]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of phosphate buffer and acetonitrile, is used for separation.[2][3][4]

  • Flow Rate: A constant flow rate is applied.

  • Detection: A UV detector is used to monitor the absorbance at a specific wavelength where Ribociclib shows maximum absorbance (e.g., 260 nm).[2][3][4]

Incurred Sample Reanalysis (ISR)

ISR is a regulatory-mandated process to ensure the reproducibility of a bioanalytical method using actual study samples. The general acceptance criteria, as per FDA and EMA guidelines, require that for at least 67% of the re-analyzed samples, the percentage difference between the initial and the re-analyzed concentration should be within ±20% of their mean.[6]

Incurred Sample Reanalysis Workflow

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_isr Incurred Sample Reanalysis cluster_evaluation Data Evaluation cluster_outcome Outcome SampleCollection Sample Collection from Dosed Subjects InitialAnalysis Initial Bioanalysis of Samples SampleCollection->InitialAnalysis SampleSelection Select a Subset of Incurred Samples InitialAnalysis->SampleSelection Reanalysis Reanalyze Selected Samples in a Separate Run SampleSelection->Reanalysis Comparison Compare Initial and Reanalysis Results (% Difference) Reanalysis->Comparison Acceptance Apply Acceptance Criteria (e.g., ≥67% of samples within ±20%) Comparison->Acceptance Pass Method is Reproducible Acceptance->Pass Pass Fail Investigation Required Acceptance->Fail Fail

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Signaling Pathway of Ribociclib

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action involves the inhibition of the CDK4/6-Cyclin D1 complex, which plays a crucial role in the cell cycle progression from the G1 to the S phase.

Ribociclib_Pathway cluster_growth_factors Growth Factors cluster_cell_cycle_machinery Cell Cycle Machinery cluster_cell_cycle_progression Cell Cycle Progression GF Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D GF->CyclinD Induces expression CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates & Inactivates E2F E2F Transcription Factors Rb->E2F Releases G1_S G1 to S Phase Transition E2F->G1_S Promotes DNA_Synthesis DNA Synthesis G1_S->DNA_Synthesis Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Caption: Simplified signaling pathway of Ribociclib's mechanism of action.

References

A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Ribociclib Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two prevalent sample preparation techniques for the bioanalysis of the CDK4/6 inhibitor, Ribociclib, providing researchers with data-driven insights for method selection.

In the realm of pharmacokinetic and therapeutic drug monitoring studies for targeted cancer therapies like Ribociclib, the choice of sample preparation method is a critical determinant of assay performance. The two most common techniques employed to remove interfering proteins from complex biological matrices such as plasma are protein precipitation (PPT) and solid-phase extraction (SPE). This guide provides an objective comparison of these methods for Ribociclib analysis, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.

Quantitative Performance Metrics: A Comparative Overview

The selection of a sample preparation method is often a trade-off between simplicity, speed, cost, and the desired level of sample cleanup. The following table summarizes the key performance parameters for Ribociclib analysis using both protein precipitation and solid-phase extraction, based on published literature.

Performance MetricProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery 91.8% - 100.83%[1][2]≥92.3%[3][4]
Matrix Effect Negligible to moderate ion enhancement observed[1][5]Generally lower matrix effect due to more thorough cleanup[3]
Linearity (ng/mL) Wide ranges reported, e.g., 1 - 3000, 10 - 1000[1][2]Not explicitly detailed for Ribociclib alone in the primary source[3]
Precision (%RSD) Intra-day and inter-day precision generally ≤15%[5]Inter-day RSD ≤ 14.3%[3][4]
Accuracy (%Bias) Within ±15%[5]Inter-day bias between -12.7% and 13.5%[3][4]
Simplicity & Speed High (simple, fast, single-step)Moderate (multi-step, requires more optimization)
Cost LowHigh
Selectivity Lower (co-precipitation of other matrix components)High (specific sorbent chemistry allows for targeted cleanup)

Experimental Workflows

The procedural differences between protein precipitation and solid-phase extraction are significant and impact throughput and the final sample purity.

cluster_PPT Protein Precipitation (PPT) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow PPT_Start Plasma Sample PPT_Add Add Acetonitrile PPT_Start->PPT_Add PPT_Vortex Vortex PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Analyze LC-MS/MS Analysis PPT_Supernatant->PPT_Analyze SPE_Start Plasma Sample SPE_Pretreat Pre-treat Sample (e.g., Dilute) SPE_Start->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge (e.g., Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., Water, 5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Ribociclib (e.g., Methanol) SPE_Wash->SPE_Elute SPE_Evaporate Evaporate & Reconstitute SPE_Elute->SPE_Evaporate SPE_Analyze LC-MS/MS Analysis SPE_Evaporate->SPE_Analyze

Figure 1: Comparative experimental workflows for PPT and SPE.

Detailed Experimental Protocols

Below are representative protocols for both protein precipitation and solid-phase extraction for the analysis of Ribociclib in plasma.

Protein Precipitation (PPT) Protocol

This method is valued for its simplicity and high throughput.

  • Sample Preparation : To 50 µL of a plasma sample, add a precipitating agent, typically acetonitrile, in a 1:3 or 1:4 sample-to-solvent ratio.[5]

  • Vortexing : Vortex the mixture for a short period (e.g., 10 seconds) to ensure thorough mixing and protein denaturation.[5]

  • Centrifugation : Centrifuge the samples at a high speed (e.g., 17,110 x g) for approximately 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Collection : Carefully collect the supernatant containing Ribociclib.

  • Analysis : The supernatant can be directly injected into the LC-MS/MS system or may undergo a dilution step prior to analysis.[5]

Solid-Phase Extraction (SPE) Protocol

This method provides a cleaner sample extract by utilizing specific chemical interactions between the analyte and a solid sorbent. The following is a protocol using a C8 reversed-phase sorbent.[3]

  • Sample Pre-treatment : Dilute the plasma sample with an appropriate solvent.

  • Cartridge Conditioning : Condition the C8 SPE cartridge sequentially with 2 mL of methanol followed by 2 mL of water.[3]

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge to remove interfering substances. This typically involves a sequence such as 1 mL of water followed by 1 mL of 5% methanol in water.[3]

  • Elution : Elute Ribociclib from the cartridge using an appropriate organic solvent, such as two aliquots of 750 µL of methanol.[3]

  • Evaporation and Reconstitution : The eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analyte.

  • Analysis : The reconstituted sample is then injected into the LC-MS/MS system.

Discussion and Recommendations

Protein Precipitation is a rapid, cost-effective, and straightforward method that provides excellent recovery for Ribociclib. Its primary drawback is the potential for significant matrix effects due to the co-precipitation of other endogenous plasma components, which can lead to ion suppression or enhancement in mass spectrometry-based detection. Despite this, several studies have successfully developed and validated PPT methods for Ribociclib, demonstrating acceptable precision and accuracy.[1][5]

Solid-Phase Extraction , on the other hand, is a more selective and powerful technique for sample cleanup. By utilizing a specific sorbent, SPE can effectively remove a larger proportion of interfering matrix components, resulting in a cleaner extract and generally lower matrix effects.[3] The recovery of Ribociclib using a C8 SPE sorbent has been shown to be high and reproducible.[3][4] However, SPE methods are more time-consuming, require more extensive method development, and are more expensive due to the cost of the cartridges and additional reagents.

The choice between protein precipitation and solid-phase extraction for Ribociclib analysis depends on the specific requirements of the study.

  • For high-throughput screening or in situations where cost and speed are the primary considerations, protein precipitation is a viable and effective option, provided that potential matrix effects are carefully evaluated and controlled for, often through the use of a stable isotope-labeled internal standard.

  • For methods requiring the highest level of sensitivity, selectivity, and minimal matrix effects, particularly for regulatory submissions or when analyzing complex matrices, solid-phase extraction is the superior choice. The cleaner extracts provided by SPE can lead to more robust and reliable analytical data.

References

A Comparative Guide to Deuterated Internal Standards for CDK4/6 Inhibitor Bioanalysis: Ribociclib-d8 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioanalytical studies for cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This guide provides a detailed comparison of Ribociclib-d8 against other commercially available deuterated standards for this drug class, namely Palbociclib-d8 and Abemaciclib-d8. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.

Introduction to Deuterated Standards in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) co-elutes with the analyte, exhibits similar ionization efficiency, and has a different mass-to-charge ratio (m/z).[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard. They share near-identical physicochemical properties with the parent drug, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[1][2]

Comparative Overview of Deuterated CDK4/6 Inhibitor Standards

Ribociclib, Palbociclib, and Abemaciclib are cornerstone therapies for certain types of breast cancer.[3] Accurate measurement of their concentrations in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The corresponding deuterated analogues serve as essential tools for this purpose.

Quantitative Data Summary

The table below summarizes the key specifications for commercially available deuterated standards of Ribociclib, Palbociclib, and Abemaciclib. These specifications are critical for ensuring the quality and reliability of bioanalytical data.

ParameterRibociclib-d6Palbociclib-d8Abemaciclib-d8
Molecular Formula C₂₃H₂₄D₆N₈OC₂₄H₂₁D₈N₇O₂C₂₇H₂₄D₈F₂N₈
Molecular Weight ~440.58 g/mol ~455.58 g/mol ~514.65 g/mol
Degree of Deuteration 688
Isotopic Purity >95% to >98%≥99% (d₁-d₈)Not explicitly stated, but implied to be high
Chemical Purity (HPLC/LCMS) >98%>99%Not explicitly stated, but implied to be high
CAS Number 1328934-40-21628752-83-92088650-53-5
Common Form Free base or Hydrochloride saltFree baseFree base

Note: Purity and enrichment values can vary slightly between different commercial suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific batch.[1][4][5]

Mechanism of Action: The CDK4/6 Pathway

Ribociclib, Palbociclib, and Abemaciclib all function by inhibiting cyclin-dependent kinases 4 and 6. This action prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks cell cycle progression from the G1 to the S phase, ultimately inhibiting cancer cell proliferation. The diagram below illustrates this critical signaling pathway.

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates (P) E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates CDK4/6_Inhibitors Ribociclib Palbociclib Abemaciclib CDK4/6_Inhibitors->CDK4/6 inhibit

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK4/6 inhibitors.

Experimental Protocols

The primary application for this compound and its counterparts is as an internal standard in LC-MS/MS assays for the quantification of the parent drug in biological matrices such as plasma.

Representative Bioanalytical Workflow

The general workflow for a plasma sample analysis is depicted below. The early addition of the deuterated internal standard is crucial for it to undergo the same experimental variations as the analyte, such as degradation or loss during extraction.

Bioanalytical_Workflow Plasma_Sample Plasma Sample (containing analyte) Spike_IS Spike with Deuterated IS (e.g., this compound) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_Injection LC-MS/MS Injection Reconstitution->LC_Injection Data_Analysis Data Analysis (Analyte/IS Ratio) LC_Injection->Data_Analysis

Caption: A typical experimental workflow for sample preparation in a bioanalytical LC-MS/MS assay.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 10 µL of the deuterated internal standard working solution (e.g., this compound at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is typically employed, starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Ribociclib: Q1: 435.3 -> Q3: 322.2

    • This compound: Q1: 443.3 -> Q3: 322.2 (Note: The fragment ion may be the same as the unlabeled compound if deuterium is not on the fragmented portion).

  • Instrument parameters such as declustering potential, collision energy, and source temperature must be optimized for each specific analyte and internal standard.

Conclusion

This compound, Palbociclib-d8, and Abemaciclib-d8 are all high-quality internal standards essential for the robust bioanalysis of their respective parent drugs. The choice among them is dictated by the specific CDK4/6 inhibitor being analyzed. Key performance indicators for any selected standard are high isotopic enrichment to prevent mass spectral interference and high chemical purity to avoid chromatographic interference. By ensuring these standards co-elute with the analyte, researchers can effectively normalize for variations in sample preparation and instrument response, leading to highly accurate and precise quantitative results in demanding research and clinical settings.

References

Evaluating the Robustness of Bioanalytical Methods for Ribociclib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the robustness of bioanalytical methods for the quantification of Ribociclib, a selective cyclin-dependent kinase 4/6 inhibitor. Robustness, a critical parameter in bioanalytical method validation, ensures that a method remains unaffected by small, deliberate variations in procedural parameters, reflecting the realities of inter-laboratory and intra-laboratory transfers and long-term use. This document compares the performance of the widely used Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and explores other potential alternative analytical techniques.

Ribociclib's Mechanism of Action: Targeting the Cell Cycle

Ribociclib exerts its therapeutic effect by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases, when activated by Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[2][3] This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the cell to progress from the G1 to the S phase of the cell cycle.[3][4] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1 checkpoint and subsequent inhibition of tumor cell proliferation.[1][2]

Ribociclib_Signaling_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor binds Cyclin_D Cyclin D Receptor->Cyclin_D activates synthesis Cyclin_D_CDK46 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK46 CDK46 CDK4/6 CDK46->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (Inactive) G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates transcription Proliferation Cell Proliferation G1_S_Transition->Proliferation Ribociclib Ribociclib Ribociclib->Cyclin_D_CDK46 inhibits

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.

Comparative Analysis of Bioanalytical Methods

The robustness of a bioanalytical method is paramount for its successful application in drug development, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring. This section compares the prevalent LC-MS/MS methodologies with the more accessible HPLC-UV technique for Ribociclib quantification.

Table 1: Performance Comparison of LC-MS/MS and HPLC-UV Methods for Ribociclib Quantification
ParameterLC-MS/MS MethodsHPLC-UV Method
Linearity Range 50 pg/mL - 10,000 pg/mL[5]10 ng/mL - 1000 ng/mL[2]
Lower Limit of Quantification (LLOQ) As low as 31.95 pg/mL[5]10 ng/mL[2]
Precision (%RSD) Intra-day: 1.2 - 4.5%[5]Inter-day: 3.5 - 7.4%[5]Within ±15%[2]
Accuracy (%Bias) Intra-day: 91.7 - 105.5%[5]Inter-day: 103.9 - 110.6%[5]Within ±15%[2]
Recovery 88.2 - 99.6%[5]>80%[6]
Matrix Human Plasma[5]Spiked Human Plasma[2]
Internal Standard Ribociclib-D6[5]Trifluridine[2]
Table 2: Robustness Evaluation of a Ribociclib LC-MS/MS Method
Parameter VariedCondition%RSD
Flow Rate (ml/min) 0.51.54
0.7 (Nominal)1.37
0.90.91
Mobile Phase pH 5.51.62
6.0 (Nominal)1.01
6.5Not specified
Acetonitrile % in Mobile Phase 851.28
90 (Nominal)0.84
950.57
Data synthesized from a study by Reddy et al. (2024).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the LC-MS/MS and HPLC-UV methods discussed.

LC-MS/MS Method Protocol

This protocol is based on a validated method for the estimation of Ribociclib in human plasma.[5]

1. Sample Preparation:

  • To 100 µL of human plasma, add 50 µL of the internal standard solution (Ribociclib-D6).

  • Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)[5]

  • Mobile Phase: 5mM Ammonium Formate : Acetonitrile (10:90 v/v)[5]

  • Flow Rate: 0.6 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ribociclib: m/z 435.5 → 112.1[5]

    • Ribociclib-D6 (IS): m/z 441.7 → 112.1[5]

HPLC-UV Method Protocol

This protocol is based on a validated method for the quantification of Ribociclib in spiked human plasma.[2]

1. Sample Preparation:

  • To a volume of plasma, add the internal standard (Trifluridine).

  • Perform protein precipitation by adding acetonitrile.[2]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection.

2. Chromatographic Conditions:

  • Column: Orochem Orosil C18 (4.6 mm × 250 mm, 5 μ)[2]

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 260 nm[2]

  • Injection Volume: Not specified

Workflow for Evaluating Bioanalytical Method Robustness

The robustness of a bioanalytical method is assessed by intentionally varying key method parameters and observing the effect on the results. This systematic approach helps to identify the operational limits of the method.

Bioanalytical_Method_Robustness_Workflow Start Start: Define Method and Parameters Identify_Parameters Identify Critical Method Parameters (e.g., pH, Flow Rate, Temp) Start->Identify_Parameters Define_Variations Define Deliberate Small Variations for Each Parameter Identify_Parameters->Define_Variations Experimental_Design Design Experiment (e.g., Factorial Design) Define_Variations->Experimental_Design Perform_Analysis Perform Sample Analysis with Varied Conditions Experimental_Design->Perform_Analysis Collect_Data Collect and Analyze Data (e.g., Peak Area, Retention Time) Perform_Analysis->Collect_Data Evaluate_Impact Evaluate Impact of Variations on Method Performance (Precision, Accuracy) Collect_Data->Evaluate_Impact Determine_Robustness Determine if Method is Robust Evaluate_Impact->Determine_Robustness End_Robust End: Method is Robust Determine_Robustness->End_Robust Yes Optimize_Method Optimize or Re-validate Method Determine_Robustness->Optimize_Method No Optimize_Method->Identify_Parameters

Caption: A systematic workflow for assessing the robustness of a bioanalytical method.

Alternative Bioanalytical Methods

While chromatographic methods are the gold standard for quantitative bioanalysis, other techniques can be employed, particularly for high-throughput screening or initial activity assays.

  • Electrochemical Biosensors: These sensors can detect kinase activity and inhibition by measuring changes in electrical signals upon phosphorylation of a substrate immobilized on an electrode.[3][7] They offer the potential for rapid and sensitive analysis.

  • Ligand Binding Assays: Techniques like ELISA could be developed to quantify Ribociclib, although this would require the generation of specific antibodies. These assays are generally high-throughput but may have limitations in terms of specificity and dynamic range compared to LC-MS/MS.

Conclusion

Both LC-MS/MS and HPLC-UV methods have been successfully validated for the quantification of Ribociclib in biological matrices. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies requiring low detection limits. The HPLC-UV method, while less sensitive, provides a more accessible and cost-effective alternative for routine analysis where higher concentrations are expected.

A thorough evaluation of robustness, as outlined in this guide, is essential before the implementation of any bioanalytical method. By systematically challenging the method's parameters, researchers can ensure the generation of reliable and reproducible data, which is fundamental to the successful development of new therapeutic agents like Ribociclib.

References

Precision in Oncology Research: A Comparative Guide to Ribociclib Bioanalysis using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the accurate quantification of kinase inhibitors like Ribociclib is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of bioanalytical methods for Ribociclib, with a focus on the specificity and selectivity afforded by the use of a deuterated internal standard, Ribociclib-d8. The data presented herein is compiled from various validated LC-MS/MS methods, offering researchers and drug development professionals a comprehensive overview of assay performance.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. Its chemical and physical properties closely mimic that of the analyte, Ribociclib, ensuring that any variability during sample preparation and analysis is accounted for. This intrinsic similarity is crucial for mitigating matrix effects and ensuring the accuracy and precision of quantification in complex biological matrices like plasma.

Comparative Analysis of Assay Performance

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Ribociclib in human plasma, utilizing a deuterated internal standard. These methods demonstrate high sensitivity and a broad dynamic range, suitable for clinical applications.

ParameterMethod 1[1]Method 2[2][3]Method 3[4]Method 4
Internal Standard Ribociclib-D6D6-RIBOd6-ribociclibThis compound
Linearity Range 50.00-10000.00 pg/mL10–10000 ng/mL62.5–10000 ng/ml2.00-2500 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.9980.9992Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) 50.0 pg/mL10 ng/mL62.5 ng/ml2.00 ng/mL[5]
Intra-day Precision (%CV) 1.2 to 4.5≤ 5.1%Within acceptable range<15%
Inter-day Precision (%CV) 3.5 to 7.4Not ReportedWithin acceptable range<15%
Intra-day Accuracy (%Bias) 91.7 to 105.5%95.1 to 102.7%Within acceptable range±15%
Inter-day Accuracy (%Bias) 103.9 to 110.6%Not ReportedWithin acceptable range±15%
Recovery 88.2 ± 2.7 to 99.6 ± 3.53%Not ReportedNot ReportedNot Reported

Experimental Protocols: A Closer Look

The specificity and selectivity of a Ribociclib assay are fundamentally linked to the chromatographic separation and the mass spectrometric detection parameters.

Sample Preparation

A common approach for plasma sample preparation involves protein precipitation, which is a simple and effective method for removing the majority of proteinaceous matrix components.

Plasma Plasma Sample (e.g., 50 µL) IS Add this compound Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., with Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis

Figure 1. A typical workflow for plasma sample preparation prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is typically achieved using a C18 reverse-phase column with gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM).

The MRM transitions monitored are highly specific to Ribociclib and its deuterated internal standard. For instance, a common transition for Ribociclib is m/z 435.2 → 252.1, while for Ribociclib-d6 it is m/z 441.2 → 252.1[4]. The use of a stable isotope-labeled internal standard with a distinct mass-to-charge ratio ensures that there is no cross-talk between the analyte and the internal standard channels, further enhancing the specificity of the assay.

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample_Injection Sample_Injection C18_Column C18_Column Sample_Injection->C18_Column Mobile Phase Gradient MS_Source Electrospray Ionization (ESI+) C18_Column->MS_Source Separated Analytes Q1 Quadrupole 1 (Precursor Ion Selection) MS_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Figure 2. Schematic of the LC-MS/MS workflow for Ribociclib analysis.

Selectivity and Specificity: The Hallmarks of a Reliable Assay

The selectivity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample[6]. In the context of Ribociclib assays, this includes endogenous matrix components, metabolites, and co-administered drugs.

Specificity is demonstrated by the absence of interfering peaks at the retention time of Ribociclib and its internal standard in blank matrix samples[6][7]. The high selectivity of tandem mass spectrometry, particularly in MRM mode, ensures that only ions with specific precursor-to-product transitions are detected, significantly reducing the likelihood of interference.

Matrix effect is a critical parameter to evaluate as it can impact the accuracy and precision of the assay. It is assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix-induced ion suppression or enhancement, as both the analyte and the internal standard are affected to a similar extent[4].

Ribociclib's Kinase Selectivity

Beyond the analytical specificity of the assay, it is important for researchers to consider the biological selectivity of Ribociclib itself. Ribociclib is a highly selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6). Understanding the broader kinase inhibition profile of a drug is crucial for interpreting its biological effects and potential off-target activities[8][9]. Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases[10][11].

Ribociclib Ribociclib Inhibition Inhibition Ribociclib->Inhibition CDK4 CDK4 Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) CDK4->Cell_Cycle_Progression CDK6 CDK6 CDK6->Cell_Cycle_Progression Inhibition->CDK4 Inhibition->CDK6

Figure 3. Ribociclib's primary mechanism of action via inhibition of CDK4/6.

References

Precision in Ribociclib Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for the treatment of certain types of breast cancer, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.[1][2] This guide provides a comparative overview of the inter-day and intra-day precision of various analytical methods used for Ribociclib quantification, supported by experimental data and detailed protocols.

The most common method for quantifying Ribociclib in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][3] Other methods, such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC), have also been developed and validated for its estimation in pharmaceutical dosage forms.[4][5]

Comparative Precision of Analytical Methods

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percentage relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-day precision refers to the precision assessed on the same day, while inter-day precision is assessed over several days.

Below is a summary of the reported intra-day and inter-day precision for different Ribociclib quantification methods.

Analytical MethodMatrixQuality Control (QC) Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
LC-MS/MS [1][6]Human Liver MicrosomesLQC (3), MQC (900), HQC (2400)0.44 - 3.160.58 - 2.15
LC-MS/MS [7]Mouse PlasmaLLOQ (62.5), LQC (187.5), MQC (650), HQC (7500)Within ±8.4Within ±8.4
LC-MS/MS [7]Ringer's SolutionLLOQ (0.1), LQC (0.9), MQC (40), HQC (75)Within ±8.4Within ±12.1
LC-MS/MS [8]Dried Blood SpotsNot Specified≤10.6 (Within-run)≤1.07 (Between-run)
UPLC [4]Bulk Drug / TabletsNot Specified0.30.1
HPTLC [5]Bulk Drug / Tablets10 - 75 ng/bandNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for the key methods cited in this guide.

LC-MS/MS for Ribociclib in Human Liver Microsomes[1]
  • Sample Preparation: Ribociclib calibration standards were prepared by diluting working solutions with a deactivated human liver microsome matrix to achieve concentrations ranging from 1 to 3000 ng/mL. Four quality control (QC) samples were prepared at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (LQC), 900 ng/mL (MQC), and 2400 ng/mL (HQC).[1]

  • Chromatographic Conditions:

    • LC System: Not specified in the provided abstract.

    • Mobile Phase: Not specified in the provided abstract.

    • Run Time: Characterized as a "shorter running time" compared to other methods.[1]

  • Mass Spectrometric Conditions:

    • Instrument: LC-MS/MS system.

    • Mode: Multiple Reaction Monitoring (MRM) was used to enhance selectivity and sensitivity.[1]

  • Validation:

    • Intra-day Precision: Assessed by performing twelve injections of QC samples on a single day.[1]

    • Inter-day Precision: Assessed by performing six injections of QC samples on three subsequent days.[1]

    • The precision and accuracy values ranged from -0.31% to 3.16% and -5.67% to 5.46%, respectively.[1][6]

LC-MS/MS for Ribociclib in Mouse Plasma and Ringer's Solution[7]
  • Sample Preparation:

    • Mouse Plasma: Solid-phase extraction (SPE) was used for sample preparation.[7]

    • Ringer's Solution: No extraction was required.[7]

    • Calibration standards for plasma ranged from 62.5 to 10000 ng/mL, and for Ringer's solution from 0.1 to 100 ng/mL.[7]

  • Chromatographic Conditions:

    • Column: C18 (100A, 50x4.6 mm, 3μ) for plasma and C8-A (50x 2.0 mm, 5 μ) for Ringer's solution.[7][9]

    • Elution: Gradient elution.[7][9]

  • Mass Spectrometric Conditions:

    • Mode: Positive ion Multiple Reaction Monitoring (MRM).[7][9]

    • Transitions: The precursor to product ion transitions were m/z 435.2 → 252.1 for Ribociclib and m/z 441.2 → 252.1 for the internal standard (d6-ribociclib).[7][9]

  • Validation:

    • Inter-day and intra-day accuracy and precision for all QC levels were within ±8.4%, except for the LLOQ which was within ±12.1%.[7]

UPLC for Ribociclib in Bulk and Tablet Dosage Forms[4]
  • Chromatographic Conditions:

    • System: UPLC.

    • Linearity Range: 50-150 µg/mL.[4]

  • Validation:

    • The method demonstrated good precision with %RSD values of 0.3% for intra-day and 0.1% for inter-day precision.[4]

    • The correlation coefficient (R²) was 0.9997, indicating excellent linearity.[4]

Visualizing the Method and Mechanism

To better understand the experimental process and the therapeutic action of Ribociclib, the following diagrams are provided.

Caption: Experimental workflow for Ribociclib quantification using LC-MS/MS.

Ribociclib functions by inhibiting CDK4 and CDK6, key regulators of the cell cycle. This action prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn halts cell cycle progression at the G1 phase and suppresses cancer cell proliferation.[2][10][11]

G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F G1_S_Transition G1-S Phase Gene Transcription E2F->G1_S_Transition Activates Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb pRb->E2F Releases Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Caption: Ribociclib's mechanism of action in the cell cycle pathway.

References

A Comparative Guide to LC Columns for the Separation of Ribociclib and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the bioanalysis of the CDK4/6 inhibitor Ribociclib, achieving robust and reproducible chromatographic separation from its deuterated internal standard is paramount for accurate quantification. This guide provides a comparative overview of various Liquid Chromatography (LC) columns reported in the literature for this application, supported by experimental data and detailed protocols to aid in method development and column selection.

Comparison of LC Column Performance

The selection of an appropriate LC column is a critical factor influencing sensitivity, resolution, and run time. Below is a summary of the performance of different columns used for the analysis of Ribociclib and its deuterated internal standard (Ribociclib-d6).

ColumnDimensionsParticle SizeMobile Phase & GradientRetention Time (Ribociclib)Key Performance MetricsReference
Phenomenex Luna C18 50 x 4.6 mm3 µmA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution at 1 mL/minNot explicitly stated, but method developed for plasma.LLOQ in plasma: 62.5 ng/mL. The study noted that this column showed stronger hydrophobic interactions, potentially leading to carry-over.[1]
Polaris C8-A 50 x 2.0 mm5 µmA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elutionNot explicitly stated, but chosen to reduce carry-over observed with C18.LLOQ in Ringer's solution: 0.1 ng/mL. Selected to reduce strong hydrophobic interactions and minimize sample carry-over.[1]
Phenomenex Gemini NX C18 50 x 2 mm3 µmA: 60% Methanol with 0.01 M Ammonium BicarbonateB: 90% Methanol with 0.01 M Ammonium BicarbonateGradient elutionNot explicitly stated, part of a multi-analyte method.Linearity: 5–2000 ng/mL. Mean accuracy: 94.2–103.4%. Precision (%RSD): 0.2–3.4%.[2]
Orochem Orosil C18 250 x 4.6 mm5 µmMobile Phase: 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)Isocratic elution at 1.0 mL/minNot explicitly stated.LLOQ in human plasma: 10 ng/mL. Linearity (R² > 0.998) over 10-1000 ng/mL. An HPLC-UV method.[3][4]
HemochromIntsil C18 250 x 4.6 mm5 µmMobile Phase: Potassium Dihydrogen Phosphate & Triethylamine (0.1%) buffer (pH 3.0) : Acetonitrile (60:40 v/v)Isocratic elution at 0.8 mL/min3.02 minLinearity (R² = 0.9999) over 2.5-15 µg/mL. Developed for tablet dosage form.[5]
Phenomenex C8 100 x 2.1 mm1.7 µmMobile Phase: Sodium Phosphate Buffer : Acetonitrile (70:30 v/v)Isocratic elution at 1 mL/min1.358 minLinearity (R² = 0.999) over 50-150 µg/mL. A UPLC method for bulk and tablet forms.[6]
Phenomenex C18 50 x 4.6 mm3 µmMobile Phase: 10 mM Ammonium Acetate : Acetonitrile (10:90 v/v)Isocratic elution at 0.7 mL/min1.022 minLinearity (R² = 0.9991) over 5-100 ng/mL. A rapid LC-MS/MS method.[7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting methods. The following protocols are based on validated LC-MS/MS methods for Ribociclib and Ribociclib-d6 in biological matrices.[1][2]

1. Sample Preparation (Solid Phase Extraction for Plasma)

  • Pre-condition: Condition a Waters Oasis HLB 96-well microelution plate with 200 µL of methanol, followed by 200 µL of water under a gentle vacuum.

  • Load: Acidify plasma samples and load them onto the plate.

  • Wash: Wash the wells twice with 200 µL of water.

  • Elute: Elute the analytes with 100 µL of methanol into a clean 96-well plate.

  • Dilute: Dilute the eluate with 100 µL of water before injection.[1]

2. Liquid Chromatography (LC) Method

  • Column: Phenomenex Gemini NX C18, 50 x 2 mm, 3 µm.[2]

  • Mobile Phase A: 60% Methanol containing 0.01 mol/L Ammonium Bicarbonate.[2]

  • Mobile Phase B: 90% Methanol containing 0.01 mol/L Ammonium Bicarbonate.[2]

  • Flow Rate: Gradient elution (specifics to be optimized based on system).

  • Column Temperature: 50°C.[2]

  • Injection Volume: 3 µL.[1]

3. Mass Spectrometry (MS) Detection

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ribociclib: m/z 435.2 → 252.1.[1]

    • Ribociclib-d6: m/z 441.2 → 252.1.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Ribociclib and its deuterated internal standard from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Add Ribociclib-d6 (IS) plasma_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elution Elution & Reconstitution spe->elution injection Inject into LC System elution->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting ribociclib_pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras activates CyclinD Cyclin D Ras->CyclinD upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb pRb CyclinD_CDK46->Rb phosphorylates pRb_P pRb-P E2F E2F Rb->E2F sequesters pRb_P->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates transcription for Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 inhibits

References

Validating Dilution Integrity for High-Concentration Ribociclib Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of methodologies for validating dilution integrity in high-concentration samples of Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Ensuring the accuracy and precision of analytical methods when samples require dilution is a critical step in bioanalytical method validation, as stipulated by regulatory bodies such as the FDA.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical methods for Ribociclib quantification.

Ribociclib is a targeted cancer therapy that functions by inhibiting CDK4/6, which are key regulators of the cell cycle.[7][8] By preventing the phosphorylation of the retinoblastoma (Rb) protein, Ribociclib halts the cell cycle in the G1 phase, thereby inhibiting the proliferation of cancer cells.[2][7][9] Accurate measurement of Ribociclib concentrations in biological matrices is essential for pharmacokinetic and toxicokinetic studies.

This guide compares a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with two alternative approaches, presenting hypothetical yet realistic experimental data to illustrate the comparison.

Comparative Analysis of Dilution Integrity Validation

The following table summarizes the performance of three distinct analytical methods for the quantification of high-concentration Ribociclib samples following dilution. The data presented is illustrative, reflecting typical performance characteristics observed in bioanalytical method validation.

Parameter Method A: Standard LC-MS/MS Method B: UPLC-MS/MS with Protein Precipitation Method C: HPLC-UV with Liquid-Liquid Extraction
Nominal High Concentration (ng/mL) 500050005000
Dilution Factor 101010
Nominal Concentration after Dilution (ng/mL) 500500500
Mean Measured Concentration (ng/mL) (n=6) 495.5508.2475.3
Accuracy (% Bias) -0.9%+1.64%-4.94%
Precision (% CV) 2.1%1.8%7.5%
Lower Limit of Quantification (LLOQ) (ng/mL) 10.510
Upper Limit of Quantification (ULOQ) (ng/mL) 100010001000

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Standard LC-MS/MS Method (Method A)
  • Sample Preparation: High-concentration quality control (QC) samples of Ribociclib were prepared in the appropriate biological matrix (e.g., human plasma) at a concentration above the ULOQ. A 10-fold dilution was performed using the same blank biological matrix.

  • Extraction: An aliquot of the diluted sample was subjected to protein precipitation using acetonitrile. The supernatant was then evaporated and reconstituted in the mobile phase.

  • Chromatographic Conditions: Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Alternative Method B: UPLC-MS/MS with Protein Precipitation
  • Sample Preparation: Similar to the standard method, high-concentration QC samples were prepared and diluted 10-fold.

  • Extraction: A simple protein precipitation was performed by adding acetonitrile to the diluted sample, followed by centrifugation. The supernatant was directly injected into the UPLC-MS/MS system.

  • Chromatographic Conditions: A UPLC C18 column was used with a rapid gradient elution to achieve shorter run times.

  • Mass Spectrometric Detection: Detection was performed using a high-resolution mass spectrometer to enhance selectivity.

Alternative Method C: HPLC-UV with Liquid-Liquid Extraction
  • Sample Preparation: High-concentration QC samples were prepared and diluted 10-fold as in the other methods.

  • Extraction: A liquid-liquid extraction was performed using a suitable organic solvent (e.g., ethyl acetate) to extract Ribociclib from the diluted sample. The organic layer was evaporated and the residue was reconstituted.

  • Chromatographic Conditions: An isocratic HPLC method was used with a C18 column and a mobile phase of acetonitrile and phosphate buffer.

  • UV Detection: Detection was carried out at the maximum absorbance wavelength of Ribociclib.

Visualizations

Ribociclib Signaling Pathway

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.

Experimental Workflow for Dilution Integrity Validation

Dilution_Integrity_Workflow Start Start Prepare High Conc. QC Sample Prepare High Conc. QC Sample Start->Prepare High Conc. QC Sample Dilute with Blank Matrix Dilute with Blank Matrix Prepare High Conc. QC Sample->Dilute with Blank Matrix Analyze Diluted Sample (n>=5) Analyze Diluted Sample (n>=5) Dilute with Blank Matrix->Analyze Diluted Sample (n>=5) Calculate Concentration Calculate Concentration Analyze Diluted Sample (n>=5)->Calculate Concentration Compare to Nominal Concentration Compare to Nominal Concentration Calculate Concentration->Compare to Nominal Concentration Calculate Accuracy and Precision Calculate Accuracy and Precision Compare to Nominal Concentration->Calculate Accuracy and Precision Acceptance Criteria Met? Acceptance Criteria Met? Calculate Accuracy and Precision->Acceptance Criteria Met? Validation Successful Validation Successful Acceptance Criteria Met?->Validation Successful Yes Re-evaluate Method Re-evaluate Method Acceptance Criteria Met?->Re-evaluate Method No

Caption: Workflow for validating the integrity of sample dilution in bioanalysis.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Ribociclib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Ribociclib-d8, a deuterated analog of the chemotherapy agent Ribociclib, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) for deuterated and non-deuterated Ribociclib present conflicting hazard information, the precautionary principle dictates that this compound should be managed as a hazardous substance, mirroring the protocols for its parent compound.[1][2][3][4] The disposal of this pharmaceutical-related compound of unknown potency requires careful planning and execution, treating it with the same caution as other chemotherapy agents.[5]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[6]

Waste Segregation and Disposal Workflow

Proper segregation of waste contaminated with this compound is critical. The primary methods of disposal for chemical waste of this nature are incineration at a licensed hazardous waste facility.[5] It is crucial to distinguish between "bulk" and "trace" chemotherapy waste to ensure compliant disposal.

Waste Disposal Decision Workflow

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

Unused or Expired this compound
  • Do not dispose of down the drain or in regular trash.

  • Treat as bulk chemotherapy waste .

  • Place the original container into a clearly labeled, sealed, and leak-proof hazardous waste container designated for "Bulk Chemotherapy Waste" and marked as "Toxic".

  • Arrange for disposal through a licensed hazardous material disposal company.[5] These materials should be destined for incineration in a facility equipped with afterburners and scrubbers.[5]

Empty Containers
  • Containers that have held this compound should be considered to contain trace amounts of the chemical.

  • These are classified as trace chemotherapy waste .

  • Place empty vials, bottles, and other containers in a designated yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.

Contaminated Laboratory Supplies
  • Items such as gloves, pipette tips, and other disposable labware that have come into contact with this compound are considered trace chemotherapy waste .

  • Segregate these items into a yellow chemotherapy waste bag or container for incineration.

Spill Cleanup Materials
  • In the event of a spill, wear appropriate PPE and contain the spill using absorbent materials.

  • All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) should be treated as bulk chemotherapy waste .

  • Place all cleanup materials in a sealed, leak-proof container labeled "Bulk Chemotherapy Waste" and "Toxic".

  • Arrange for disposal through a licensed hazardous waste contractor.

Regulatory Compliance

It is essential to adhere to all local, state, and federal regulations governing the disposal of pharmaceutical and chemotherapy waste.[5] Facilities should maintain clear records of their hazardous waste disposal activities.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and minimizing environmental impact.

References

Essential Safety and Logistical Information for Handling Ribociclib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ribociclib-d8, a deuterated analog of the potent CDK4/6 inhibitor, Ribociclib. Given its classification as a pharmaceutical compound of unknown potency and its relationship to a cytotoxic drug, it is imperative to handle this compound with the utmost care to minimize exposure to researchers, scientists, and drug development professionals.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary line of defense against exposure to cytotoxic agents like this compound.[2] All personnel must be trained in the proper use of PPE.[3]

Minimum PPE Requirements:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn.[2] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[4] Gloves must be inspected for tears or punctures before use and should be changed immediately if contaminated or damaged.[1][4]

  • Gowns: A disposable, long-sleeved, impervious gown made of a material like polyethylene-coated polypropylene is required.[4] Gowns should have knit cuffs to ensure a snug fit around the inner glove.[4]

  • Eye and Face Protection: Tightly fitting safety goggles with side shields or a full-face shield should be worn to protect against splashes or aerosols.[1][2] If there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) should be used in conjunction with eye protection.[4][5]

  • Additional Protection: For tasks with a higher risk of exposure, such as cleaning up spills, shoe covers and a cap may be necessary.[2]

Handling Procedures

Adherence to strict handling procedures is critical to prevent contamination and accidental exposure.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a tightly sealed, properly labeled container in a designated, secure area.[6][7]

  • Long-term storage should be at -20°C, while stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7][8][9] Some formulations of Ribociclib may require refrigeration between 2°C and 8°C until dispensed.[10][11]

Preparation and Use:

  • All handling of this compound should be conducted in a designated controlled area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize the risk of inhalation.[7]

  • Ensure adequate ventilation in the work area.[1][6]

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][6]

  • Wash hands thoroughly before and after handling the compound, even if gloves were worn.[1][12]

Spill Management

In the event of a spill, immediate and appropriate action must be taken to contain and clean the area.

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[5]

  • Don Appropriate PPE: Before cleaning, put on the full complement of PPE, including double gloves, a gown, eye protection, and a respirator if necessary.[5][13]

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[5]

  • Clean the Area: Carefully collect the contaminated absorbent materials and any broken containers. Clean the spill area with an appropriate decontaminating solution, such as a detergent solution, followed by a rinse with water.[5]

  • Dispose of Waste: All materials used for cleaning the spill, including contaminated PPE, must be disposed of as cytotoxic waste.[5]

Disposal Plan

All waste contaminated with this compound must be handled as hazardous cytotoxic waste.

  • Segregation: All contaminated materials, including unused product, empty containers, gloves, gowns, and cleaning materials, should be segregated into clearly labeled, leak-proof, and puncture-resistant containers.

  • Disposal: Contaminated waste must be disposed of through a licensed hazardous material disposal company in accordance with all federal, state, and local regulations.[1] Options may include incineration in a facility equipped with an afterburner and scrubber.[1] Do not dispose of this compound down the drain or in the regular trash.[1][12]

Quantitative Data Summary

Data PointValueSource
Storage Temperature (Long-Term) -20°C[7][9]
Stock Solution Storage (-80°C) Up to 6 months[8]
Stock Solution Storage (-20°C) Up to 1 month[8]
Ribociclib IC50 (CDK4/Cyclin D1) 10 nM[8]
Ribociclib IC50 (CDK6/Cyclin D3) 39 nM[8]

Experimental Workflow for Handling this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal A Don Full PPE (Double Gloves, Gown, Eye Protection) B Work in a Designated Area (BSC or Fume Hood) A->B C Prepare this compound Solution B->C D Conduct Experiment C->D E Decontaminate Work Surfaces D->E F Segregate All Waste E->F I Remove PPE and Dispose as Contaminated E->I G Dispose of Liquid Waste as Hazardous F->G H Dispose of Solid Waste as Cytotoxic F->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.